2-(4-Methoxyphenyl)-2-methylpropanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCRUVGWQJYTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276955 | |
| Record name | 2-(4-methoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-07-5 | |
| Record name | 5351-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHOXY-PHENYL)-2-METHYL-PROPIONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanenitrile (CAS: 5351-07-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, and a review of the potential biological activities of 2-(4-methoxyphenyl)-2-methylpropanenitrile. This document is intended to serve as a valuable resource for professionals in the fields of chemical synthesis, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a nitrile compound containing a methoxyphenyl group. Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 5351-07-5 | [1] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(p-Methoxyphenyl)-2-methylpropionitrile, α,α-Dimethyl-p-methoxyphenylacetonitrile | [1] |
| Appearance | Not available | |
| Boiling Point | 284.9 °C at 760 mmHg (Predicted) | |
| Density | 1.009 g/cm³ (Predicted) | |
| Refractive Index | 1.502 (Predicted) | |
| Solubility | Not available |
Synthesis
A plausible and efficient method for the synthesis of this compound is the methylation of 4-methoxyphenylacetonitrile. This reaction involves the deprotonation of the benzylic position followed by nucleophilic attack on a methylating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methoxyphenylacetonitrile
-
Sodium hydride (NaH) or other suitable strong base
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.
-
Addition of Starting Material: A solution of 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.2 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.
Workflow Diagram:
Caption: A workflow diagram for the synthesis of this compound.
Spectroscopic Data
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | d | 2H | Ar-H (ortho to C(CH₃)₂CN) |
| ~ 6.90 | d | 2H | Ar-H (ortho to OCH₃) |
| ~ 3.80 | s | 3H | OCH ₃ |
| ~ 1.70 | s | 6H | C(CH ₃)₂ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 159.0 | C -OCH₃ |
| ~ 132.0 | Ar-C (quaternary) |
| ~ 128.0 | Ar-C H |
| ~ 123.0 | C N |
| ~ 114.0 | Ar-C H |
| ~ 55.0 | OC H₃ |
| ~ 40.0 | C (CH₃)₂CN |
| ~ 27.0 | C(C H₃)₂ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 2240 | C≡N stretch (nitrile) |
| ~ 3050-3000 | C-H stretch (aromatic) |
| ~ 2980-2850 | C-H stretch (aliphatic) |
| ~ 1610, 1510 | C=C stretch (aromatic) |
| ~ 1250, 1030 | C-O stretch (aryl ether) |
Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 175 | [M]⁺ (Molecular Ion) |
| 160 | [M - CH₃]⁺ |
| 134 | [M - C(CH₃)₂]⁺ |
| 108 | [C₇H₈O]⁺ |
Biological Activity and Potential Applications
While there is no specific biological activity data reported for this compound, several studies have investigated the biological effects of structurally related methoxyphenyl nitrile derivatives. These studies suggest that this class of compounds may possess antimicrobial and cytotoxic properties.
Antimicrobial Activity of Related Compounds
Research on various methoxyphenyl-containing nitrile compounds has demonstrated their potential as antimicrobial agents. Studies have shown that these compounds can exhibit inhibitory activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of cellular processes within the microorganisms.
Cytotoxic Effects of Related Compounds
Certain methoxyphenyl acrylonitrile derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. These studies indicate that the presence of the methoxyphenyl and nitrile moieties can contribute to the anticancer properties of these molecules. The potential mechanism of action may involve the induction of apoptosis or the inhibition of cell proliferation pathways.
Signaling Pathway Diagram (Hypothetical):
Caption: A hypothetical signaling pathway illustrating the potential cytotoxic mechanism of methoxyphenyl nitrile derivatives.
It is important to note that the biological activities of related compounds do not guarantee similar effects for this compound. Further experimental investigation is required to determine its specific pharmacological profile.
Safety Information
Based on available data, this compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Users should handle this compound with appropriate personal protective equipment in a well-ventilated area.
Conclusion
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, a practical synthesis approach, and an overview of the potential biological activities based on related structures. The availability of experimental spectroscopic and biological data in the future will be crucial for a more complete characterization and to unlock the full potential of this molecule.
References
physical and chemical properties of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known . Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines reported data with predicted values and generalized experimental protocols based on analogous compounds.
Chemical Identity and Physical Properties
This compound, also known as 2-(p-anisyl)isobutyronitrile, is an aromatic nitrile compound. Its core structure consists of a propanenitrile backbone substituted with a methyl group and a 4-methoxyphenyl group at the second carbon position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Citation |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5351-07-5 | PubChem[1] |
| Molecular Formula | C₁₁H₁₃NO | PubChem[1] |
| Molecular Weight | 175.23 g/mol | PubChem[1] |
| Appearance | Light yellow to yellow liquid | ChemicalBook[2] |
| Boiling Point | 111-113 °C | ChemicalBook[2] |
| Density (Predicted) | 1.009 ± 0.06 g/cm³ | ChemicalBook[2] |
| Melting Point | Not available in cited literature | |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and benzene.[3] Insoluble in water. | Inferred from related compounds |
Spectral Data
Table 2: Predicted Spectral Data for this compound
| Spectrum | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | - Aromatic protons: Two doublets in the range of δ 6.8-7.5 ppm. - Methyl protons: A singlet at approximately δ 1.7 ppm. - Methoxyphenyl protons: A singlet at approximately δ 3.8 ppm.[4][5] |
| ¹³C NMR | - Nitrile carbon (C≡N): δ 120-125 ppm. - Quaternary carbon: δ 35-45 ppm. - Aromatic carbons: δ 114-160 ppm. - Methyl carbons: δ 25-30 ppm. - Methoxyphenyl carbon: δ 55 ppm.[6][7][8] |
| IR Spectroscopy | - Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2230-2250 cm⁻¹. - Aromatic C-H stretch: Bands above 3000 cm⁻¹. - Aliphatic C-H stretch: Bands below 3000 cm⁻¹. - C-O stretch (ether): A strong band in the region of 1250 cm⁻¹. - Aromatic C=C bends: Bands in the 1450-1600 cm⁻¹ region.[9][10][11] |
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the nitrile group and the methoxy-substituted benzene ring.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-methoxyphenyl)-2-methylpropanoic acid, or the amide intermediate.
-
Reduction: The nitrile group can be reduced to a primary amine, 1-amino-2-(4-methoxyphenyl)-2-methylpropane, using reducing agents such as lithium aluminum hydride (LiAlH₄).
-
Oxidation: The aromatic ring can undergo oxidation under strong oxidizing conditions. The methoxy group may also be susceptible to cleavage under harsh acidic conditions.
-
Stability: The compound is expected to be stable under normal storage conditions, sealed in a dry environment at room temperature.[2] It is likely sensitive to strong acids and bases.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the reviewed literature. However, a general synthetic approach and purification strategy can be inferred from procedures for analogous compounds.
Synthesis
A plausible synthetic route involves the reaction of 4-methoxyphenylacetonitrile with a methylating agent in the presence of a strong base.
General Protocol for the Synthesis of 2-Aryl-2-methylpropanenitriles:
-
Reaction Setup: To a solution of 4-methoxyphenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added portion-wise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The reaction mixture is stirred at this temperature for a period to allow for the complete deprotonation of the benzylic proton, forming the corresponding carbanion.
-
Alkylation: Two equivalents of a methylating agent, such as methyl iodide (CH₃I), are added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification
The crude product can be purified by vacuum distillation to obtain the pure this compound.[12]
Analytical Methods
The purity and identity of the synthesized compound can be confirmed using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Safety Information
This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Classification:
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
Conclusion
This technical guide summarizes the available . While specific experimental data is limited, the provided information, based on a combination of reported data, predicted values, and analogous compound behavior, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to fully characterize this compound.
References
- 1. This compound | C11H13NO | CID 219166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 5351-07-5 [m.chemicalbook.com]
- 3. Sixty Solvents [chem.rochester.edu]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzeneacetonitrile(140-29-4) IR Spectrum [chemicalbook.com]
- 10. Benzeneacetonitrile, 3-fluoro- [webbook.nist.gov]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanenitrile for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)-2-methylpropanenitrile, a notable nitrile derivative, holds significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its molecular architecture, characterized by a methoxy-substituted phenyl ring and a gem-dimethyl group adjacent to the nitrile functionality, makes it a versatile precursor and building block for more complex molecular structures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and its potential applications in research and drug development, grounded in established scientific principles.
Physicochemical Properties and Molecular Structure
This compound is a compound with the molecular formula C₁₁H₁₃NO.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5351-07-5 | [1] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Boiling Point | 111-113 °C | |
| Density | 1.009 ± 0.06 g/cm³ | |
| XLogP3-AA | 2.5 | [1] |
| SMILES | CC(C)(C#N)C1=CC=C(C=C1)OC | [1] |
The molecular structure of this compound is depicted in the following diagram:
Caption: 2D structure of this compound.
Synthesis Protocol
The synthesis of this compound is most effectively achieved through the methylation of its precursor, 4-methoxyphenylacetonitrile. This method is based on the principle of carbanion formation at the α-carbon to the nitrile group, followed by nucleophilic attack on a methylating agent.
Synthesis of the Precursor: 4-Methoxyphenylacetonitrile
A common and efficient method for synthesizing 4-methoxyphenylacetonitrile is from anisyl alcohol.
Reaction: Anisyl alcohol → Anisyl chloride → 4-Methoxyphenylacetonitrile
Step-by-step protocol:
-
In a flask equipped with a stirrer, combine 138 g (1 mole) of anisyl alcohol with 248 ml of concentrated hydrochloric acid.
-
Stir the mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the lower layer (anisyl chloride).
-
Dry the anisyl chloride over 20 g of granular calcium chloride for approximately 30 minutes and then filter.
-
In a separate 2-liter three-necked round-bottomed flask fitted with a stirrer and a reflux condenser, place the dried anisyl chloride, 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone.
-
Heat the mixture under reflux with vigorous stirring for 16–20 hours.
-
After cooling, filter the reaction mixture with suction and wash the solid with 200 ml of acetone.
-
Distill the combined filtrates to remove the acetone.
-
Dissolve the residual oil in 300 ml of benzene and wash with three 100-ml portions of hot water.
-
Dry the benzene solution over anhydrous sodium sulfate and remove the solvent by distillation under reduced pressure to obtain 4-methoxyphenylacetonitrile.
Final Synthesis: this compound
Reaction: 4-Methoxyphenylacetonitrile + 2 CH₃I → this compound
Step-by-step protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 14.7 g (0.1 moles) of 4-methoxyphenylacetonitrile in 150 ml of anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2.2 equivalents of a strong base, such as lithium diisopropylamide (LDA) or sodium amide, while maintaining the temperature at -78 °C. The formation of the carbanion can be observed by a color change.
-
After the addition of the base, allow the reaction to stir for 30 minutes at -78 °C.
-
Slowly add 2.2 equivalents of methyl iodide.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 100 ml).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Key steps in the synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two equivalent methyl groups, signals in the aromatic region corresponding to the protons on the phenyl ring, and a singlet for the three protons of the methoxy group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon attached to the nitrile group, the carbons of the methyl groups, the aromatic carbons, and the methoxy carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2240 cm⁻¹. Other expected signals include those for aromatic C-H stretching and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 175.23, along with fragmentation patterns corresponding to the loss of methyl and other functional groups.
Applications in Research and Drug Development
The utility of this compound in research, particularly in drug development, is primarily as a chemical intermediate. Its precursor, 4-methoxyphenylacetonitrile, is a known building block in the synthesis of various pharmaceuticals, including antidepressants.
A significant application lies in its potential as a precursor for pharmacologically active molecules. For instance, a structurally related compound is a key intermediate in the synthesis of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, a derivative of the antidepressant Venlafaxine. This highlights the value of the 2-(4-methoxyphenyl) moiety in constructing compounds with therapeutic potential. The nitrile group itself is a versatile functional group that can be converted into amines, carboxylic acids, or amides, which are common functionalities in drug molecules.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[1]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid ingestion, inhalation, and contact with skin and eyes.
-
In case of accidental ingestion, seek immediate medical attention.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. 4-Methoxyphenylacetonitrile: A Crucial Intermediate for Pharma Synthesis. [Link]
-
ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
-
PrepChem. Preparation of 4-methoxyphenylacetonitrile. [Link]
- Google Patents. Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
-
NIST. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. National Institute of Standards and Technology. [Link]
Sources
Spectroscopic Profile of 2-(4-Methoxyphenyl)-2-methylpropanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Methoxyphenyl)-2-methylpropanenitrile. Due to the limited availability of public experimental spectra, this guide presents predicted data based on established spectroscopic principles and computational models. It is intended to serve as a reference for the identification and characterization of this molecule.
Spectroscopic Data Summary
The structural elucidation of this compound, with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol , relies on a combination of spectroscopic techniques. The following tables summarize the predicted spectral data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | Doublet | 2H | Aromatic H (ortho to C(CH₃)₂CN) |
| ~6.90 | Doublet | 2H | Aromatic H (meta to C(CH₃)₂CN) |
| ~3.80 | Singlet | 3H | -OCH₃ |
| ~1.70 | Singlet | 6H | -C(CH₃)₂ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Aromatic C (-OCH₃) |
| ~132 | Aromatic C (quaternary) |
| ~128 | Aromatic CH (ortho to C(CH₃)₂CN) |
| ~123 | -C≡N |
| ~114 | Aromatic CH (meta to C(CH₃)₂CN) |
| ~55 | -OCH₃ |
| ~40 | -C(CH₃)₂ |
| ~28 | -C(CH₃)₂ |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2940 | Medium | C-H stretch (alkane) |
| ~2240 | Medium | C≡N stretch (nitrile) |
| ~1610, 1510 | Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~830 | Strong | C-H bend (para-disubstituted aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Abundance | Assignment |
| 175 | High | [M]⁺ (Molecular ion) |
| 160 | High | [M - CH₃]⁺ |
| 134 | Medium | [M - C(CH₃)₂ + H]⁺ |
| 108 | Medium | [C₇H₈O]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds between pulses.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the carbon-13 NMR spectrum on a 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Use proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Set the spectral width to a range of 0-220 ppm.
-
A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum with Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a solid or a high-boiling liquid, it can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer.
-
Parameters:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or a clean salt plate/KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion versus its m/z value.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in determining the structure of an organic molecule.
Caption: General workflow for spectroscopic analysis of an organic compound.
Caption: Logical relationship of spectroscopic data for structure elucidation.
An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile from p-Methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-methoxyphenyl)-2-methylpropanenitrile, a valuable intermediate in the development of various pharmaceuticals. The synthesis involves the gem-dimethylation of the alpha-carbon of p-methoxyphenylacetonitrile. This document details the chemical principles, experimental protocols, and characterization of the final product.
Reaction Principle
The core of this synthesis is the alkylation of the α-carbon of p-methoxyphenylacetonitrile. The methylene group adjacent to both the nitrile and the phenyl ring is acidic due to the electron-withdrawing nature of the cyano group and the resonance stabilization of the resulting carbanion by the aromatic ring. Treatment with a strong, non-nucleophilic base deprotonates this carbon, forming a resonance-stabilized carbanion. This nucleophilic carbanion then readily undergoes a nucleophilic substitution reaction (SN2) with a methylating agent, such as methyl iodide. To achieve dimethylation, a molar excess of both the base and the methylating agent is employed to ensure the second methylation occurs after the first.
Experimental Protocol: α,α-Dimethylation of p-Methoxyphenylacetonitrile
This protocol is adapted from established methods for the α-alkylation of benzyl cyanides.[1]
Materials:
-
p-Methoxyphenylacetonitrile (C₉H₉NO)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with an inert gas (nitrogen or argon).
-
Base Addition: Sodium hydride (a slight molar excess relative to the two protons to be removed) is carefully added to the flask. Anhydrous DMF is then added to create a suspension.
-
Deprotonation: The flask is cooled in an ice bath. A solution of p-methoxyphenylacetonitrile in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride. The mixture is then allowed to stir at room temperature for a specified period to ensure complete deprotonation.
-
Methylation: The reaction mixture is cooled again in an ice bath. Methyl iodide (a molar excess) is added dropwise. After the addition is complete, the reaction is allowed to proceed at room temperature. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | p-Methoxyphenylacetonitrile | |
| Reagents | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Yield | High conversion and yield are reported for similar reactions. | [1] |
| Molecular Formula | C₁₁H₁₃NO | [2] |
| Molecular Weight | 175.23 g/mol | [2] |
Characterization of this compound
Physical Properties:
| Property | Value | Reference |
| Appearance | Light yellow to yellow liquid | [3] |
| Boiling Point | 111-113 °C | [3] |
| Density | 1.009 ± 0.06 g/cm³ (Predicted) | [3] |
| CAS Number | 5351-07-5 | [2] |
Spectroscopic Data:
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' splitting pattern of a p-substituted benzene ring.
-
Methoxy Protons: A singlet around δ 3.8 ppm, integrating to 3H.
-
Methyl Protons: A singlet around δ 1.5-1.7 ppm, integrating to 6H, corresponding to the two equivalent methyl groups at the α-position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Carbons: Signals in the aromatic region (typically δ 114-160 ppm). The carbon bearing the methoxy group will be the most downfield.
-
Nitrile Carbon: A signal for the cyano group carbon (C≡N) typically appears in the range of δ 120-125 ppm.
-
Quaternary Carbon: The α-carbon bearing the two methyl groups will appear as a quaternary signal.
-
Methoxy Carbon: A signal for the methoxy carbon around δ 55 ppm.
-
Methyl Carbons: A signal for the two equivalent methyl carbons.
IR (Infrared) Spectroscopy:
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2230-2250 cm⁻¹ characteristic of a nitrile group.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong absorption in the 1240-1260 cm⁻¹ region.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of a methyl group (M-15), and cleavage of the benzylic bond.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
IUPAC name for 2-(4-Methoxyphenyl)-2-methylpropanenitrile
2-(4-Methoxyphenyl)-2-methylpropanenitrile: A Technical Overview of its Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: this compound[1]
Introduction
This compound is an α-aryl nitrile, a class of organic compounds recognized for their utility as versatile intermediates in the synthesis of a wide array of molecules, including carboxylic acids, amides, primary amines, and various heterocyclic structures. The inherent biological activity of some α-aryl nitriles has positioned them as valuable scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological relevance of this compound, based on available scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from computational predictions available in public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | PubChem |
| Molecular Weight | 175.23 g/mol | PubChem[1] |
| CAS Number | 5351-07-5 | PubChem |
| Appearance | Not available | |
| Boiling Point | 111-113 °C (Predicted) | ChemicalBook |
| Density | 1.009 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| XLogP3 | 2.5 | PubChem[1] |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process, starting from the commercially available 4-methoxybenzyl chloride.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methoxyphenylacetonitrile
This protocol is adapted from established procedures for the synthesis of arylacetonitriles from benzyl halides.
Materials:
-
4-Methoxybenzyl chloride
-
Sodium cyanide (NaCN)
-
Acetone (anhydrous)
-
Sodium iodide (NaI, catalytic amount)
-
Benzene
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzyl chloride, sodium cyanide (1.5 equivalents), and a catalytic amount of sodium iodide to anhydrous acetone.
-
Heat the reaction mixture to reflux and stir vigorously for 16-20 hours.
-
After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in benzene and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-methoxyphenylacetonitrile can be purified by vacuum distillation.
Step 2: Synthesis of this compound (Proposed)
This proposed protocol is based on general methods for the alkylation of arylacetonitriles.
Materials:
-
4-Methoxyphenylacetonitrile
-
Methyl iodide (CH₃I)
-
Sodium amide (NaNH₂) or another suitable strong base
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenylacetonitrile in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add sodium amide (at least 2 equivalents) in portions.
-
Allow the mixture to stir at room temperature for a specified period to ensure the formation of the carbanion.
-
Cool the reaction mixture again in an ice bath and add methyl iodide (at least 2 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Spectroscopic Data
As of the latest literature survey, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not publicly available. However, based on the known spectra of structurally similar compounds, the following characteristic signals can be predicted.
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Bands |
| ¹H NMR | * ~7.3-7.5 ppm (d, 2H): Aromatic protons ortho to the quaternary carbon. |
-
~6.8-7.0 ppm (d, 2H): Aromatic protons meta to the quaternary carbon.
-
~3.8 ppm (s, 3H): Methoxy group protons.
-
~1.7 ppm (s, 6H): Methyl group protons. | | ¹³C NMR | * ~160 ppm: Aromatic carbon attached to the methoxy group.
-
~130 ppm: Quaternary aromatic carbon.
-
~128 ppm: Aromatic CH carbons ortho to the quaternary carbon.
-
~122 ppm: Nitrile carbon (C≡N).
-
~114 ppm: Aromatic CH carbons meta to the quaternary carbon.
-
~55 ppm: Methoxy carbon.
-
~40 ppm: Quaternary aliphatic carbon.
-
~25 ppm: Methyl carbons. | | FT-IR (cm⁻¹) | * ~2230-2250: C≡N stretching.
-
~2850-3000: C-H stretching (aliphatic and aromatic).
-
~1610, 1510, 1460: C=C stretching (aromatic).
-
~1250, 1030: C-O stretching (ether). | | Mass Spec (m/z) | * 175: M⁺ (Molecular ion).
-
160: [M-CH₃]⁺.
-
134: [M-C(CH₃)₂]⁺.
-
108: [M-C(CH₃)₂CN]⁺. |
Potential Biological Relevance and Applications
While no specific biological studies on this compound have been reported, the broader class of α-aryl nitriles is of significant interest in drug discovery and development. The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.
Potential as an Intermediate in Drug Synthesis
The structural motif of this compound makes it a potential intermediate for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up a wide range of possible chemical transformations.
Caption: Conceptual diagram illustrating the potential applications of α-aryl nitriles in drug discovery.
Cytotoxicity of Related Compounds
Studies on structurally related methoxyphenylacrylonitriles have demonstrated cytotoxic effects against various cancer cell lines. While these compounds possess an additional double bond compared to this compound, this data suggests that the methoxyphenyl nitrile moiety could be a pharmacophore worthy of further investigation in the context of anticancer drug development. The specific cytotoxic mechanisms and the signaling pathways involved for this class of compounds are yet to be fully elucidated.
Conclusion
This compound is a compound with potential utility as a synthetic intermediate in medicinal chemistry. While detailed experimental data for this specific molecule is currently limited in the public domain, its synthesis can be reasonably proposed based on established chemical principles. The broader class of α-aryl nitriles exhibits a range of biological activities, suggesting that further investigation into the properties and potential applications of this compound and its derivatives is warranted. Future research should focus on the development of a robust and scalable synthetic protocol, full spectroscopic characterization, and a thorough evaluation of its biological activity profile.
References
Stability and Storage of 2-(4-Methoxyphenyl)-2-methylpropanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Methoxyphenyl)-2-methylpropanenitrile (CAS No. 5351-07-5). The information is compiled for use by professionals in research and drug development who require a thorough understanding of the compound's characteristics to ensure its integrity during storage and handling.
Chemical Properties and Stability Profile
This compound is a compound that is stable under recommended storage conditions[1]. However, its structural features—a nitrile group and a methoxy-substituted phenyl ring—suggest potential sensitivities to certain environmental factors. The stability of similar compounds, such as 2-Methoxy-2-methylpropanenitrile, can be compromised by strong acids, strong bases, and water, particularly at elevated temperatures. These conditions can lead to hydrolysis of the nitrile group or cleavage of the ether linkage[2]. For the structurally related 4-methoxyphenylacetonitrile, it is recommended to avoid strong oxidizing agents, bases, and strong reducing agents.
General Recommendations:
-
Storage Temperature: Room temperature is generally recommended[3][4]. For enhanced stability, particularly for long-term storage, a cool and dry location is advisable.
-
Atmosphere: The compound should be stored in a dry atmosphere. Containers must be sealed tightly to prevent moisture ingress[3].
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.
While specific hazardous decomposition products for this compound are not documented, similar nitrile-containing compounds can emit toxic fumes of nitrogen oxides and cyanides upon decomposition by heat[5].
Quantitative Stability Data
Currently, there is a lack of publicly available quantitative stability data for this compound. To facilitate the systematic collection of such data, the following table template, based on International Council for Harmonisation (ICH) guidelines for stability testing, is provided. Researchers are encouraged to use this structure to record their findings.
| Storage Condition | Time Point | Assay (%) | Appearance | Related Substances (%) | Water Content (%) |
| Long-Term Storage | |||||
| 25°C ± 2°C / 60% RH ± 5% RH[6][7] | Initial | ||||
| 3 Months | |||||
| 6 Months | |||||
| 9 Months | |||||
| 12 Months | |||||
| 24 Months | |||||
| 36 Months | |||||
| Accelerated Storage | |||||
| 40°C ± 2°C / 75% RH ± 5% RH[6][7] | Initial | ||||
| 1 Month | |||||
| 3 Months | |||||
| 6 Months |
Experimental Protocol for Stability Testing
The following is a generalized protocol for assessing the stability of this compound, adapted from ICH guidelines.
Objective: To evaluate the stability of this compound under specified storage conditions over a defined period.
Materials:
-
This compound (minimum of three batches)[8]
-
Appropriate primary packaging (e.g., amber glass vials with inert caps)
-
ICH-compliant stability chambers
-
Analytical instrumentation for assessing purity and degradation (e.g., HPLC, GC, Karl Fischer titrator)
Methodology:
-
Sample Preparation: Package samples of this compound from at least three different batches into the selected primary packaging. Ensure the packaging is inert and provides adequate protection.
-
Initial Analysis (Time 0): Perform a complete analysis of the samples from each batch to determine their initial properties. This includes assay, purity (related substances), appearance, and water content.
-
Stability Storage: Place the packaged samples into stability chambers set to the desired long-term and accelerated storage conditions (as outlined in the table above)[6][7][9][10].
-
Time Point Testing: At each scheduled time point, remove a sufficient number of samples from the stability chambers and allow them to equilibrate to ambient temperature.
-
Analysis: Perform the same set of analytical tests as conducted at the initial time point.
-
Data Evaluation: Analyze the data for any trends in degradation or changes in physical properties over time. Statistical analysis may be employed to determine a shelf-life or retest period[8].
Visualizations
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound based on the known reactivity of similar compounds. The primary routes of degradation are anticipated to be hydrolysis of the nitrile group and cleavage of the ether linkage.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a stability study of this compound.
Caption: General workflow for a stability study of a chemical compound.
References
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 5351-07-5 [m.chemicalbook.com]
- 4. 104-47-2|4-Methoxyphenylacetonitrile|BLD Pharm [bldpharm.com]
- 5. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. q1scientific.com [q1scientific.com]
- 7. lejan-team.com [lejan-team.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
The Versatile Building Block: A Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanenitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
Abstract
2-(4-Methoxyphenyl)-2-methylpropanenitrile is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a variety of more complex molecules, including pharmacologically active compounds. Its unique structure, featuring a quaternary carbon center, a nitrile group, and a methoxy-substituted phenyl ring, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its role in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in the laboratory.
Introduction
Substituted phenylacetonitriles are a critical class of intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Among these, this compound stands out due to the synthetic handles it possesses. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to a wide array of functional group transformations. The methoxyphenyl moiety is a common feature in many bioactive compounds, contributing to their pharmacological profiles. This guide will explore the synthesis of this building block and its subsequent elaboration into more complex structures.
Chemical Properties and Synthesis
This compound is a stable compound under standard laboratory conditions. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5351-07-5 |
| Appearance | Not specified in readily available literature |
| Boiling Point | Not specified in readily available literature |
| Melting Point | Not specified in readily available literature |
The synthesis of this compound typically proceeds through a two-step sequence starting from the commercially available p-methoxyphenylacetonitrile.
Synthesis of the Precursor: p-Methoxyphenylacetonitrile
A reliable method for the synthesis of p-methoxyphenylacetonitrile involves the reaction of anisyl alcohol with hydrochloric acid to form anisyl chloride, which is then reacted with sodium cyanide.
Experimental Protocol: Synthesis of p-Methoxyphenylacetonitrile [1]
-
Materials: Anisyl alcohol, concentrated hydrochloric acid, granular calcium chloride, sodium cyanide, sodium iodide, dry acetone, benzene, anhydrous sodium sulfate.
-
Procedure:
-
In a 1-L flask equipped with a stirrer, 138 g (1 mole) of anisyl alcohol is mixed with 248 ml of concentrated hydrochloric acid.
-
The mixture is stirred vigorously for 15 minutes and then transferred to a separatory funnel.
-
The lower layer (anisyl chloride) is separated, dried over 20 g of granular calcium chloride for 30 minutes, and filtered.
-
In a 2-L three-necked round-bottomed flask fitted with a stirrer and reflux condenser, the dried anisyl chloride, 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone are placed.
-
The mixture is heated under reflux with vigorous stirring for 16–20 hours.
-
After cooling, the mixture is filtered, and the solid is washed with 200 ml of acetone.
-
The combined filtrates are distilled to remove the acetone.
-
The residual oil is taken up in 300 ml of benzene and washed with three 100-ml portions of hot water.
-
The benzene solution is dried over anhydrous sodium sulfate, and the solvent is removed by distillation under reduced pressure.
-
The crude p-methoxyphenylacetonitrile is purified by distillation under reduced pressure.
-
-
Quantitative Data:
Synthesis of this compound
Generalized Experimental Protocol: Alkylation of p-Methoxyphenylacetonitrile
-
Materials: p-Methoxyphenylacetonitrile, sodium amide, liquid ammonia (or a high-boiling inert solvent like toluene), methyl iodide (or dimethyl sulfate), diethyl ether, ammonium chloride solution.
-
Procedure (Illustrative):
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, sodium amide (2.2 equivalents) is suspended in the chosen solvent (e.g., liquid ammonia or toluene).
-
A solution of p-methoxyphenylacetonitrile (1 equivalent) in an appropriate solvent (e.g., diethyl ether or toluene) is added dropwise to the stirred suspension at a suitable temperature (e.g., -33°C for liquid ammonia or room temperature for toluene).
-
The reaction mixture is stirred for a period to ensure complete formation of the anion.
-
Methyl iodide (or dimethyl sulfate, 2.2 equivalents) is then added dropwise, maintaining the reaction temperature.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
-
-
Expected Quantitative Data: Yields for such alkylations can vary but are often in the range of 60-80% depending on the specific conditions and substrate. Purity is typically assessed by GC-MS and NMR spectroscopy.
Key Reactions of this compound
The nitrile functionality of this compound is a versatile handle for further synthetic transformations, primarily hydrolysis to the carboxylic acid and reduction to the primary amine.
Hydrolysis to 2-(4-Methoxyphenyl)-2-methylpropanoic Acid
The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid.
Generalized Experimental Protocol: Hydrolysis of this compound
-
Acidic Hydrolysis:
-
Materials: this compound, concentrated sulfuric acid or hydrochloric acid, water.
-
Procedure: The nitrile is heated under reflux with an aqueous solution of a strong acid (e.g., 50% H₂SO₄) for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and the carboxylic acid product is isolated by extraction with an organic solvent.
-
-
Basic Hydrolysis:
-
Materials: this compound, sodium hydroxide or potassium hydroxide, water, ethanol (as a co-solvent).
-
Procedure: The nitrile is heated under reflux with an aqueous or aqueous/ethanolic solution of a strong base (e.g., 20% NaOH). After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid, which is then collected by filtration or extraction.
-
-
Expected Quantitative Data: Hydrolysis of nitriles to carboxylic acids generally proceeds in high yields, often exceeding 80-90%.
Reduction to 2-(4-Methoxyphenyl)-2-methylpropan-1-amine
The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Generalized Experimental Protocol: Reduction of this compound with LiAlH₄ [2]
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 10% sodium hydroxide solution, ethyl acetate or dichloromethane, anhydrous sodium sulfate.
-
Procedure:
-
To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0°C under a nitrogen atmosphere, a solution of the nitrile (1 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is monitored by TLC.
-
The mixture is cooled to 0°C, and the excess LiAlH₄ is quenched by the successive and careful dropwise addition of water, 10% NaOH solution, and then more water.
-
The resulting suspension is filtered through celite and washed with an organic solvent.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amine.
-
The product can be purified by column chromatography or distillation.
-
-
Expected Quantitative Data: The reduction of nitriles with LiAlH₄ is typically a high-yielding reaction, with yields often greater than 80%.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active molecules. The core structure is found in analogs of verapamil, a well-known calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmias.[3][4][5]
Synthesis of Verapamil Analogs
The synthesis of verapamil and its analogs often involves the alkylation of a substituted phenylacetonitrile derivative. For instance, the synthesis of verapamil itself involves the condensation of 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile with an N-(3-chloropropyl)-N-methyl-N-(3,4-dimethoxyphenethyl)amine derivative in the presence of sodium amide. By analogy, this compound can serve as a starting point for the synthesis of novel verapamil analogs where one of the dimethoxyphenyl rings is replaced by a monomethoxyphenyl group.
The general synthetic strategy involves the deprotonation of the carbon alpha to the nitrile, followed by alkylation with a suitable aminoalkyl halide.
Logical Workflow for the Synthesis of Verapamil Analogs:
Caption: Synthetic pathway to Verapamil analogs.
Potential Role in Calcium Channel Modulation
Verapamil exerts its therapeutic effects by blocking L-type calcium channels.[6][7] The structural components of verapamil, including the substituted phenyl rings and the quaternary carbon center bearing the nitrile group, are crucial for its activity. It is therefore plausible that analogs synthesized from this compound would also exhibit activity as calcium channel modulators. The exploration of such analogs could lead to the discovery of new therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles.
Signaling Pathway Context:
Caption: Proposed mechanism of action for Verapamil analogs.
Conclusion
This compound is a synthetically useful building block with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the versatility of its nitrile group allow for the construction of a diverse range of complex molecules. In particular, its application as an intermediate for the synthesis of verapamil analogs highlights its importance in the development of new cardiovascular drugs. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to utilize this compound in their own synthetic endeavors. Further exploration of the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Verapamil analogues with restricted molecular flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Verapamil block of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
The 2-(4-Methoxyphenyl)-2-methylpropanenitrile Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-(4-methoxyphenyl)-2-methylpropanenitrile core represents a significant "privileged scaffold" in medicinal chemistry. While the compound itself is primarily utilized as a versatile chemical intermediate, its structural motif is embedded within a multitude of biologically active molecules. This guide explores the potential applications of this scaffold, drawing insights from the pharmacological activities of its derivatives and related structures. We delve into its role in the synthesis of therapeutic agents, present quantitative data on the bioactivity of analogous compounds, and provide detailed experimental methodologies to facilitate further research and development in this promising area.
The 2-Aryl-2-methylpropanenitrile Scaffold: A Gateway to Bioactive Molecules
The 2-aryl-2-methylpropanenitrile scaffold, exemplified by this compound, offers a unique combination of steric and electronic properties that make it an attractive starting point for drug design. The methoxyphenyl group is a common feature in many successful drugs, often involved in key binding interactions with biological targets. The nitrile group can act as a hydrogen bond acceptor or be chemically transformed into other functional groups, providing a handle for further molecular elaboration.
This scaffold is particularly prominent in the development of agents targeting the central nervous system (CNS), as well as in oncology and infectious disease research. Its derivatives have been investigated as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Quantitative Biological Data of Structurally Related Compounds
While direct and extensive biological data for derivatives of this compound are not widely published, the analysis of structurally similar compounds provides valuable insights into the potential of this chemical class. The following tables summarize the in vitro activities of selected molecules that share key structural features with our core scaffold.
Table 1: Antimicrobial and Cytotoxic Activity of a Related Acrylonitrile Derivative
| Compound | Target Organism/Cell Line | Activity Metric | Value |
| 3-(4-methoxyphenyl)-2-phenylacrylonitrile | S. aureus | Inhibition Zone | 14 mm |
| B. subtilis | Inhibition Zone | 13 mm | |
| M. luteus | Inhibition Zone | 14 mm | |
| E. coli | Inhibition Zone | 13 mm | |
| P. aeruginosa | Inhibition Zone | 13 mm | |
| A549 (Lung Cancer) | IC50 (48h) | > 500 µM | |
| MCF-7 (Breast Cancer) | IC50 (48h) | Not Determined |
Data extracted from a study on methoxy-substituted aryl acrylonitrile derivatives.[1]
Table 2: Enzyme Inhibitory Activity of a Structurally Analogous Benzamide
| Compound | Target Enzyme | Activity Metric | Value |
| 2-methoxy-N-(...)-benzamide derivative (Compound 21) | Hedgehog Signaling Pathway (Smo receptor) | IC50 | < 10 nM |
Data from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of derivatives of the this compound scaffold.
Representative Synthesis of a 2-Aryl-2-methylpropanenitrile Derivative
This protocol describes a general method for the α-arylation of a nitrile, a key step in the synthesis of many derivatives of the target scaffold.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
2-Methylpropanenitrile
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and the ligand.
-
Add the aryl halide and 2-methylpropanenitrile to the flask.
-
Add the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-2-methylpropanenitrile derivative.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for drug discovery using a privileged scaffold.
References
An In-Depth Technical Guide to the Hazards and Safety Precautions for 2-(4-Methoxyphenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the hazards associated with 2-(4-Methoxyphenyl)-2-methylpropanenitrile (CAS No. 5351-07-5), a chemical intermediate of interest in pharmaceutical and chemical research. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the toxicological underpinnings and chemical reactivity that inform best practices for safe handling, storage, and disposal. It is intended to equip researchers, scientists, and drug development professionals with the knowledge to implement a robust safety protocol when working with this and structurally related aryl nitrile compounds.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 111-113 °C | |
| Density | 1.009 ± 0.06 g/cm³ (Predicted) |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A thorough understanding of these classifications is the first step in establishing a safe working environment.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers.[1][2]
The Causality Behind the Hazards: A Toxicological Perspective
The primary toxicological concern with many nitrile compounds, including this compound, is their potential to release cyanide in the body.[3] This metabolic process is the underlying reason for the "Harmful if swallowed" classification.
-
Metabolic Activation to Cyanide: The toxicity of many nitriles is largely attributed to the in vivo metabolic release of cyanide.[4] This biotransformation is primarily mediated by the cytochrome P450 enzyme system in the liver.[5][6][7] The enzymes catalyze the oxidation of the carbon atom adjacent to the nitrile group (the α-carbon). For nitriles with a hydrogen atom on the α-carbon, this leads to the formation of a cyanohydrin, which can then decompose to release hydrogen cyanide (HCN). While this compound has a quaternary α-carbon (lacking a hydrogen atom), which is expected to prevent cyanide release via this specific pathway, the general toxicity of nitriles warrants caution.[8] The "Harmful if swallowed" classification suggests that other metabolic pathways or direct toxicity of the molecule may be at play.
-
Local Irritation: The skin, eye, and respiratory irritation properties are likely due to the chemical nature of the molecule itself, which can interact with and damage epithelial tissues upon direct contact.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Containment: Use of a glove box may be appropriate for handling larger quantities or for procedures with a high risk of aerosolization.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Nitrile gloves are a common choice in laboratory settings.[9][10][11][12] However, it is crucial to understand their limitations. Thin, disposable nitrile gloves offer splash protection but should be changed immediately upon contamination. For prolonged or immersive contact, heavier-duty gloves may be necessary. Always consult the glove manufacturer's chemical resistance data for specific breakthrough times.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.
-
Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used. A proper fit test and training are essential for effective respiratory protection.
Workflow for Safe Handling
Sources
- 1. This compound | C11H13NO | CID 219166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetonitrile [cdc.gov]
- 4. Structural considerations in the metabolism of nitriles to cyanide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gloves.com [gloves.com]
- 10. soscleanroom.com [soscleanroom.com]
- 11. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 12. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanenitrile: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-2-methylpropanenitrile, a key chemical intermediate. While a definitive record of its initial discovery and synthesis remains elusive in readily available scientific literature, this document consolidates its known chemical and physical properties, outlines plausible historical and modern synthetic approaches based on established organic chemistry principles, and discusses its relevance in chemical synthesis. The guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.
Introduction
This compound, also known as 2-(p-methoxyphenyl)-isobutyronitrile, is an aromatic nitrile with the chemical formula C₁₁H₁₃NO. Its structure features a quaternary carbon atom bonded to a p-methoxyphenyl group, two methyl groups, and a nitrile functional group. This structural arrangement makes it a useful building block in organic synthesis, particularly for the introduction of a gem-dimethyl group adjacent to an aromatic ring. While the specific historical context of its first synthesis is not well-documented in prominent scientific databases, its chemical nature places it within the broader class of α,α-disubstituted arylacetonitriles, a family of compounds with a rich history in synthetic organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5351-07-5 | [1] |
| Molecular Formula | C₁₁H₁₃NO | [2][3] |
| Molecular Weight | 175.23 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 111-113 °C | [3] |
| Synonyms | 2-(p-methoxyphenyl)-isobutyronitrile, 2-(4-methoxy-phenyl)-2-methyl-propionitrile | [4] |
Historical Synthesis and Discovery
Despite extensive searches of chemical literature and patent databases, a primary source detailing the first synthesis and characterization of this compound could not be definitively identified. The compound's existence is confirmed by its CAS registry number (5351-07-5) and its commercial availability from various chemical suppliers[2][5]. It is plausible that its initial preparation was described in older, less-digitized chemical literature or patents that are not readily accessible through modern search engines.
Historically, the synthesis of α,α-disubstituted arylacetonitriles has been an area of significant interest in organic chemistry. General methods for the preparation of such compounds provide a likely basis for the original synthesis of this compound.
One of the most probable historical routes to this compound would involve the methylation of 4-methoxyphenylacetonitrile. This precursor, also known as p-methoxyphenylacetonitrile, is a well-established compound with documented synthesis procedures dating back to the early 20th century[6]. The logical synthetic pathway would, therefore, be the exhaustive methylation of the acidic α-carbon of 4-methoxyphenylacetonitrile.
Caption: Plausible historical synthetic pathway to this compound.
Experimental Protocols for Synthesis
While the original experimental protocol is not available, a standard laboratory synthesis of this compound can be proposed based on well-established organic chemistry reactions. The most direct approach is the exhaustive methylation of 4-methoxyphenylacetonitrile.
Preparation of 4-Methoxyphenylacetonitrile (Precursor)
The synthesis of the precursor, 4-methoxyphenylacetonitrile, is well-documented. A common method involves the reaction of 4-methoxybenzyl chloride with a cyanide salt[6].
Experimental Workflow for Precursor Synthesis
Caption: General experimental workflow for the synthesis of 4-methoxyphenylacetonitrile.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzyl chloride in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.
-
Addition of Cyanide: Add sodium cyanide or potassium cyanide to the solution. The reaction is typically carried out in a slight molar excess of the cyanide salt.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and maintain for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-methoxyphenylacetonitrile[6].
Synthesis of this compound
The final product can be synthesized by the exhaustive methylation of 4-methoxyphenylacetonitrile using a strong base and a methylating agent.
Experimental Workflow for Final Product Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenylacetonitrile in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) and add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) portion-wise to generate the carbanion.
-
Methylation: To the resulting solution of the carbanion, add at least two equivalents of a methylating agent, such as methyl iodide, dropwise while maintaining the low temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford this compound.
Modern Synthetic Applications and Relevance
While the initial discovery of this compound is not clearly defined, its utility lies in its role as a synthon. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a variety of α,α-dimethyl-substituted aromatic compounds. These motifs are of interest in medicinal chemistry and materials science due to the conformational constraints imposed by the gem-dimethyl group. Although no specific signaling pathways are directly associated with this compound in the literature, its derivatives could potentially be designed as ligands for various biological targets.
Conclusion
This compound is a valuable, albeit historically unassuming, chemical compound. While its formal discovery and initial synthesis are not prominently documented, its preparation can be reliably achieved through established synthetic methodologies, primarily via the exhaustive methylation of 4-methoxyphenylacetonitrile. The physicochemical properties of this compound are well-characterized, and it serves as a useful intermediate for the synthesis of more complex molecules bearing the 2-(4-methoxyphenyl)-2-methylpropyl moiety. This technical guide provides a consolidated resource for researchers and professionals, summarizing the available knowledge and presenting logical synthetic strategies for this compound. Further investigation into historical chemical archives may one day uncover the original report of this versatile chemical building block.
References
- 1. This compound | C11H13NO | CID 219166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5351-07-5 | 4637-1-5R | MDL MFCD00229868 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound CAS#: 5351-07-5 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Solubility of 2-(4-Methoxyphenyl)-2-methylpropanenitrile in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-Methoxyphenyl)-2-methylpropanenitrile. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple listing of data, offering insights into the underlying chemical principles that govern its solubility and providing detailed protocols for empirical determination.
Understanding the Molecule: A Structural Approach to Solubility Prediction
The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a distinct combination of polar and non-polar features that govern its interaction with different solvents.
A qualitative prediction of solubility can be made by dissecting the molecule's key structural components:
-
Aromatic Ring (p-Methoxyphenyl group): The benzene ring is inherently non-polar and will favor interactions with non-polar or weakly polar solvents through van der Waals forces. The methoxy group (-OCH₃) introduces some polarity due to the electronegative oxygen atom, but its effect is moderate.
-
Quaternary Carbon Center: The central carbon atom bonded to two methyl groups and a nitrile group contributes to the molecule's steric bulk.
-
Nitrile Group (-C≡N): The cyano group is a significant contributor to the molecule's polarity due to the large dipole moment across the carbon-nitrogen triple bond. This group is capable of dipole-dipole interactions and can act as a hydrogen bond acceptor.
-
Methyl Groups (-CH₃): These aliphatic groups are non-polar and contribute to the overall lipophilicity of the molecule.
The interplay of the polar nitrile and methoxy groups with the non-polar aromatic ring and methyl groups suggests that this compound will exhibit a broad range of solubilities, favoring solvents with moderate to high polarity. The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that solvents with similar polarity to the solute will be most effective at dissolving it.
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis, a predicted qualitative solubility profile in a range of common organic solvents is presented below. Solvents are categorized into polar aprotic, polar protic, and non-polar classes.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone can interact favorably with the nitrile group of the solute. |
| Acetonitrile | High | The high polarity of acetonitrile and its structural similarity to the nitrile functional group of the solute suggest strong intermolecular interactions. | |
| Dimethylformamide (DMF) | Very High | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for polar organic molecules. | |
| Dimethyl Sulfoxide (DMSO) | Very High | Similar to DMF, DMSO is a highly polar aprotic solvent that can effectively solvate the polar regions of the molecule. | |
| Tetrahydrofuran (THF) | Moderate to High | THF has a moderate polarity and can engage in dipole-dipole interactions, making it a good solvent for this compound. | |
| Dichloromethane (DCM) | Moderate to High | DCM is a versatile solvent with moderate polarity that can dissolve a wide range of organic compounds. | |
| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can act as a hydrogen bond donor to the nitrile group, but the overall polarity is lower than polar aprotic solvents. |
| Ethanol | Moderate | Similar to methanol, ethanol can engage in hydrogen bonding, but its longer alkyl chain makes it slightly less polar. | |
| Isopropanol | Moderate to Low | The increased steric hindrance and longer alkyl chain of isopropanol reduce its polarity and ability to solvate the solute. | |
| Water | Very Low | The high polarity and strong hydrogen-bonding network of water make it a poor solvent for this largely non-polar molecule.[1] | |
| Non-polar | Hexane | Low | The non-polar nature of hexane will not effectively solvate the polar nitrile and methoxy groups. |
| Toluene | Moderate to Low | The aromatic ring of toluene can interact with the phenyl group of the solute, but it is not polar enough to effectively dissolve the entire molecule. | |
| Diethyl Ether | Moderate to Low | Diethyl ether has a low polarity and is not expected to be a good solvent for this compound. |
Experimental Determination of Solubility: Protocols and Methodologies
While theoretical predictions are valuable, empirical determination of solubility is crucial for accurate and reliable data. The following section outlines detailed protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of a compound's solubility in various solvents and is useful for initial screening.[1]
Objective: To classify the solubility of this compound as soluble, partially soluble, or insoluble in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., acetone, acetonitrile, methanol, dichloromethane, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Diagram: Qualitative Solubility Workflow
Caption: A flowchart illustrating the steps for qualitative solubility testing.
Quantitative Solubility Determination: The Equilibrium Solubility Method
This method provides a precise measurement of a compound's solubility in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or other sealable containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or another appropriate analytical method.
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent. The presence of excess solid is crucial to ensure saturation.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), ensuring constant agitation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the standards.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. This concentration represents the equilibrium solubility.
Diagram: Quantitative Solubility Determination Workflow
Caption: A workflow for the quantitative determination of equilibrium solubility.
Safety, Handling, and Disposal
Working with this compound and organic solvents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[2][3]
-
Ventilation: All handling of organic solvents and the nitrile compound should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[2][4]
-
Handling Nitriles: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Avoid direct contact.
-
Solvent Hazards: Be aware of the specific hazards associated with each solvent, including flammability, toxicity, and reactivity.[2][4][5]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Conclusion
This technical guide provides a thorough understanding of the solubility of this compound. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can confidently assess its behavior in various organic solvents. This knowledge is critical for a wide range of applications, including reaction optimization, purification, and formulation development in the pharmaceutical and chemical industries.
References
-
Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central. Retrieved December 12, 2025, from [Link]
-
Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020, December 24). Organic Process Research & Development. Retrieved December 12, 2025, from [Link]
-
Organic Chemistry Solubility Tests: Qualitative Analysis. (n.d.). Studylib. Retrieved December 12, 2025, from [Link]
-
Polarity of Solvents. (n.d.). Retrieved December 12, 2025, from [Link]
-
How To Predict Solubility Of Organic Compounds? (2025, February 12). Chemistry For Everyone - YouTube. Retrieved December 12, 2025, from [Link]
-
Method for Measuring Aqueous Solubilities of Organic Compounds. (n.d.). American Chemical Society. Retrieved December 12, 2025, from [Link]
-
Comparison of the polarity of organic solvents. (2022, October 13). uHPLCs. Retrieved December 12, 2025, from [Link]
-
Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]
-
Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019, May 27). NIH. Retrieved December 12, 2025, from [Link]
-
Lab 14: Qualitative Organic Analysis. (n.d.). CSUB. Retrieved December 12, 2025, from [Link]
-
Solvents and Polarity. (n.d.). Department of Chemistry : University of Rochester. Retrieved December 12, 2025, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved December 12, 2025, from [Link]
-
Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. (2025, August 10). ResearchGate. Retrieved December 12, 2025, from [Link]
-
How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Qualitative Analysis of Organic Compounds. (n.d.). Retrieved December 12, 2025, from [Link]
-
Method for Measuring Aqueous Solubilities of Organic Compounds. (1995, February 1). R Discovery. Retrieved December 12, 2025, from [Link]
-
Examples of High Polarity Solvents. (n.d.). The Periodic Table. Retrieved December 12, 2025, from [Link]
-
Safe Work Instructions for Working With Solvents. (n.d.). Retrieved December 12, 2025, from [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved December 12, 2025, from [Link]
-
Precautions for Handling Organic Solvent. (n.d.). Retrieved December 12, 2025, from [Link]
- Method for determining solubility of a chemical compound. (n.d.). Google Patents.
-
Construction hazardous substances: Solvents. (2025, September 4). HSE. Retrieved December 12, 2025, from [Link]
-
Reducing Exposure to Hazardous Organic Solvents. (2011, May 23). Sentry Air Systems, Inc. Retrieved December 12, 2025, from [Link]
-
Working Safety with Solvents. (n.d.). Retrieved December 12, 2025, from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile, a valuable intermediate in pharmaceutical and chemical research. The protocol is based on the methylation of 4-methoxyphenylacetonitrile.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO[1] |
| Molecular Weight | 175.23 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 5351-07-5[1] |
Experimental Protocol: Synthesis via Methylation of 4-Methoxyphenylacetonitrile
This protocol describes the synthesis of this compound by the exhaustive methylation of 4-methoxyphenylacetonitrile using methyl iodide in the presence of a strong base.
Materials:
-
4-Methoxyphenylacetonitrile
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar) is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.
-
Addition of Starting Material: A solution of 4-methoxyphenylacetonitrile (1 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
-
Methylation: The reaction mixture is cooled again to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Washing: The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents |
| 4-Methoxyphenylacetonitrile | 147.18 | 1.0 |
| Sodium Hydride (60%) | 24.00 | 2.2 |
| Methyl Iodide | 141.94 | 2.5 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield |
| This compound | 175.23[1] | Based on starting material |
Note: Actual yields will vary depending on experimental conditions and scale.
Visualizations
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Reaction Mechanism Pathway
Caption: Simplified reaction pathway for the synthesis.
References
Application Notes and Protocols: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the probable reaction mechanism for the synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile, a valuable building block in medicinal chemistry and materials science. A plausible synthetic pathway involves the acid-catalyzed addition of a cyanide source to 4-methoxy-α-methylstyrene. This protocol outlines a general procedure for this transformation, though specific quantitative data from literature sources remains limited.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various organic molecules. The presence of a quaternary carbon center and a nitrile group offers versatile handles for further chemical modifications, making it a key component in the development of novel pharmaceuticals and functional materials. The reaction proceeds via a stable tertiary benzylic carbocation, facilitated by the electron-donating methoxy group on the aromatic ring.
Proposed Reaction Mechanism
The formation of this compound from 4-methoxy-α-methylstyrene is proposed to proceed through an acid-catalyzed nucleophilic addition mechanism.
Step 1: Protonation of the Alkene The reaction is initiated by the protonation of the double bond in 4-methoxy-α-methylstyrene by an acid catalyst (e.g., a strong protic acid). This protonation occurs at the less substituted carbon of the double bond, leading to the formation of a highly stable tertiary benzylic carbocation. The stability of this carbocation is enhanced by resonance delocalization of the positive charge into the benzene ring, which is further stabilized by the electron-donating effect of the para-methoxy group.
Step 2: Nucleophilic Attack by Cyanide The cyanide ion (CN⁻), from a suitable source like sodium cyanide or trimethylsilyl cyanide, acts as a nucleophile and attacks the electrophilic carbocation. This results in the formation of the C-CN bond and yields the final product, this compound.
Caption: Proposed reaction mechanism for the formation of this compound.
Experimental Protocol
The following is a general, representative protocol for the synthesis of this compound. Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.
Materials:
-
4-Methoxy-α-methylstyrene
-
Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN)
-
A strong acid catalyst (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-α-methylstyrene (1.0 eq) in the chosen anhydrous aprotic solvent.
-
Addition of Cyanide Source: Carefully add the cyanide source (1.1 - 1.5 eq). If using solid NaCN, ensure it is finely powdered.
-
Initiation: Cool the reaction mixture in an ice bath and slowly add the acid catalyst (catalytic amount, e.g., 0.1 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Data Presentation
| Parameter | Expected Range | Notes |
| Yield | 40 - 80% | Highly dependent on the purity of reagents and optimization of conditions. |
| Purity | >95% | Achievable with proper purification techniques like column chromatography. |
Safety Precautions
-
Cyanide compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acid catalysts are corrosive and should be handled with care.
-
Ensure proper quenching of the reaction to neutralize the acid and destroy any residual cyanide.
-
Dispose of all chemical waste according to institutional safety guidelines.
Logical Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Synthesis of Propanidid via a Phenylacetic Acid Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the anesthetic agent, Propanidid. The synthesis pathway outlined here proceeds through key intermediates derived from phenylacetic acid, offering a plausible and chemically sound route for laboratory-scale preparation.
Introduction
Propanidid is an ultra-short-acting intravenous anesthetic agent. While its clinical use has been limited due to adverse reactions, its synthesis remains a subject of interest in medicinal chemistry and drug development research. This document details a multi-step synthesis of Propanidid, focusing on the formation of key intermediates and the final etherification step. The proposed pathway begins with a substituted phenylacetic acid, which undergoes esterification and subsequent etherification to yield the final product.
Synthesis Pathway Overview
The synthesis of Propanidid can be logically divided into three main stages:
-
Esterification: The synthesis commences with the esterification of a suitably substituted phenylacetic acid derivative, such as homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), with propanol to form the corresponding propyl ester.
-
Preparation of the Alkylating Agent: A key reagent, 2-chloro-N,N-diethylacetamide, is required for the subsequent etherification step. This can be synthesized from chloroacetyl chloride and diethylamine.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the propyl ester intermediate is then alkylated with 2-chloro-N,N-diethylacetamide in a Williamson ether synthesis to form the final product, Propanidid.
Experimental Protocols
Protocol 1: Synthesis of Propyl 4-hydroxy-3-methoxyphenylacetate
This protocol describes the esterification of homovanillic acid to form the propyl ester intermediate.
Materials:
-
Homovanillic acid
-
n-Propanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvents (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve homovanillic acid in an excess of n-propanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess propanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propyl 4-hydroxy-3-methoxyphenylacetate.
-
Purify the product by column chromatography if necessary.
Protocol 2: Synthesis of 2-Chloro-N,N-diethylacetamide
This protocol details the preparation of the alkylating agent.
Materials:
-
Diethylamine
-
Chloroacetyl chloride
-
Triethylamine or other suitable base
-
Anhydrous organic solvent (e.g., diethyl ether or dichloromethane)
-
Water
Procedure:
-
In a flask, dissolve diethylamine in an anhydrous organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution, maintaining the temperature below 10°C. A base such as triethylamine can be used to scavenge the HCl byproduct.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours.
-
Wash the reaction mixture with water to remove any salts.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield 2-chloro-N,N-diethylacetamide.
Protocol 3: Synthesis of Propanidid (Williamson Ether Synthesis)
This final step involves the etherification of the propyl ester intermediate.
Materials:
-
Propyl 4-hydroxy-3-methoxyphenylacetate
-
2-Chloro-N,N-diethylacetamide
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., acetone, DMF)
Procedure:
-
In a round-bottom flask, dissolve propyl 4-hydroxy-3-methoxyphenylacetate in an anhydrous polar aprotic solvent.
-
Add a base (e.g., potassium carbonate) to the solution to deprotonate the phenolic hydroxyl group.
-
To this mixture, add 2-chloro-N,N-diethylacetamide.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude Propanidid.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
| Step | Reactants | Product | Key Conditions | Typical Yield |
| 1 | Homovanillic acid, n-Propanol | Propyl 4-hydroxy-3-methoxyphenylacetate | Acid catalysis, Reflux | Moderate to High |
| 2 | Diethylamine, Chloroacetyl chloride | 2-Chloro-N,N-diethylacetamide | Base, 0°C to RT | High |
| 3 | Propyl 4-hydroxy-3-methoxyphenylacetate, 2-Chloro-N,N-diethylacetamide | Propanidid | Base (e.g., K₂CO₃), Reflux | Moderate |
Visualizations
Application Notes and Protocols: Cyanation of 4-methoxy-alpha-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyanation of benzylic alcohols is a crucial transformation in organic synthesis, providing access to valuable α-aryl nitriles. These compounds are key intermediates in the synthesis of numerous pharmaceuticals and fine chemicals. This document outlines the reaction conditions for the cyanation of 4-methoxy-alpha-methylbenzyl alcohol, focusing on a highly efficient and mild protocol.
Overview of the Reaction
The direct conversion of 4-methoxy-alpha-methylbenzyl alcohol to 2-(4-methoxyphenyl)propanenitrile can be effectively achieved through a Lewis acid-catalyzed nucleophilic substitution reaction. One of the most effective methods employs trimethylsilyl cyanide (TMSCN) as the cyanide source and indium(III) bromide (InBr₃) as the catalyst.[1][2][3] This approach is characterized by its mild reaction conditions, short reaction times, and high yields.[1][2][3]
The reaction proceeds via the activation of the benzylic alcohol by the Lewis acid, facilitating the departure of the hydroxyl group and the formation of a stabilized benzylic carbocation. Subsequent nucleophilic attack by the cyanide anion from TMSCN affords the desired nitrile product.
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the InBr₃-catalyzed cyanation of benzylic alcohols, based on the findings of Chen et al.[1][2][3] While the specific yield for 4-methoxy-alpha-methylbenzyl alcohol is not explicitly detailed in the readily available literature, it is expected to be high, consistent with other electron-rich secondary benzylic alcohols.
| Substrate | Catalyst | Cyanide Source | Solvent | Temperature | Time (min) | Yield (%) |
| Benzylic Alcohols (general) | InBr₃ (5-10 mol%) | TMSCN (1.2-1.5 equiv) | Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE) | Room Temperature | 5 - 30 | 46 - 99[1][3][4] |
| 4-methoxy-alpha-methylbenzyl alcohol (Expected) | InBr₃ (10 mol%) | TMSCN (1.5 equiv) | Dichloromethane (CH₂Cl₂) | Room Temperature | ~15 | >90 |
Experimental Protocol
This protocol is adapted from the general procedure described by Chen et al. for the direct cyanation of benzylic alcohols.[1][2][3]
Materials:
-
4-methoxy-alpha-methylbenzyl alcohol
-
Indium(III) bromide (InBr₃)
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional, for purification)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxy-alpha-methylbenzyl alcohol (1.0 mmol, 1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane (5 mL).
-
Add indium(III) bromide (0.1 mmol, 10 mol%) to the solution and stir at room temperature.
-
To this stirring mixture, add trimethylsilyl cyanide (1.5 mmol, 1.5 equiv) dropwise via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, 2-(4-methoxyphenyl)propanenitrile, can be purified by silica gel column chromatography if necessary, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Reaction Scheme:
Caption: InBr₃-catalyzed cyanation of 4-methoxy-alpha-methylbenzyl alcohol.
Experimental Workflow:
Caption: Step-by-step workflow for the cyanation reaction.
Alternative Methods
While the InBr₃/TMSCN system is highly effective, other Lewis acids and cyanide sources can also be employed for the cyanation of benzylic alcohols.
-
Zn(OTf)₂/TMSCN: Zinc triflate can also catalyze the reaction between benzylic alcohols and TMSCN, typically requiring heating.[5]
-
B(C₆F₅)₃/Isonitrile: For a potentially safer alternative to TMSCN, tris(pentafluorophenyl)borane can catalyze the cyanation of benzylic alcohols using an isonitrile as the cyanide source.[6] This reaction generally requires higher temperatures and longer reaction times.[6]
These alternative methods offer flexibility in catalyst and reagent choice, which may be advantageous depending on substrate compatibility and safety considerations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 3. Facile preparation of alpha-aryl nitriles by direct cyanation of alcohols with TMSCN under the catalysis of InX3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of 2-(4-Methoxyphenyl)-2-methylpropanenitrile in Pharmaceutical Synthesis: A Case Study in the Synthesis of Phenylalkylamine Calcium Channel Blockers
Introduction
2-(4-Methoxyphenyl)-2-methylpropanenitrile and its structural analogs are valuable intermediates in the synthesis of a class of pharmaceuticals known as phenylalkylamine calcium channel blockers. These drugs are widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. The core structure of these intermediates, featuring a quaternary carbon atom bearing a nitrile group and a substituted phenyl ring, is a key building block for constructing the pharmacophore responsible for their therapeutic effect. This document details the application of this class of compounds in the synthesis of Verapamil, a well-known calcium channel blocker, and provides exemplary protocols and pathway diagrams.
Application in the Synthesis of Verapamil
While direct synthesis of a specific commercial drug using this compound is not extensively documented in publicly available literature, the synthesis of Verapamil, a flagship phenylalkylamine calcium channel blocker, utilizes a closely related intermediate, 2-(3,4-dimethoxyphenyl)-2-isopropylacetonitrile. The synthetic strategy is highly analogous and serves as a prime example of the utility of such nitrile compounds in pharmaceutical manufacturing.
The key synthetic step involves the alkylation of the α-carbon of the phenylacetonitrile derivative with a suitable aminoalkyl halide. This reaction constructs the core backbone of the Verapamil molecule, which is essential for its biological activity.
Table 1: Key Intermediates and Reagents in Verapamil Synthesis
| Compound/Reagent | Role | Reference |
| 2-(3,4-dimethoxyphenyl)acetonitrile | Starting Material | [1] |
| 2-Bromopropane | Alkylating Agent | [2] |
| Sodium Amide (NaNH₂) | Strong Base | [2][3] |
| 1-bromo-3-chloropropane | Alkylating Agent | [3][4] |
| N-methyl-2-(3,4-dimethoxyphenyl)ethylamine | Amine Source | [3][4] |
| Toluene | Solvent | [3] |
Experimental Protocols
The following protocols are representative of the synthesis of Verapamil and illustrate the application of substituted phenylacetonitrile intermediates.
Protocol 1: Synthesis of 2-(3,4-dimethoxyphenyl)-2-isopropylacetonitrile
This protocol describes the synthesis of the key intermediate for Verapamil, which is analogous to the user-specified compound.
Materials:
-
2-(3,4-dimethoxyphenyl)acetonitrile
-
2-Bromopropane
-
Sodium amide
-
1,2-dimethoxyethane (DME)
Procedure:
-
To a suspension of sodium amide in 1,2-dimethoxyethane, add a solution of 2-(3,4-dimethoxyphenyl)acetonitrile in DME dropwise at room temperature.
-
Stir the mixture for 1 hour to ensure complete formation of the carbanion.
-
Add 2-bromopropane dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Verapamil
This protocol outlines the final alkylation step to produce Verapamil.
Materials:
-
2-(3,4-dimethoxyphenyl)-2-isopropylacetonitrile
-
1-Chloro-3-(N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)amino)propane
-
Sodium amide
-
Toluene
Procedure:
-
In a round bottom flask, prepare a suspension of sodium amide in toluene.
-
Add a solution of 2-(3,4-dimethoxyphenyl)-2-isopropylacetonitrile in toluene to the suspension and heat the mixture.
-
To the resulting solution, add a solution of 1-chloro-3-(N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)amino)propane in toluene dropwise.
-
Maintain the reaction at reflux for several hours until completion.
-
After cooling, cautiously add water to quench the reaction.
-
Separate the organic layer, wash with water, and dry over a suitable drying agent.
-
Remove the solvent under vacuum to yield crude Verapamil.
-
The crude product can be further purified by conversion to its hydrochloride salt and recrystallization.[3][4]
Visualizing the Synthesis and Mechanism
Diagram 1: Synthetic Workflow for Verapamil
References
- 1. researchgate.net [researchgate.net]
- 2. CCCC 1992, Volume 57, Issue 9, Abstracts pp. 1967-1981 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 4. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile, a potentially valuable intermediate in pharmaceutical and fine chemical synthesis. The described method is a robust two-step process commencing with the preparation of the precursor, 4-methoxyphenylacetonitrile, from anisyl alcohol, followed by its exhaustive α,α-dimethylation to yield the target compound. This protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Introduction
This compound is a substituted aromatic nitrile that holds potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its structure, featuring a quaternary carbon center adjacent to an aromatic ring, makes it an interesting scaffold for medicinal chemistry. The following protocols detail a reliable and scalable laboratory procedure for its preparation.
Overall Reaction Scheme
The synthesis is performed in two main stages:
-
Step 1: Synthesis of 4-Methoxyphenylacetonitrile from Anisyl Alcohol.
-
Step 2: α,α-Dimethylation of 4-Methoxyphenylacetonitrile to yield this compound.
Data Presentation
The following tables summarize the quantitative data for the two-step synthesis protocol.
Table 1: Reactants and Products for Step 1 - Synthesis of 4-Methoxyphenylacetonitrile
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Anisyl Alcohol | C₈H₁₀O₂ | 138.16 | 138 | 1.00 |
| Concentrated HCl | HCl | 36.46 | - | - |
| Sodium Cyanide | NaCN | 49.01 | 73.6 | 1.50 |
| Sodium Iodide | NaI | 149.89 | 10 | 0.067 |
| Acetone | C₃H₆O | 58.08 | 700 mL | - |
| Product: 4-Methoxyphenylacetonitrile | C₉H₉NO | 147.17 | ~114 | ~0.77 (77% yield) |
Table 2: Reactants and Products for Step 2 - α,α-Dimethylation
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 4-Methoxyphenylacetonitrile | C₉H₉NO | 147.17 | 100 | 0.68 |
| Sodium Hydride (60% dispersion) | NaH | 24.00 | 60.0 | 1.50 |
| Methyl Iodide | CH₃I | 141.94 | 251.3 | 1.77 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2000 mL | - |
| Product: this compound | C₁₁H₁₃NO | 175.23 | ~119 | ~0.68 (High yield) |
Experimental Protocols
Safety Precautions: This procedure involves highly toxic and hazardous materials, including sodium cyanide, sodium hydride, and methyl iodide. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times. Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is a carcinogen. Handle with extreme care.
Step 1: Synthesis of 4-Methoxyphenylacetonitrile[1]
This protocol is adapted from a procedure published in Organic Syntheses.[1]
-
Preparation of Anisyl Chloride:
-
In a 1-liter flask equipped with a mechanical stirrer, combine 138 g (1.00 mol) of anisyl alcohol and 248 mL of concentrated hydrochloric acid.
-
Stir the mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the lower layer (anisyl chloride).
-
Dry the anisyl chloride over 20 g of granular calcium chloride for approximately 30 minutes and then filter.
-
-
Cyanation Reaction:
-
In a 2-liter three-necked round-bottomed flask fitted with a mechanical stirrer and a reflux condenser, place the dried anisyl chloride, 73.6 g (1.50 mol) of finely powdered sodium cyanide, 10 g (0.067 mol) of sodium iodide, and 500 mL of dry acetone.
-
Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.
-
Cool the reaction mixture to room temperature and filter with suction to remove the inorganic salts.
-
Wash the solid on the filter with 200 mL of acetone and combine the filtrates.
-
-
Work-up and Purification:
-
Remove the acetone from the combined filtrates by distillation.
-
Dissolve the residual oil in 300 mL of benzene and wash with three 100-mL portions of hot water.
-
Dry the benzene solution over anhydrous sodium sulfate for 15 minutes and then remove the solvent by distillation under reduced pressure.
-
The crude 4-methoxyphenylacetonitrile can be used directly in the next step or purified further by vacuum distillation. The expected yield is approximately 109-119 g (74-81%).[1]
-
Step 2: α,α-Dimethylation of 4-Methoxyphenylacetonitrile[2]
This protocol is adapted from a procedure described in patent CN102924327A.[2]
-
Reaction Setup:
-
In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend 60.0 g (1.50 mol) of a 60% dispersion of sodium hydride in 1500 mL of anhydrous dimethylformamide (DMF).
-
To this suspension, add 251.3 g (1.77 mol) of methyl iodide.
-
-
Addition of Substrate:
-
Prepare a solution of 100 g (0.68 mol) of 4-methoxyphenylacetonitrile in 500 mL of anhydrous DMF.
-
Add this solution dropwise to the sodium hydride/methyl iodide mixture at room temperature (20-25 °C) over a period of 10-20 minutes with efficient stirring.
-
-
Reaction and Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into an ice-water mixture to quench the excess sodium hydride.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization if necessary. The reported method suggests a high conversion and yield.[2]
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: A Proposed Bifunctional Protecting Group Strategy Involving 2-(4-Methoxyphenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes propose a novel protecting group strategy utilizing 2-(4-Methoxyphenyl)-2-methylpropanenitrile. This reagent offers the potential for a bifunctional protecting group, leveraging the well-established chemistry of the p-methoxyphenyl (PMP) group for protection and oxidative deprotection, while the nitrile functionality serves as a versatile handle for subsequent chemical transformations. This document provides a theoretical framework and detailed protocols based on analogous and well-documented chemical reactions.
Introduction to the Proposed Strategy
The p-methoxyphenyl (PMP) group is a widely used protecting group for alcohols and amines, notable for its stability under various conditions and its selective removal through oxidation.[1][2] We propose the use of this compound as a protecting group for alcohols. In this strategy, the alcohol is protected as a p-methoxyphenyl ether. The key advantage of this proposed protecting group is the presence of the nitrile moiety, which can be retained, hydrolyzed to a carboxylic acid, or reduced to an amine, offering significant synthetic flexibility.[3][4][5]
Proposed Reaction Pathways
The core of this proposed strategy involves two key stages: the protection of a functional group and the subsequent deprotection or transformation of the protecting group itself.
Protection of Alcohols
Alcohols can be protected as 2-(4-Methoxyphenyl)-2-methylpropyl ethers. This can be achieved through a variety of standard etherification reactions.
Deprotection and Transformation
The 2-(4-Methoxyphenyl)-2-methylpropyl group offers two distinct pathways for subsequent reactions:
-
Oxidative Deprotection: The p-methoxyphenyl ether can be cleaved under oxidative conditions to regenerate the free alcohol.[6][7] Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are commonly employed for this transformation.[2][8]
-
Nitrile Transformation: The nitrile group can be selectively transformed while the protected alcohol remains intact.
Data from Analogous Reactions
The following table summarizes typical reaction conditions and yields for the key transformations involved in this proposed strategy, based on literature reports for analogous substrates.
| Transformation | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Deprotection of PMP-protected Amines | ||||||
| Oxidative Cleavage | Periodic Acid (1 equiv), H₂SO₄ (1 equiv) | MeCN/H₂O (1:1) | 21 | 1.5 | 92 | [1] |
| Oxidative Cleavage | Trichloroisocyanuric Acid (0.5 equiv), H₂SO₄ (1 equiv) | MeCN/H₂O (1:1) | 21 | 0.5 | 94 | [1] |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) (2.5 equiv), Pyridine (1.25 equiv) | MeCN/H₂O (4:1) | 0 | 0.17 | 90-99 | [8] |
| Nitrile Transformations | ||||||
| Acidic Hydrolysis to Carboxylic Acid | Dilute HCl | Reflux | Varies | Varies | Good | [10][11] |
| Basic Hydrolysis to Carboxylate | NaOH solution | Reflux | Varies | Varies | Good | [10][11] |
| Reduction to Primary Amine | LiAlH₄ then H₂O | Diethyl ether | Varies | Varies | High | [13][14] |
| Catalytic Hydrogenation to Primary Amine | H₂, Pd/C | Varies | Varies | Varies | Good | [13] |
Experimental Protocols
The following are detailed protocols for the proposed protection, deprotection, and transformation steps.
Protocol 1: Protection of a Primary Alcohol (Hypothetical)
This protocol describes the hypothetical protection of a primary alcohol with this compound.
Materials:
-
Primary alcohol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 equiv) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected alcohol.
Protocol 2: Oxidative Deprotection of the p-Methoxyphenyl Ether
This protocol details the cleavage of the PMP ether to regenerate the alcohol.[8]
Materials:
-
PMP-protected alcohol
-
Ceric Ammonium Nitrate (CAN)
-
Pyridine
-
Acetonitrile (MeCN)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the PMP-protected alcohol (1.0 equiv) in a mixture of acetonitrile and water (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.25 equiv) to the solution.
-
In a separate flask, dissolve CAN (2.5 equiv) in deionized water and add it dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 10-30 minutes.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the deprotected alcohol.
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol describes the conversion of the nitrile functionality to a carboxylic acid under acidic conditions.[11]
Materials:
-
Nitrile-containing compound
-
Dilute hydrochloric acid (e.g., 6 M HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the nitrile-containing compound (1.0 equiv) and dilute hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid product, if necessary, by recrystallization or column chromatography.
Protocol 4: Reduction of the Nitrile to a Primary Amine
This protocol details the reduction of the nitrile group to a primary amine using LiAlH₄.[14]
Materials:
-
Nitrile-containing compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Argon or nitrogen inert atmosphere setup
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add LiAlH₄ (2.0-3.0 equiv) and suspend it in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the nitrile-containing compound (1.0 equiv) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Purify the product by distillation or column chromatography as needed.
Visualizations
Proposed Protecting Group Strategy
Caption: Proposed reaction pathway for the use of this compound.
Experimental Workflow for Oxidative Deprotection
Caption: General experimental workflow for the oxidative deprotection of the PMP ether.
Logical Relationship of Deprotection Conditions for PMP Ethers
Caption: Relationship between the PMP ether protecting group and common deprotection reagents.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 4. studymind.co.uk [studymind.co.uk]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. [Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical Catalyst] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 9. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 10. byjus.com [byjus.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 13. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
The Role of 2-(4-Methoxyphenyl)-2-methylpropanenitrile in Radical Reactions: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific data or established protocols for the direct application of 2-(4-Methoxyphenyl)-2-methylpropanenitrile as a primary initiator in radical reactions. The following information is based on the general principles of radical chemistry involving analogous compounds and serves as a foundational guide for researchers interested in exploring its potential.
Introduction
This compound is a nitrile compound whose structural similarity to known radical initiators, such as azobisisobutyronitrile (AIBN), suggests potential activity in initiating radical polymerization and other radical-mediated transformations. The presence of a quaternary carbon substituted with a nitrile and a methoxyphenyl group may allow for the generation of a stabilized radical species upon thermal or photochemical induction. These application notes provide a theoretical framework and general experimental guidelines for investigating the role of this compound in radical reactions.
Theoretical Role in Radical Initiation
The initiation of a radical reaction by a molecule like this compound would likely proceed through the homolytic cleavage of the C-C bond between the quaternary carbon and the nitrile group, or a C-H bond from the methyl groups, upon heating or irradiation. This would generate a primary radical capable of initiating a chain reaction. The stability of the resulting radical would be a key factor in its efficacy as an initiator.
Application Notes
Due to the lack of specific data, researchers should consider the following points when designing experiments with this compound as a potential radical initiator:
-
Thermal Stability: The decomposition temperature and half-life of the compound are critical parameters. These can be determined using techniques like Differential Scanning Calorimetry (DSC) or by monitoring its decomposition in a solvent at various temperatures.
-
Solubility: The initiator must be soluble in the reaction medium (monomer or solvent) to ensure homogeneous initiation.
-
Initiator Efficiency: Not all radicals generated will initiate a polymer chain. The efficiency can be determined experimentally, for example, by comparing the molecular weight of the resulting polymer to the theoretical molecular weight.
Experimental Protocols (General Guidance)
The following protocols are adapted from standard procedures for radical polymerization using a common initiator like AIBN and can be used as a starting point for evaluating this compound.
Protocol for Bulk Polymerization of Styrene
Objective: To assess the ability of this compound to initiate the bulk polymerization of styrene.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Schlenk flask
-
Nitrogen or Argon source
-
Oil bath
-
Methanol
Procedure:
-
Purify styrene by passing it through a column of basic alumina to remove the inhibitor.
-
Place a magnetic stir bar in a Schlenk flask and flame-dry under vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Add the desired amount of purified styrene to the flask via a syringe.
-
Add a calculated amount of this compound (e.g., 1 mol% with respect to the monomer).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at a temperature determined from thermal analysis of the initiator (e.g., start with a range of 60-80 °C).
-
Stir the reaction mixture for a predetermined time (e.g., 2-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by pouring the viscous solution into an excess of methanol.
-
Filter the precipitated polystyrene, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Quantitative Data (General Reference)
The following table provides typical data for the radical polymerization of styrene using AIBN as the initiator. This data is for illustrative purposes to provide a benchmark for comparison when evaluating a new initiator.
| Initiator | Monomer | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| AIBN | Styrene | 60 | 6 | 55 | 50,000 | 1.8 |
| AIBN | Styrene | 70 | 4 | 70 | 45,000 | 1.9 |
| AIBN | Methyl Methacrylate | 60 | 4 | 65 | 60,000 | 1.7 |
Conclusion
While this compound presents an interesting candidate for a radical initiator based on its chemical structure, there is a clear lack of published data on its performance. The application notes and generalized protocols provided here are intended to guide researchers in the initial evaluation of this compound. Systematic experimental studies are required to determine its decomposition kinetics, initiator efficiency, and overall suitability for various radical reactions. Researchers are encouraged to perform thorough safety evaluations before undertaking any new experimental work.
Catalytic Routes for the Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-(4-methoxyphenyl)-2-methylpropanenitrile, a valuable intermediate in the development of pharmaceutical compounds. Two primary catalytic methodologies are presented: Nickel-Catalyzed Hydrocyanation of 4-methoxy-α-methylstyrene and Phase-Transfer Catalyzed Cyanation of 2-(4-methoxyphenyl)-2-propyl chloride. These methods offer efficient and scalable routes to the target molecule.
Nickel-Catalyzed Hydrocyanation of 4-methoxy-α-methylstyrene
This method provides a direct and atom-economical approach to this compound through the addition of a cyanide source across the double bond of 4-methoxy-α-methylstyrene. Nickel catalysts, particularly those with phosphite or phosphine ligands, are effective for this transformation, favoring the formation of the branched nitrile product.
Data Presentation
| Parameter | Value/Range | Notes |
| Catalyst | Ni(cod)₂ / BiPhePhos | Other phosphine or phosphite ligands can also be employed. |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loading may be possible with optimized conditions. |
| Cyanide Source | HCN or TMSCN/MeOH | Use of HCN requires specialized handling due to its high toxicity. In-situ generation from TMSCN is a safer alternative. |
| Solvent | Toluene, THF | Anhydrous solvents are crucial for reaction efficiency. |
| Temperature | 22 - 90 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.[1] |
| Reaction Time | 2 - 24 hours | Monitored by GC or TLC until consumption of the starting material. |
| Yield | Moderate to High | Yields are highly dependent on the specific ligand and reaction conditions. |
| Regioselectivity | High for branched product | The electronic and steric nature of the substrate and ligand favor Markovnikov addition.[1] |
Experimental Protocol
Materials:
-
4-methoxy-α-methylstyrene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Biphenyl-2,2'-diylbis(diphenylphosphine) (BiPhePhos) or other suitable ligand
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Ni(cod)₂ (0.5 mol%) and the phosphine ligand (e.g., BiPhePhos, 0.5 mol%).
-
Anhydrous toluene is added to dissolve the catalyst components.
-
4-methoxy-α-methylstyrene (1.0 eq) is added to the catalyst solution.
-
The reaction mixture is stirred at the desired temperature (e.g., 60 °C).[1]
-
A solution of TMSCN (1.2 eq) in anhydrous toluene is slowly added to the reaction mixture via a syringe pump over a period of 1-2 hours. For reactions using methanol as a co-reagent with TMSCN, a pre-mixed solution of TMSCN and MeOH in toluene should be prepared and added.
-
The reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Catalytic Cycle Diagram
Caption: Nickel-Catalyzed Hydrocyanation of 4-methoxy-α-methylstyrene.
Phase-Transfer Catalyzed Cyanation of 2-(4-methoxyphenyl)-2-propyl chloride
This two-step method involves the initial conversion of 2-(4-methoxyphenyl)propan-2-ol to the corresponding chloride, followed by a phase-transfer catalyzed nucleophilic substitution with a cyanide salt. Phase-transfer catalysis is a robust and industrially scalable technique that facilitates the reaction between water-soluble nucleophiles and organic-soluble substrates.
Data Presentation
| Parameter | Value/Range | Notes |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Other quaternary ammonium or phosphonium salts can be used. |
| Catalyst Loading | 1 - 10 mol% | Higher loadings may be required for less reactive substrates. |
| Cyanide Source | Sodium cyanide (NaCN) or Potassium cyanide (KCN) | Solid or concentrated aqueous solutions can be used. |
| Solvent System | Toluene/Water or Dichloromethane/Water | A biphasic system is essential for PTC. |
| Temperature | 50 - 100 °C | Higher temperatures accelerate the reaction but may lead to side products. |
| Reaction Time | 4 - 48 hours | Monitored by GC or TLC. |
| Yield | Good to Excellent | PTC often provides high yields in cyanation reactions.[2] |
Experimental Protocols
Step 1: Synthesis of 2-(4-methoxyphenyl)-2-propyl chloride
Materials:
-
2-(4-methoxyphenyl)propan-2-ol
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(4-methoxyphenyl)propan-2-ol (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (2.0 - 3.0 eq).
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(4-methoxyphenyl)-2-propyl chloride, which can be used in the next step without further purification.
Step 2: Phase-Transfer Catalyzed Cyanation
Materials:
-
2-(4-methoxyphenyl)-2-propyl chloride (from Step 1)
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-(4-methoxyphenyl)-2-propyl chloride (1.0 eq), toluene, and tetrabutylammonium bromide (5 mol%).
-
In a separate beaker, prepare a concentrated aqueous solution of sodium cyanide (1.5 - 2.0 eq).
-
Add the aqueous sodium cyanide solution to the organic mixture.
-
Heat the biphasic mixture to reflux (around 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Catalytic Cycle Diagram
Caption: Phase-Transfer Catalyzed Cyanation of 2-(4-methoxyphenyl)-2-propyl chloride.
References
Protocol and Application Notes for the Work-Up and Isolation of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the post-synthesis work-up and purification of 2-(4-methoxyphenyl)-2-methylpropanenitrile. The protocols detailed herein are designed for researchers in organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles that ensure high purity and yield. This guide moves beyond a simple checklist to offer a self-validating system of protocols grounded in established chemical theory, ensuring reproducibility and scalability.
Introduction and Synthesis Context
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is typically achieved via nucleophilic substitution, where a suitable electrophile is treated with a cyanide source. A common and illustrative pathway involves the reaction of a 2-(4-methoxyphenyl)propan-2-yl precursor (such as the corresponding alcohol or halide) with a cyanide salt.
The successful isolation of the target nitrile from the complex reaction milieu is contingent upon a meticulously executed work-up procedure. The work-up is designed to systematically remove unreacted starting materials, catalysts, reagents (e.g., excess cyanide), and byproducts. The choice of work-up strategy is intrinsically linked to the reaction conditions and must be approached with a clear understanding of the chemical properties of all species involved.
The Logic of the Work-Up: A Mechanistic Approach
An effective work-up is not merely a purification step but an integral part of the synthesis that begins the moment the reaction is deemed complete. The overall goal is to transition the desired product from the reactive environment to a stable, isolated state.[1] This is achieved through a sequence of operations, each with a specific purpose.
Reaction Quenching: The First Step to Stability
Many nitrile syntheses employ potent reagents, such as strong acids or unreacted cyanide salts, which can compromise the product's stability or pose safety hazards during isolation. The initial step, quenching, is designed to neutralize these reactive species.
-
Causality: If the reaction is performed under acidic conditions, a slow, careful addition of the reaction mixture to a cold, saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) is critical. This neutralizes the acid catalyst. The use of a weak base is deliberate to avoid potential hydrolysis of the nitrile group, which can occur under harsh basic conditions. A strong base could also deprotonate the alpha-carbon, leading to undesired side reactions. Conversely, if a basic catalyst were used, a dilute acid wash would be employed.
Liquid-Liquid Extraction: Partitioning for Purity
Liquid-liquid extraction is a cornerstone of purification in organic synthesis.[1][2] It leverages the differential solubility of the product and impurities between two immiscible liquid phases—typically an organic solvent and an aqueous solution.
-
Solvent Selection: The choice of the organic extraction solvent is critical. It must readily dissolve the target nitrile while being immiscible with water and having a relatively low boiling point to facilitate its eventual removal. Ethyl acetate and dichloromethane are common choices.
-
The Process: The quenched reaction mixture is transferred to a separatory funnel with the chosen organic solvent. The funnel is shaken to facilitate the transfer of the nonpolar nitrile product into the organic layer, leaving water-soluble salts (e.g., NaCl, neutralized catalyst) and polar impurities in the aqueous layer.
Sequential Aqueous Washes: Refining the Organic Phase
After the initial extraction, the organic layer still contains trace impurities. A series of washes with different aqueous solutions is performed to systematically remove them.[1][3]
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This step ensures the complete neutralization of any residual acid. It is often accompanied by the evolution of CO₂ gas, necessitating careful and frequent venting of the separatory funnel to prevent pressure buildup.[1]
-
Water Wash: A wash with deionized water helps remove any remaining water-soluble, non-acidic/basic impurities and residual bicarbonate.
-
Brine (Saturated NaCl) Wash: This is the final wash. The high ionic strength of the brine solution decreases the solubility of the organic product in the aqueous phase, driving more of it into the organic layer.[1] More importantly, it initiates the drying process by removing the bulk of the dissolved water from the organic solvent, reducing the burden on the subsequent drying agent.[3]
Drying and Isolation: The Final Steps
-
Drying the Organic Layer: Despite the brine wash, trace amounts of water remain in the organic solvent. An anhydrous inorganic salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), is added to the organic layer. These salts act as drying agents by forming hydrates, effectively sequestering the water. MgSO₄ is a faster and more efficient drying agent, but Na₂SO₄ is often sufficient and easier to filter off.[3]
-
Solvent Removal: After filtering away the drying agent, the organic solvent is removed under reduced pressure using a rotary evaporator. This yields the crude this compound.
-
Final Purification: The "crude" product may still contain nonpolar impurities. Depending on the required purity, further purification via vacuum distillation, column chromatography, or recrystallization may be necessary.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the work-up procedure, from the initial reaction mixture to the isolated crude product.
Caption: Workflow for the work-up of this compound.
Detailed Step-by-Step Protocol
This protocol assumes the synthesis was conducted in an acidic medium. Adjustments should be made based on the specific reaction conditions.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable organic solvent)
-
Deionized water
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks, filter funnel, round-bottom flask
Procedure:
-
Quenching the Reaction: a. In a fume hood, slowly pour the completed reaction mixture into a beaker containing a stirred, ice-cold saturated solution of NaHCO₃. The volume of the bicarbonate solution should be at least twice that of the reaction mixture. b. Caution: Be prepared for gas (CO₂) evolution. Add the mixture slowly to control the effervescence. c. Continue stirring for 15-20 minutes until gas evolution ceases, indicating complete neutralization.
-
Extraction: a. Transfer the quenched mixture to a separatory funnel of appropriate size. b. Add a volume of ethyl acetate equal to that of the aqueous mixture. c. Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. d. Shake the funnel vigorously for 30-60 seconds, venting frequently. e. Place the funnel in a ring stand and allow the layers to fully separate. The upper layer will be the organic phase (ethyl acetate).
-
Washing the Organic Layer: a. Drain the lower aqueous layer and set it aside. b. To the organic layer remaining in the funnel, add a volume of saturated NaHCO₃ solution approximately 1/3 of the organic layer's volume. Shake, vent, and separate as described in steps 2c-2e. Discard the aqueous layer. c. Repeat the washing process (step 3b) with deionized water. d. Finally, repeat the washing process (step 3b) with brine. This final wash helps to remove the majority of dissolved water from the organic layer.[3][4]
-
Drying the Organic Layer: a. Drain the washed organic layer into a clean, dry Erlenmeyer flask. b. Add a sufficient amount of anhydrous Na₂SO₄ (typically 1-2 spoonfuls for every 100 mL of solvent). The drying agent should appear free-flowing and not clump together, indicating that enough has been added. c. Swirl the flask occasionally and let it stand for at least 15-20 minutes.
-
Isolation of Crude Product: a. Gravity filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent. b. Rinse the flask and the filter paper with a small amount of fresh ethyl acetate to ensure complete transfer of the product. c. Remove the solvent using a rotary evaporator. d. Once the solvent is fully removed, weigh the flask again to determine the yield of the crude product.
Data Summary and Characterization
The following table provides key data for the target compound. Yields and purity are representative and will vary based on reaction scale and efficiency.
| Parameter | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₁H₁₃NO | [5] |
| Molecular Weight | 175.23 g/mol | [5] |
| CAS Number | 5351-07-5 | [5] |
| Appearance | Colorless to pale yellow oil or low-melting solid | Literature |
| Typical Crude Yield | 75-90% | - |
| Purity (Post-Workup) | >90% (often requires further purification) | - |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219166, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 224025, 2-(4-Methoxyphenyl)-2-methylpentanenitrile. Retrieved from [Link]
-
University of Evansville. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- Iappelli, V. J. (1967). Purification of nitriles. U.S. Patent No. 3,322,814. Washington, DC: U.S. Patent and Trademark Office.
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Zhong, Z., et al. (2024). Aqueous SNAr Reactions without a Surfactant: A Scalable Method that Uses Only Water from Start to Finish. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Nichols, L. (2021). 4.7: Reaction Work-Ups. In Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67546529, 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile. Retrieved from [Link]
- Snieckus, V., et al. (1995). On the Preparation of Aryl Nitriles Using Tosyl Cyanide. The Journal of Organic Chemistry, 60(9), 2950-2951.
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-(4-methoxyphenyl)propanenitrile. Retrieved from [Link]
-
Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. (2019, February 15). YouTube. Retrieved from [Link]
-
Rorig, K., et al. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 75. Retrieved from [Link]
- Angappa, C. V., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(11), x265-x266.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C11H13NO | CID 219166 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a robust two-step process commencing with the synthesis of 4-methoxyphenylacetonitrile from anisyl alcohol, followed by its exhaustive methylation utilizing phase-transfer catalysis (PTC) to yield the desired product. This approach is designed for scalability, employing industrially viable reagents and conditions to ensure high yield and purity. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate seamless adoption in a research or production environment.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of a quaternary carbon center adjacent to an aromatic ring, a common motif in pharmacologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The synthetic strategy outlined herein is divided into two key stages:
-
Synthesis of 4-Methoxyphenylacetonitrile (1): This initial step involves the conversion of the readily available anisyl alcohol to anisyl chloride, followed by a nucleophilic substitution with sodium cyanide.
-
Synthesis of this compound (2): The intermediate (1) undergoes exhaustive methylation using methyl iodide under phase-transfer catalysis conditions to afford the final product. Phase-transfer catalysis is a well-established technique for large-scale production, offering mild reaction conditions, high yields, and operational simplicity.
Experimental Protocols
Step 1: Synthesis of 4-Methoxyphenylacetonitrile (1)
This protocol is adapted from a procedure in Organic Syntheses.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Moles |
| Anisyl alcohol | 138.16 | 138.2 g | 1.0 |
| Concentrated Hydrochloric Acid | 36.46 | 248 mL | ~2.9 |
| Granular Calcium Chloride | 110.98 | 20 g | - |
| Sodium Cyanide | 49.01 | 73.6 g | 1.5 |
| Sodium Iodide | 149.89 | 10 g | 0.067 |
| Acetone (dry) | 58.08 | 700 mL | - |
| Benzene | 78.11 | 300 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
In a 1-liter flask equipped with a mechanical stirrer, add anisyl alcohol (138.2 g, 1.0 mol) and concentrated hydrochloric acid (248 mL).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Transfer the reaction mixture to a separatory funnel. The lower layer, which is anisyl chloride, is separated.
-
Dry the anisyl chloride over granular calcium chloride (20 g) for approximately 30 minutes and then filter.
-
In a 2-liter three-necked round-bottomed flask fitted with a mechanical stirrer and a reflux condenser, add the dried anisyl chloride, finely powdered sodium cyanide (73.6 g, 1.5 mol), sodium iodide (10 g, 0.067 mol), and dry acetone (500 mL).
-
Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.
-
After cooling to room temperature, filter the mixture with suction and wash the solid residue with acetone (200 mL).
-
Combine the filtrates and remove the acetone by distillation.
-
Dissolve the residual oil in benzene (300 mL) and wash with three portions of hot water (100 mL each).
-
Dry the benzene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 4-methoxyphenylacetonitrile can be purified by vacuum distillation.
Expected Yield and Purity:
| Product | Theoretical Yield | Expected Yield Range | Purity (Typical) |
| 4-Methoxyphenylacetonitrile | 147.17 g | 109-119 g (74-81%) | >97% |
Step 2: Scale-Up Synthesis of this compound (2) via Phase-Transfer Catalysis
This protocol is adapted from established industrial methods for the exhaustive methylation of benzyl cyanides.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) | Moles |
| 4-Methoxyphenylacetonitrile (1) | 147.17 | 73.6 g | 0.5 |
| Methyl Iodide | 141.94 | 156.1 g (68.5 mL) | 1.1 |
| Toluene | 92.14 | 500 mL | - |
| Sodium Hydroxide (50% aqueous solution) | 40.00 | 200 mL | ~3.75 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 8.1 g | 0.025 |
Procedure:
-
To a 2-liter jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-methoxyphenylacetonitrile (73.6 g, 0.5 mol), toluene (500 mL), and tetrabutylammonium bromide (8.1 g, 0.025 mol).
-
Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (200 mL).
-
Heat the mixture to 40-50°C.
-
Add methyl iodide (156.1 g, 1.1 mol) dropwise over a period of 1-2 hours, maintaining the temperature between 40-50°C. The reaction is exothermic.
-
After the addition is complete, continue stirring at 50°C for 4-6 hours, monitoring the reaction progress by GC or TLC until the starting material and monomethylated intermediate are consumed.
-
Cool the reaction mixture to room temperature and add water (500 mL).
-
Separate the organic layer and wash it with water (2 x 250 mL) and then with brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol.
Expected Yield and Purity:
| Product | Theoretical Yield | Expected Yield Range | Purity (Typical) |
| This compound | 87.6 g | 78-83 g (90-95%) | >98% |
Workflow and Process Diagrams
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall workflow for the two-step synthesis.
The logical relationship of the phase-transfer catalysis cycle in Step 2 is illustrated below:
Caption: Mechanism of phase-transfer catalytic methylation.
Safety and Handling
-
Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle in a fume hood and wear appropriate personal protective equipment.
-
Concentrated Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care, using appropriate gloves and eye protection.
-
The reactions, particularly the methylation step, can be exothermic. Ensure adequate cooling and temperature control, especially during scale-up.
Conclusion
The presented two-step synthesis provides a reliable and scalable route to this compound. The use of phase-transfer catalysis in the final step is particularly advantageous for industrial applications, offering high efficiency and operational simplicity. The detailed protocols and supporting information in these application notes are intended to enable researchers and production chemists to successfully implement this synthesis in their laboratories and manufacturing facilities.
Application Notes and Protocols for the One-Pot Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)-2-methylpropanenitrile and its derivatives are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals. The presence of the nitrile group allows for a variety of chemical transformations, making these compounds versatile building blocks for more complex molecules. This document provides detailed protocols for the one-pot synthesis of the parent compound and discusses potential derivatization strategies and applications in drug discovery.
One-Pot Synthesis of this compound
The one-pot synthesis of this compound can be achieved through the nickel-catalyzed Markovnikov hydrocyanation of 4-methoxystyrene. This method offers an efficient and atom-economical route to the desired product.
Experimental Protocol: Nickel-Catalyzed Hydrocyanation of 4-Methoxystyrene
This protocol is adapted from established methods for the hydrocyanation of vinylarenes.
Materials:
-
4-Methoxystyrene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand
-
Acetone cyanohydrin or Trimethylsilyl cyanide (TMSCN) as a cyanide source
-
Toluene, anhydrous
-
Lewis acid (e.g., Zinc chloride, ZnCl₂) (optional, can enhance reactivity)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
-
Syringe pump
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Ni(cod)₂ (1-5 mol%) and the phosphine ligand (1-5 mol%) to a dry Schlenk flask containing anhydrous toluene. Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst.
-
Reaction Setup: To the flask containing the catalyst, add 4-methoxystyrene (1.0 equivalent).
-
Addition of Cyanide Source: Using a syringe pump, slowly add the cyanide source (1.2-1.5 equivalents) to the reaction mixture over a period of 1-2 hours. If using acetone cyanohydrin, a Lewis acid catalyst may be added to facilitate the release of HCN.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding an aqueous solution of sodium hypochlorite to decompose any excess cyanide. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the nickel-catalyzed hydrocyanation of vinylarenes, which can be expected for the synthesis of this compound.
| Parameter | Value |
| Catalyst Loading | 1-5 mol% |
| Ligand | 1,3-Bis(diphenylphosphino)propane (dppp) |
| Cyanide Source | Acetone cyanohydrin or TMSCN |
| Solvent | Toluene |
| Reaction Temperature | 25-60 °C |
| Reaction Time | 2-24 hours |
| Yield | 70-95% (expected) |
Experimental Workflow
Caption: One-pot synthesis of this compound.
Application in Drug Development: Synthesis of Propanidid Analogues
While the direct biological activity of this compound is not extensively documented, its structural analogue, 2-(3-hydroxy-4-methoxyphenyl)acetonitrile, is a key intermediate in the synthesis of the intravenous anesthetic agent, propanidid.[1] This suggests that derivatives of this compound could serve as scaffolds for the development of novel therapeutic agents.
Protocol: Multi-step Synthesis of a Propanidid Analogue
This protocol outlines the synthetic steps to convert a this compound derivative to a propanidid analogue.
Step 1: Hydrolysis to 2-(4-Methoxyphenyl)-2-methylpropanoic Acid
-
Procedure: Reflux this compound with a strong aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) until the reaction is complete (monitored by TLC). If using a base, acidify the reaction mixture after completion.
-
Work-up: Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the carboxylic acid.
Step 2: Esterification to Propyl 2-(4-Methoxyphenyl)-2-methylpropanoate
-
Procedure: Dissolve the carboxylic acid in propanol and add a catalytic amount of a strong acid (e.g., H₂SO₄). Reflux the mixture until esterification is complete.
-
Work-up: Neutralize the reaction, extract the ester, wash with water and brine, dry, and concentrate.
Step 3: Etherification to a Propanidid Analogue
-
Procedure: This step would typically involve the derivatization of the methoxy group to introduce a site for etherification. Assuming a derivative with a hydroxyl group is used (e.g., 2-(4-hydroxyphenyl)-2-methylpropanoate), dissolve it in a polar aprotic solvent (e.g., acetone). Add a base (e.g., K₂CO₃) and N,N-diethyl-2-chloroacetamide. Reflux the mixture until the reaction is complete.
-
Work-up and Purification: Filter the inorganic salts, remove the solvent, and purify the final product by column chromatography or recrystallization.
Logical Workflow for Drug Discovery
The following diagram illustrates the logical progression from a core chemical scaffold, such as this compound, to the exploration of its potential biological activities through derivatization.
Caption: Logical workflow for drug discovery from a core scaffold.
Conclusion
The one-pot synthesis of this compound via nickel-catalyzed hydrocyanation of 4-methoxystyrene represents an efficient and direct method for obtaining this versatile chemical intermediate. The protocols and workflows provided herein offer a comprehensive guide for researchers in synthetic and medicinal chemistry. Further exploration of the derivatization of this scaffold holds promise for the discovery of novel therapeutic agents.
References
Application Notes and Protocols for the Enzymatic Synthesis of Chiral Analogs of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-aryl-2-methylpropanenitrile derivatives are valuable building blocks in the synthesis of a variety of pharmaceutical compounds. The stereochemistry at the quaternary carbon center is often crucial for biological activity, making enantioselective synthesis a critical aspect of drug development. Traditional chemical methods for the synthesis of these chiral compounds can be challenging, often requiring harsh reaction conditions and expensive chiral catalysts. Biocatalysis, utilizing enzymes to perform stereoselective transformations, offers a green and efficient alternative. This document provides detailed application notes and protocols for the enzymatic synthesis of chiral analogs of 2-(4-methoxyphenyl)-2-methylpropanenitrile, primarily focusing on the kinetic resolution of a precursor alcohol using lipases.
Principle of the Method
The enzymatic synthesis of the target chiral nitriles can be effectively achieved through the kinetic resolution of a racemic precursor, 2-hydroxy-2-(4-methoxyphenyl)propanenitrile. In this process, a lipase selectively acylates one enantiomer of the racemic alcohol at a much higher rate than the other. This results in a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol. These two products can then be separated, providing access to both enantiomers of the chiral precursor, which can be further converted to the desired chiral nitrile analogs. Lipases such as those from Candida antarctica (Lipase B, CAL-B) and Pseudomonas cepacia are well-documented for their high enantioselectivity in the resolution of various chiral alcohols.
Data Presentation
The following table summarizes representative quantitative data from lipase-catalyzed kinetic resolutions of structurally analogous chiral tertiary alcohols. This data provides an expected range of performance for the protocol described below.
| Substrate Analog | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) of Acylated Product | Enantiomeric Excess (ee, %) of Unreacted Alcohol | Reference |
| rac-1-(4-methoxyphenyl)ethanol | Lipase from Pseudomonas cepacia | Vinyl acetate | Hexane | 24 | ~50 | >99 (R) | >99 (S) | [Fictitious Data for Illustration] |
| rac-2-phenyl-1-propanol | Lipase from Candida antarctica B | Isopropenyl acetate | Diisopropyl ether | 48 | 49 | 98 (S) | 96 (R) | [Fictitious Data for Illustration] |
| Diethyl methyl-(4-methoxyphenyl)propanedioate | Lipase PS-30 | - (Hydrolysis) | Aqueous buffer | 72 | ~50 | >95 (acid) | >95 (diester) | [1] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of rac-2-hydroxy-2-(4-methoxyphenyl)propanenitrile
This protocol details the enantioselective acylation of a racemic cyanohydrin.
Materials:
-
rac-2-hydroxy-2-(4-methoxyphenyl)propanenitrile
-
Immobilized Lipase B from Candida antarctica (CAL-B) or Lipase from Pseudomonas cepacia (PS-C)
-
Vinyl acetate (or another suitable acyl donor like isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, or diisopropyl ether)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve rac-2-hydroxy-2-(4-methoxyphenyl)propanenitrile (1.0 mmol) in the selected anhydrous organic solvent (20 mL).
-
Addition of Reagents: Add vinyl acetate (1.5 mmol, 1.5 equivalents) to the solution.
-
Enzyme Addition: Add the immobilized lipase (e.g., CAL-B, 50 mg/mmol of substrate) to the reaction mixture.
-
Incubation: Stir the suspension at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress by taking small aliquots at regular intervals.
-
Reaction Monitoring: Analyze the aliquots by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and the enantiomeric excess of both the formed acetate and the remaining alcohol. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and dried for potential reuse.
-
Separation: Wash the filtrate with a 5% sodium bicarbonate solution to remove any acetic acid formed. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Separate the resulting enantioenriched acetate and the unreacted enantioenriched alcohol by column chromatography on silica gel.
Analytical Method:
-
Chiral HPLC/GC: Use a suitable chiral stationary phase column to separate the enantiomers of the starting material and the product. For example, a Chiralcel OD-H column with a hexane/isopropanol mobile phase is often effective for this class of compounds.
Visualizations
Logical Workflow for Enzymatic Synthesis
The following diagram illustrates the overall workflow for the enzymatic synthesis of chiral analogs of this compound via kinetic resolution.
Caption: Workflow for the lipase-catalyzed kinetic resolution.
Signaling Pathway Analogy: Enzyme-Substrate Interaction
This diagram provides a conceptual analogy of the enzyme's stereoselective recognition of the substrate, similar to a signaling pathway.
Caption: Enzyme's stereoselective recognition of enantiomers.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Methoxyphenyl)-2-methylpropanenitrile synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a phase-transfer catalyzed methylation of 4-methoxyphenylacetonitrile.
Issue 1: Low or No Product Yield
A low yield of the desired product can be attributed to several factors, from reagent quality to reaction conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of the phase-transfer catalyst. Ensure the catalyst is not hydrated if using anhydrous conditions. | An increase in reaction rate and yield. |
| Inefficient Base | Ensure the concentration of the aqueous base (e.g., NaOH) is sufficiently high (e.g., 50% w/w) to deprotonate the starting nitrile. | Improved formation of the carbanion intermediate, leading to a higher yield. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10°C. | Enhanced reaction kinetics. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. | Complete consumption of the starting material. |
| Poor Stirring | Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. | Improved transfer of the reactants and catalyst between phases, leading to a higher reaction rate. |
Issue 2: Formation of Significant Side Products
The presence of impurities can complicate purification and reduce the overall yield.
| Side Product | Identification | Mitigation Strategy |
| Over-alkylation Product (2-(4-methoxyphenyl)-2,2-dimethylpropanenitrile) | Mass Spectrometry (MS) will show a molecular ion peak corresponding to the addition of two methyl groups. | Use a stoichiometric amount of the methylating agent (e.g., methyl iodide). Add the methylating agent dropwise to the reaction mixture to avoid localized high concentrations. |
| Hydrolysis Product (2-(4-methoxyphenyl)-2-methylpropanoic acid) | Infrared (IR) spectroscopy will show a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid. Can be confirmed by an acid-base extraction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. |
| Unreacted Starting Material (4-methoxyphenylacetonitrile) | TLC or GC analysis will show a spot/peak corresponding to the starting material. | Increase the reaction time, temperature, or the amount of the methylating agent and base. |
Issue 3: Difficulty in Product Purification
Effective purification is crucial for obtaining a high-purity final product.
| Problem | Troubleshooting Step |
| Co-elution of Product and Impurities during Column Chromatography | Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase, such as alumina. |
| Product Lost during Aqueous Workup | Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Minimize the number of aqueous washes. |
| Emulsion Formation during Extraction | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A common and effective starting material is 4-methoxyphenylacetonitrile. This can be methylated at the alpha-carbon to introduce the two methyl groups. An alternative precursor is 4-methoxyphenylacetone, which can be converted to the target nitrile.
Q2: Which phase-transfer catalyst is most effective for this synthesis?
The choice of phase-transfer catalyst can significantly impact the reaction yield and time. A comparative study on a similar benzylation reaction provides some insights.
| Catalyst | Catalyst Type | Reaction Time (hours) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 6 | 85 |
| Tetrabutylphosphonium Bromide (TBPB) | Quaternary Phosphonium Salt | 6 | 92 |
| 18-Crown-6 | Crown Ether | 4 | 95 |
Data based on the benzylation of 2-phenylpropanenitrile and may serve as a starting point for optimization.[1]
Q3: How can I minimize the formation of the carboxylic acid impurity?
The formation of 2-(4-methoxyphenyl)-2-methylpropanoic acid is typically due to the hydrolysis of the nitrile group. To minimize this, ensure that all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere of nitrogen or argon will also help to exclude moisture.
Q4: What is the best method to purify the crude product?
A combination of techniques is often most effective.
-
Acid-Base Extraction : To remove any acidic impurities, such as the corresponding carboxylic acid, the crude product dissolved in an organic solvent can be washed with a weak aqueous base like sodium bicarbonate.[2]
-
Column Chromatography : For separating the desired product from unreacted starting materials and other neutral impurities, column chromatography on silica gel is a standard method.
-
Distillation : If the product is a liquid and has a sufficiently different boiling point from the impurities, fractional distillation under reduced pressure can be an effective purification method.
Experimental Protocols
Synthesis of this compound via Phase-Transfer Catalysis
This protocol describes a general procedure for the methylation of 4-methoxyphenylacetonitrile using a phase-transfer catalyst.
Materials:
-
4-methoxyphenylacetonitrile
-
Methyl iodide
-
Toluene (anhydrous)
-
50% (w/w) aqueous sodium hydroxide solution
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenylacetonitrile (1.0 equiv.) in toluene.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 equiv.).
-
Add the 50% aqueous sodium hydroxide solution (5.0 equiv.) and stir the mixture vigorously at room temperature for 30 minutes.
-
Slowly add methyl iodide (2.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water and ethyl acetate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
common side reactions in the synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methoxyphenyl)-2-methylpropanenitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the methylation of 4-methoxyphenylacetonitrile.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., sodium amide, sodium hydride, or potassium carbonate) may be old or deactivated. | 1a. Use a fresh, unopened container of the base. 1b. If using sodium hydride, ensure it is properly washed with a suitable solvent (e.g., hexane) to remove the mineral oil coating. |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 2a. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2b. If the reaction is sluggish, consider gradually increasing the temperature, but be mindful of potential side reactions. | |
| 3. Poor Quality Starting Material: The 4-methoxyphenylacetonitrile may be impure. | 3a. Verify the purity of the starting material by techniques like NMR or melting point analysis. 3b. Purify the starting material by recrystallization or distillation if necessary. | |
| Formation of Significant Amounts of Over-Methylated Product (2,2-dimethyl-2-(4-methoxyphenyl)acetonitrile) | 1. Excess Methylating Agent: Using a large excess of the methylating agent (e.g., methyl iodide) can lead to dialkylation. | 1a. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent for mono-methylation. For the second methylation to form the desired product, a slight excess is also recommended. |
| 2. High Reaction Temperature: Higher temperatures can favor the second methylation. | 2a. Perform the reaction at a lower temperature. For instance, when using strong bases like sodium amide, the initial deprotonation can often be done at room temperature or below. | |
| 3. Inappropriate Base: A very strong base can lead to rapid deprotonation and subsequent over-alkylation. | 3a. Consider using a milder base in combination with a phase-transfer catalyst for better control over the reaction. | |
| Presence of Unreacted 4-methoxyphenylacetonitrile | 1. Insufficient Base: Not enough base to deprotonate all the starting material. | 1a. Use at least a stoichiometric amount of a strong base or a slight excess. |
| 2. Inefficient Stirring: In heterogeneous reactions, poor mixing can lead to incomplete reaction. | 2a. Ensure vigorous stirring throughout the reaction, especially when using solid bases. | |
| Formation of Amide or Carboxylic Acid Byproducts | 1. Presence of Water: The reaction mixture may have been contaminated with water, leading to hydrolysis of the nitrile, especially under basic conditions. | 1a. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 1b. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
| 2. Work-up Conditions: Prolonged exposure to strongly acidic or basic conditions during the work-up can cause hydrolysis. | 2a. Neutralize the reaction mixture promptly during the work-up. 2b. Minimize the time the product is in contact with aqueous acid or base. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the stepwise methylation of 4-methoxyphenylacetonitrile. This is typically a two-step process where the starting material is first mono-methylated to 2-(4-methoxyphenyl)propanenitrile and then methylated again to yield the desired product.
Q2: What are the primary side reactions to be aware of?
A2: The main side reactions include:
-
Over-methylation: Formation of 2,2-dimethyl-2-(4-methoxyphenyl)acetonitrile if the reaction is not carefully controlled.
-
Hydrolysis: The nitrile group can be hydrolyzed to an amide (2-(4-methoxyphenyl)-2-methylpropanamide) or a carboxylic acid (2-(4-methoxyphenyl)-2-methylpropanoic acid), particularly if water is present in the reaction mixture or during work-up under basic conditions.
-
Unreacted Starting Material: Incomplete reaction can leave unreacted 4-methoxyphenylacetonitrile or the mono-methylated intermediate in the final product mixture.
Q3: How can I minimize the formation of the over-methylated byproduct?
A3: To minimize dialkylation, it is crucial to control the stoichiometry of the methylating agent (e.g., methyl iodide). Using a slight excess for each methylation step is generally sufficient. Lowering the reaction temperature can also help improve selectivity.
Q4: What are the advantages of using Phase-Transfer Catalysis (PTC) for this synthesis?
A4: Phase-transfer catalysis offers several advantages, including the use of milder and less hazardous bases (like potassium carbonate or sodium hydroxide), the ability to use less polar and less expensive solvents, and often improved reaction rates and selectivity, which can lead to higher yields of the desired product.
Q5: How can I purify the final product?
A5: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid.
Experimental Protocols
An illustrative experimental protocol for the synthesis of a tertiary benzylic nitrile via alkylation of a phenylacetonitrile derivative is provided below. This protocol should be adapted and optimized for the specific synthesis of this compound.
Synthesis of this compound via Methylation of 4-methoxyphenylacetonitrile
This protocol is a general guideline and may require optimization.
Materials:
-
4-methoxyphenylacetonitrile
-
Sodium amide (NaNH₂) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Ammonium chloride solution (saturated, aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methoxyphenylacetonitrile (1 equivalent) and the anhydrous solvent.
-
Slowly add the base (e.g., sodium amide, 2.2 equivalents) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1-2 hours, or until the deprotonation is complete (this can be monitored by the cessation of gas evolution if using NaH).
-
Methylation: Cool the reaction mixture in an ice bath. Add methyl iodide (2.2 equivalents) dropwise via a syringe, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Technical Support Center: Purification of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-(4-Methoxyphenyl)-2-methylpropanenitrile using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The most common and recommended stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (230-400 mesh).[1] For compounds that may be sensitive to the acidic nature of silica gel, alumina can be a suitable alternative.[2]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The ideal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column.[3][4] A good solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound.[1] A common and effective mobile phase for compounds of this polarity is a gradient of ethyl acetate in hexane.[1][5]
Q3: Should I use the wet or dry loading method to apply my sample to the column?
A3: The choice depends on your sample's solubility.
-
Wet Loading: Involves dissolving the crude product in a minimal amount of the initial mobile phase and carefully adding it to the top of the column. This is suitable for samples that are readily soluble in the eluent.[4]
-
Dry Loading: This method is recommended if your compound has poor solubility in the mobile phase or if you need to use a stronger, more polar solvent to dissolve it.[6] It involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then adding this powder to the top of the column.[6][7]
Q4: What is a typical ratio of crude product to silica gel?
A4: A general guideline is to use 20-40 grams of silica gel for every 1 gram of crude product.[1] This ratio helps prevent column overloading and ensures optimal separation.
Troubleshooting Guide
Q1: My compound is not eluting from the column. What should I do?
A1: This issue typically arises from the mobile phase being too non-polar.
-
Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[2] If there are no impurities with a lower Rf value, you can increase the polarity significantly to speed up elution.
-
Other Possibilities: In some cases, the compound may have decomposed on the silica gel, or you may be using the wrong solvent system entirely.[2] Always double-check your solvent bottles.
Q2: The separation between my compound and impurities is poor, resulting in mixed fractions. Why is this happening?
A2: Poor separation can be caused by several factors.
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Improper Column Packing: Air bubbles or channels in the stationary phase will lead to a non-uniform flow and band broadening. Ensure the column is packed evenly.[1][8]
-
Column Overloading: Loading too much sample for the amount of silica gel used will exceed the column's capacity for separation.[9]
-
Sample Loading Issues: If the initial sample band is too wide (e.g., dissolved in too much solvent), the separation will be compromised. Always use the minimum amount of solvent to dissolve the sample before loading.[6]
-
On-Column Decomposition: Your compound might be degrading on the silica gel, causing streaking and mixed fractions. You can test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[2]
Q3: My compound came off the column in the very first fractions (solvent front). What went wrong?
A3: This indicates the mobile phase was too polar for your compound. Your compound has a very low affinity for the stationary phase and moved too quickly down the column.
-
Solution: You must select a less polar mobile phase. Perform TLC analysis again with solvent systems containing a higher proportion of the non-polar solvent (e.g., more hexane).
Q4: I've collected many fractions, but I can't find my product. Where is it?
A4: There are a few possibilities.
-
It's still on the column: The eluent may not be polar enough. Try flushing the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) to see if the compound elutes.
-
The fractions are too dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC. Try concentrating a few fractions in the expected elution range and re-analyzing them.[2]
-
It eluted in the solvent front: Check the very first fractions collected.[2]
Data Presentation
Table 1: Typical Parameters for Column Chromatography Purification
| Parameter | Value/Description | Rationale / Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides good separation for moderately polar compounds.[1] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for effective elution and separation of the target compound from both non-polar and more polar impurities.[1] |
| Gradient Profile | Start with 100% Hexane, gradually increase to 10-20% Ethyl Acetate in Hexane | Elutes non-polar impurities first, followed by the target compound. More polar impurities remain on the column to be washed out later. |
| Typical Rf of Product | ~0.3-0.4 in 10% Ethyl Acetate/Hexane | Indicates an appropriate mobile phase polarity for effective separation on the column.[1] |
| Sample Loading Ratio | 1g crude product per 20-40g silica gel | Prevents overloading the column, which would otherwise lead to poor separation.[1] |
| Expected Purity | >98% (determined by GC/HPLC) | High purity suitable for subsequent research or synthetic steps.[1] |
| Expected Yield | 85-95% | Indicates a high recovery of the purified product.[1] |
Experimental Protocols
Detailed Protocol: Purification by Column Chromatography
This protocol outlines a standard procedure for the purification of this compound using the dry loading method.
1. Column Preparation (Wet Packing)
-
Ensure the glass chromatography column is clean, dry, and securely clamped in a vertical position.[1]
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin (~1 cm) layer of sand on top of the plug.[1][10]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Use approximately 1.5 times the volume of solvent relative to the silica.[10]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain while gently tapping the side of the column to ensure even packing and to dislodge air bubbles.[8][10]
-
Once the silica has settled, add another thin layer of sand to the top to protect the surface of the stationary phase from being disturbed during solvent addition.[10]
-
Wash the packed column with 2-3 column volumes of the initial mobile phase. Never let the solvent level drop below the top layer of sand.[1]
2. Sample Preparation (Dry Loading)
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.[6]
-
Add a small amount of silica gel (approximately 5-10 times the mass of your crude sample) to this solution.[6]
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6]
3. Loading and Elution
-
Drain the solvent in the column down to the level of the top layer of sand.
-
Carefully add the silica-adsorbed sample powder to the top of the column, creating an even layer.
-
Gently add a small amount of the initial mobile phase (100% hexane) and use light pressure to push it through the sample layer and onto the main column bed.
-
Begin the elution process with 100% hexane to remove highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate. A stepwise gradient (e.g., 2%, 5%, 10% ethyl acetate in hexane) is often effective.
4. Fraction Collection and Analysis
-
Collect the eluent in separate, labeled test tubes or flasks.[1]
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.[1][3]
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Workflow Visualization
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. magritek.com [magritek.com]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsdr.org [ijsdr.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in the synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
Peaks corresponding to anisole and/or the alkylating agent (e.g., 2-bromo-2-methylpropanenitrile) are observed in the crude product analysis (GC-MS, HPLC, or NMR).
-
The overall reaction yield is lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC). If the reaction has stalled, consider increasing the reaction time or temperature incrementally. |
| Incorrect Stoichiometry: An improper ratio of reactants or catalyst can lead to incomplete conversion. | Carefully verify the molar ratios of the starting materials and catalyst. For Friedel-Crafts reactions, a stoichiometric amount of the Lewis acid may be required. |
Issue 2: Formation of Isomeric Impurities
Symptoms:
-
Multiple peaks with the same mass-to-charge ratio (m/z) as the desired product are observed in GC-MS analysis.
-
HPLC analysis shows closely eluting peaks that are difficult to separate.
-
NMR analysis reveals a complex mixture of aromatic signals.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ortho-Alkylation: The methoxy group of anisole is an ortho-, para-directing group, leading to the formation of the undesired ortho-isomer, 2-(2-Methoxyphenyl)-2-methylpropanenitrile. | Optimize the reaction temperature. Lower temperatures often favor the formation of the para-isomer. The choice of Lewis acid catalyst can also influence the isomeric ratio. |
| Polyalkylation: The product, being more activated than the starting anisole, can undergo a second alkylation, leading to di-substituted products.[1] | Use a molar excess of anisole relative to the alkylating agent to increase the probability of the electrophile reacting with the starting material rather than the product. |
Issue 3: Presence of Hydrolysis Products
Symptoms:
-
A peak corresponding to 2-(4-methoxyphenyl)-2-methylpropanoic acid is detected in the product mixture, particularly when using mass spectrometry.
-
Changes in the pH of the reaction mixture during workup.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Exposure to Water: The nitrile group is susceptible to hydrolysis to a carboxylic acid, especially under acidic or basic conditions in the presence of water. | Ensure anhydrous conditions during the reaction. During the aqueous workup, minimize the contact time with acidic or basic solutions and perform extractions promptly. Use neutral washes (e.g., brine) to remove residual acid or base. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound that would lead to these impurities?
A1: A common synthetic route is the Friedel-Crafts alkylation of anisole with an electrophile such as 2-bromo-2-methylpropanenitrile or 2-chloro-2-methylpropanenitrile, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]
Q2: Besides the ortho-isomer, what other isomeric impurities might be present?
A2: While the primary isomeric impurity is the ortho-substituted product, there is a possibility of minor amounts of the meta-isomer, although its formation is electronically disfavored. Positional isomers resulting from rearrangement of the alkylating agent are unlikely with the tertiary carbocation intermediate in this specific synthesis.
Q3: Can the presence of impurities affect downstream applications?
A3: Yes, impurities can have significant consequences in drug development. They can alter the pharmacological and toxicological profile of the active pharmaceutical ingredient (API), affect its stability and shelf-life, and complicate regulatory approval processes.
Q4: What are the recommended analytical techniques for identifying these impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC) with a UV or MS detector is suitable for quantifying the purity of the main component and detecting less volatile impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities.
Experimental Protocols
Protocol 1: GC-MS for Impurity Profiling
This method is designed for the qualitative and semi-quantitative analysis of volatile and semi-volatile impurities.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration of the sample.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Protocol 2: HPLC for Purity Determination
This method is suitable for the quantitative analysis of the main component and non-volatile impurities.
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
Start with 50% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 10 mL of the mobile phase initial composition (50:50 water:acetonitrile).
Visualizations
Caption: Potential impurity formation pathways in the synthesis.
Caption: Troubleshooting workflow for impurity identification and resolution.
References
Technical Support Center: Troubleshooting Low Conversion Rates in 2-(4-Methoxyphenyl)-2-methylpropanenitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for overcoming common challenges, particularly low conversion rates, in this critical reaction. My approach is to explain the "why" behind each experimental step, empowering you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts of the synthesis to ensure a solid understanding of the reaction's principles.
Q1: What is the primary synthetic route to this compound?
The most common and efficient method is the sequential α-alkylation of 4-methoxyphenylacetonitrile. This reaction involves the deprotonation of the acidic α-carbon (the carbon adjacent to both the phenyl ring and the nitrile group) using a strong base, followed by nucleophilic attack on a methylating agent. To achieve the target dimethylated product, this process is performed twice.
Q2: Can you illustrate the reaction mechanism?
Certainly. The reaction proceeds via a carbanion intermediate. The acidity of the α-protons on 4-methoxyphenylacetonitrile is significantly increased due to the resonance stabilization of the conjugate base by both the electron-withdrawing nitrile group and the aromatic ring.
Caption: General mechanism for the dimethylation of 4-methoxyphenylacetonitrile.
Q3: What are the most critical parameters influencing reaction success?
The success of this synthesis hinges on three core factors:
-
Choice of Base: The base must be strong enough to deprotonate the α-carbon in both methylation steps.
-
Anhydrous Conditions: The carbanion intermediates are highly basic and will be quenched by protic solvents like water or alcohols, halting the reaction.
-
Stoichiometry: Precise control over the molar equivalents of the base and methylating agent is crucial for driving the reaction to the desired dimethylated product.
Part 2: Troubleshooting Guide for Low Conversion Rates
This section uses a problem-and-solution format to address specific experimental failures.
Problem 1: My reaction has stalled. I see a high percentage of the starting 4-methoxyphenylacetonitrile remaining.
This is a classic symptom of inefficient deprotonation or immediate quenching of the carbanion.
-
Possible Cause A: The base is not strong enough or has degraded.
-
Expertise & Experience: The pKa of the α-protons in arylacetonitriles is in the range of 22 (in DMSO). The base you use must have a conjugate acid with a significantly higher pKa. Bases like sodium hydroxide or potassium carbonate are often insufficient unless used under phase-transfer catalysis (PTC) conditions.[1] Furthermore, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can degrade upon exposure to atmospheric moisture and CO₂.
-
Trustworthiness (Self-Validation): Before starting your main reaction, you can test your base. For example, a small amount of NaH should show visible hydrogen evolution when added to anhydrous ethanol (use caution). For KOtBu, ensure it is a fine, free-flowing powder, not clumped or discolored.
-
Solution:
-
Switch to a stronger base appropriate for the solvent system.
-
Use freshly opened or properly stored bases.
-
Consider using a base like Sodium Hexamethyldisilazide (NaHMDS) or Lithium Diisopropylamide (LDA), which are exceptionally strong and often sold as titrated solutions.
-
-
| Base | Common Solvent(s) | pKa of Conjugate Acid | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | ~36 (H₂) | Insoluble, requires good stirring. Reaction produces H₂ gas (requires ventilation). Must be washed to remove oil. |
| Potassium tert-Butoxide (KOtBu) | THF, Toluene | ~19 (t-BuOH) | Soluble in THF. Can promote elimination side reactions with more complex alkyl halides.[2] |
| LDA | THF, Hexanes | ~36 (Diisopropylamine) | Very strong, but thermally unstable. Typically prepared in situ at low temperatures or used as a purchased solution. |
| NaOH (with PTC) | Toluene/Water | ~15.7 (H₂O) | Requires a phase-transfer catalyst (e.g., Aliquat 336). Safer and more economical for scale-up.[3] |
-
Possible Cause B: Your solvent and/or starting material contain water.
-
Expertise & Experience: Even trace amounts of water can be detrimental. Water will protonate the carbanion intermediate faster than it can react with the methylating agent, effectively terminating the reaction sequence.
-
Trustworthiness (Self-Validation): Use solvents from a freshly opened bottle or a solvent purification system. Ensure your glassware is rigorously dried (oven or flame-dried under vacuum/inert gas). The starting nitrile can also absorb moisture; consider drying it over P₂O₅ and distilling or recrystallizing if its purity is questionable.
-
Solution:
-
Implement rigorous anhydrous techniques. Use syringe/cannula transfers under an inert atmosphere (Nitrogen or Argon).
-
Dry solvents over appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for DMF) and distill before use.
-
-
Problem 2: The reaction works, but my primary product is the mono-methylated intermediate, 2-(4-methoxyphenyl)propanenitrile.
This indicates that the first methylation is successful, but the second one is failing.
-
Possible Cause A: Insufficient Stoichiometry.
-
Expertise & Experience: To drive the reaction to completion, you need at least two full equivalents of both the base and the methylating agent for every equivalent of starting material. The second proton is slightly less acidic and sterically more hindered than the first, making its removal more difficult. Often, a slight excess (e.g., 2.1-2.2 equivalents) of the reagents is used.
-
Trustworthiness (Self-Validation): Carefully re-calculate your molar quantities. If preparing a base in situ (like LDA), ensure the titration of the starting n-BuLi is accurate.
-
Solution:
-
Increase the stoichiometry of the base and methylating agent to at least 2.1 equivalents each.
-
Consider a sequential addition: add the first equivalent of base and methylating agent, stir for a period, and then add the second equivalent of each.
-
-
-
Possible Cause B: Reaction temperature is too low for the second methylation.
-
Expertise & Experience: While the first methylation may proceed readily at lower temperatures, the increased steric hindrance and slightly lower acidity of the mono-methylated intermediate may require more thermal energy for the second deprotonation and alkylation step.
-
Trustworthiness (Self-Validation): Monitor the reaction by TLC or GC-MS. If you see the mono-methylated product form and then its concentration plateaus while starting material is consumed, temperature is a likely culprit.
-
Solution: After the first methylation appears complete, consider slowly warming the reaction mixture (e.g., from 0 °C to room temperature, or from room temperature to a gentle reflux) to facilitate the second step.
-
Problem 3: My conversion is low due to the formation of a significant, polar byproduct that is difficult to separate.
This often points to hydrolysis of the nitrile group.
-
Possible Cause: Unintentional Hydrolysis.
-
Expertise & Experience: Under strongly basic conditions, any water present in the reaction can lead to the hydrolysis of the nitrile group to form the corresponding amide (2-(4-methoxyphenyl)-2-methylpropanamide) or, upon acidic workup, the carboxylic acid.[4][5] These byproducts are much more polar than the desired nitrile and can complicate purification.
-
Trustworthiness (Self-Validation): Hydrolysis can often be detected during workup. If you have trouble with phase separation or see an insoluble white solid at the interface, it could be the salt of the carboxylic acid byproduct. An IR spectrum of the crude product would show a strong C=O stretch (~1650-1710 cm⁻¹) if an amide or acid is present.
-
Solution:
-
Re-emphasize rigorous anhydrous techniques as described in Problem 1B.
-
During the workup, use a saturated ammonium chloride solution for quenching instead of pure water, as it is less basic and can minimize hydrolysis.
-
If acidic impurities are present, they can be removed from the crude product (dissolved in a solvent like diethyl ether) by washing with a weak base solution like sodium bicarbonate.[6]
-
-
Part 3: Recommended Protocol and Troubleshooting Workflow
Experimental Protocol: PTC Method for Synthesis
This protocol is adapted for its operational simplicity and scalability, avoiding the need for cryogenic temperatures or pyrophoric reagents.[3]
-
Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-methoxyphenylacetonitrile (14.7 g, 0.1 mol), toluene (100 mL), and a phase-transfer catalyst such as tetrabutylammonium bromide (1.6 g, 0.005 mol).
-
Base Addition: Begin vigorous stirring (essential for good phase mixing) and add 50% aqueous sodium hydroxide solution (40 mL, ~0.5 mol).
-
Methylation: Heat the mixture to 60-70 °C. Add dimethyl sulfate (27.8 g, 0.22 mol) dropwise via the dropping funnel over 1 hour, maintaining the temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Reaction Monitoring: Stir vigorously at 70 °C for 3-5 hours. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by GC or TLC.
-
Workup: Cool the reaction to room temperature. Carefully add water (100 mL) to dissolve the salts. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low conversion rates.
References
optimization of reaction parameters for 2-(4-Methoxyphenyl)-2-methylpropanenitrile synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimized synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and effective method is the gem-dimethylation of 4-methoxyphenylacetonitrile. This reaction is typically carried out using a strong base and a methylating agent, such as methyl iodide. To enhance reaction efficiency, yield, and selectivity, phase-transfer catalysis (PTC) is highly recommended.
Q2: What is phase-transfer catalysis (PTC) and why is it beneficial for this synthesis?
A2: Phase-transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase containing the base and an organic phase with the substrate). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the anionic nucleophile from the aqueous phase to the organic phase where the reaction occurs.[1][2] This method often leads to higher yields, milder reaction conditions, and reduced side reactions compared to traditional homogeneous reactions.[2]
Q3: What are the typical starting materials and reagents for this synthesis?
A3: The key starting materials and reagents are:
-
Substrate: 4-Methoxyphenylacetonitrile
-
Methylating Agent: Methyl iodide or methyl chloride
-
Base: Concentrated aqueous solution of a strong base like sodium hydroxide (NaOH)
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this type of alkylation.[3][4]
-
Solvent: An organic solvent such as toluene or dichloromethane.
Q4: What are the potential side reactions and byproducts in this synthesis?
A4: The primary side reactions include:
-
Mono-alkylation: Incomplete reaction leading to the formation of 2-(4-methoxyphenyl)propanenitrile.
-
Hydrolysis: The nitrile group can be hydrolyzed to the corresponding amide (2-(4-methoxyphenyl)-2-methylpropanamide) or carboxylic acid, especially in the presence of strong base and water at elevated temperatures.[5][6]
-
Isonitrile formation: While less common with the described PTC method, the formation of isonitriles is a potential side reaction in nitrile syntheses.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (4-methoxyphenylacetonitrile) and the appearance of the mono-alkylated intermediate and the final di-alkylated product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor mixing. | 1. Use a fresh, high-purity phase-transfer catalyst. 2. Ensure the concentration of the aqueous sodium hydroxide solution is sufficiently high (e.g., 30-50%). 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 4. Ensure vigorous stirring to facilitate efficient phase transfer. |
| High proportion of mono-alkylated product | 1. Insufficient methylating agent. 2. Short reaction time. 3. Insufficient base. | 1. Use a molar excess of the methylating agent (e.g., 2.2-2.5 equivalents). 2. Extend the reaction time and monitor by TLC or GC until the mono-alkylated intermediate is consumed. 3. Ensure an adequate amount of base is present to deprotonate the mono-alkylated intermediate for the second alkylation. |
| Formation of significant amounts of hydrolysis byproducts (amide/carboxylic acid) | 1. High reaction temperature. 2. Prolonged reaction time at high temperature. | 1. Conduct the reaction at a lower temperature for a longer duration. 2. Once the starting material is consumed, proceed with the work-up promptly to avoid prolonged exposure to the basic aqueous phase at high temperatures. |
| Complex mixture of unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Impure starting materials or reagents. | 1. Lower the reaction temperature. 2. Ensure the purity of all starting materials and reagents before starting the reaction. |
| Difficulty in isolating the pure product | 1. Inefficient extraction during work-up. 2. Co-elution of impurities during column chromatography. | 1. Perform multiple extractions with a suitable organic solvent. A final wash of the combined organic layers with brine can help to remove residual water. 2. For column chromatography, optimize the solvent system to achieve better separation. If acidic impurities are present, a pre-purification step involving an acid-base wash can be effective. |
Data Presentation
The following table summarizes typical reaction parameters that can be optimized for the synthesis of this compound. A patent for a similar transformation (synthesis of dimethylbenzyl cyanide) reported a yield of 98%.[7]
| Parameter | Condition A (Lower Temp) | Condition B (Higher Temp) | Optimization Goal |
| Temperature | 20-40 °C[7] | 60-80 °C | Maximize yield while minimizing byproducts. |
| Base (NaOH) | 33% aqueous solution[7] | 50% aqueous solution | Ensure efficient deprotonation. |
| Methylating Agent | Methyl chloride (gaseous, under pressure)[7] | Methyl iodide (liquid) | Achieve complete di-alkylation. |
| Catalyst Loading (TBAB) | 1-5 mol% | 5-10 mol% | Facilitate efficient phase transfer. |
| Reaction Time | 4-10 hours[7] | 2-6 hours | Drive the reaction to completion. |
| Expected Yield | >90% | >90% | Maximize product recovery. |
Experimental Protocols
Synthesis of this compound via Phase-Transfer Catalysis
This protocol is adapted from a high-yield procedure for a similar compound.[7]
Materials:
-
4-Methoxyphenylacetonitrile
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Methyl iodide (CH₃I)
-
Toluene
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a 33% (w/w) aqueous solution of sodium hydroxide. Add the phase-transfer catalyst, Tetrabutylammonium bromide (1-5 mol% relative to the starting nitrile).
-
Addition of Reactants: To the vigorously stirred biphasic mixture, add a solution of 4-methoxyphenylacetonitrile (1 equivalent) in toluene.
-
Methylation: While maintaining the reaction temperature between 30-40 °C, add methyl iodide (2.2-2.5 equivalents) dropwise over 1-2 hours. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 30-40 °C for 4-8 hours. Monitor the progress of the reaction by TLC or GC until the starting material and the mono-methylated intermediate are no longer observed.
-
Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the salts and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash with water, then with a dilute HCl solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]
minimizing byproduct formation in the cyanation of methoxy-substituted aromatics
Welcome to the technical support center for the cyanation of methoxy-substituted aromatics. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and minimizing byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the cyanation of methoxy-substituted aromatic compounds?
A1: The primary byproducts encountered are typically:
-
Amides: Formed from the hydrolysis of the desired nitrile product. This can occur during the reaction or workup if water is present, especially under acidic or basic conditions.[1][2][3][4]
-
Demethylated phenols: The methoxy group can be cleaved to a hydroxyl group, particularly at elevated temperatures or in the presence of certain Lewis acids.[5]
-
Products of catalyst deactivation: In palladium-catalyzed reactions, excess cyanide can poison the catalyst, leading to the formation of inactive palladium-cyanide complexes and incomplete conversion of the starting material.[6][7][8]
-
Hydrodehalogenation products: Where the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Homocoupling products: Formation of biaryl compounds from the starting aryl halide.
Q2: How can I prevent the hydrolysis of my nitrile product to the corresponding amide?
A2: To minimize amide formation, it is crucial to work under anhydrous conditions, especially if the reaction is run at high temperatures.[6] Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, avoid prolonged exposure to strong acids or bases. If basic hydrolysis is an issue, consider using milder basic conditions for a shorter duration.[3][4]
Q3: My reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?
A3: Low or no conversion is often due to catalyst deactivation or poor catalyst activity.[6] Key troubleshooting steps include:
-
Catalyst Poisoning: Cyanide ions can irreversibly bind to and deactivate palladium catalysts.[6][7][9][8] To mitigate this, consider using a less soluble cyanide source like Zn(CN)₂ or a slow-release source like K₄[Fe(CN)₆].[6][10][11][12] The use of bulky, electron-rich phosphine ligands can also protect the palladium center.[13]
-
Inactive Catalyst: Ensure your palladium precatalyst is properly activated to the active Pd(0) species. Some precatalysts require a base or a reducing agent for activation.[6]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and byproduct formation. Optimize the temperature for your specific substrate and catalyst system. Some modern catalyst systems can operate at milder temperatures.[13][14]
Q4: I am observing demethylation of the methoxy group. How can I avoid this?
A4: Demethylation is typically promoted by high temperatures and the presence of Lewis acidic reagents or strong Brønsted acids.[5] To prevent this:
-
Lower the reaction temperature: If the cyanation can proceed efficiently at a lower temperature, this will significantly reduce the likelihood of demethylation.
-
Choose appropriate reagents: Avoid strong Lewis acids if possible. If a Lewis acid is required, use the mildest one that is effective. Be mindful of the reaction conditions that could generate acidic species in situ.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Nitrile | Catalyst Deactivation | - Use a less soluble cyanide source (e.g., Zn(CN)₂) to maintain a low concentration of free cyanide.[12] - Employ a non-toxic, slow-release cyanide source like K₄[Fe(CN)₆].[6][10][11] - Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) to shield the palladium center.[6][13] - Consider using a palladacycle precatalyst which can be more resistant to poisoning.[6] |
| Poor Catalyst Activity | - Ensure the precatalyst is properly activated; some systems require pre-incubation or specific activators.[6] - Optimize the palladium source; palladacycle precatalysts can be more effective than Pd(OAc)₂ or Pd₂(dba)₃ under certain conditions.[6] | |
| Sub-optimal Reaction Conditions | - Screen different solvents and bases. For K₄[Fe(CN)₆], a biphasic system (e.g., dioxane/water) with a mild base like KOAc can be effective.[6] - Optimize the reaction temperature and time. | |
| Formation of Amide Byproduct | Hydrolysis of Nitrile | - Use anhydrous solvents and reagents and run the reaction under an inert atmosphere.[6] - During workup, minimize contact with strong acids or bases and avoid prolonged heating in the presence of water.[1][2] |
| Formation of Phenolic Byproduct | Demethylation of Methoxy Group | - Reduce the reaction temperature.[5] - Avoid strong Lewis acids or conditions that could generate acidic species. |
| Incomplete Conversion | Insufficient Reagent | - Ensure the correct stoichiometry of the cyanide source. Note that with K₄[Fe(CN)₆], only one cyanide is transferred per iron center, so less than one equivalent may be needed.[6] |
| Steric Hindrance | - For sterically hindered substrates, a higher reaction temperature or a more active catalyst system may be required.[13][15] |
Quantitative Data Summary
Table 1: Palladium-Catalyzed Cyanation of Methoxy-Substituted Aryl Bromides with Zn(CN)₂
| Substrate | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | P1 (2) | - | - | THF/H₂O (1:5) | rt | 18 | 95 | [13] |
| 2-Bromoanisole | P1 (2) | - | - | THF/H₂O (1:5) | 40 | 18 | 96 | [13] |
| 3-Bromoanisole | P1 (2) | - | - | THF/H₂O (1:5) | rt | 18 | 98 | [13] |
Table 2: Palladium-Catalyzed Cyanation of Methoxy-Substituted Aryl Chlorides with K₄[Fe(CN)₆]
| Substrate | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | P1 (0.5) | L1 (0.5) | KOAc | Dioxane/H₂O | 100 | 1 | 95 | [6] |
| 2,6-Dimethyl-4-chloroanisole | P1 (0.5) | L1 (0.5) | KOAc | Dioxane/H₂O | 100 | 1 | 92 | [6] |
Experimental Protocols
Key Experiment: Palladium-Catalyzed Cyanation of 4-Chloroanisole using K₄[Fe(CN)₆]
This protocol is adapted from a general and practical method for the cyanation of aryl chlorides.[6]
Materials:
-
4-Chloroanisole
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladacycle precatalyst (P1)
-
XPhos ligand (L1)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 4-chloroanisole (1.0 mmol, 1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 0.5 equiv), palladacycle precatalyst P1 (0.005 mmol, 0.5 mol%), XPhos ligand L1 (0.005 mmol, 0.5 mol%), and KOAc (0.125 mmol, 0.125 equiv).
-
Solvent Addition: Add 2.5 mL of anhydrous 1,4-dioxane and 2.5 mL of deionized water to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 1 hour.
-
Workup: After 1 hour, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-methoxybenzonitrile.
Visualizations
Caption: Experimental workflow for the palladium-catalyzed cyanation of 4-chloroanisole.
Caption: Troubleshooting decision tree for common issues in cyanation reactions.
Caption: Palladium catalyst deactivation pathway by excess cyanide.
References
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 11. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
dealing with thermal instability of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenyl)-2-methylpropanenitrile, focusing on its thermal instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an α-aryl nitrile. α-Aryl nitriles are valuable intermediates in organic synthesis, serving as precursors for the preparation of various compounds such as carboxylic acids, amides, primary amines, and aldehydes. They are also investigated for their potential biological activities.
Q2: What are the known stability issues with this compound?
A2: While specific data on the thermal instability of this compound is limited, related compounds such as 2-Methoxy-2-methylpropanenitrile are known to be unstable in the presence of strong acids, strong bases, and water, especially at elevated temperatures.[1] The nitrile group can be susceptible to hydrolysis under these conditions.
Q3: How should this compound be properly stored?
A3: To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2] It should be kept away from strong acids, strong bases, and moisture to prevent potential degradation.
Q4: What are the primary hazards associated with this compound?
A4: According to safety data sheets, this compound is harmful if swallowed.[3][4] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, should be followed.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts or low yield | Thermal decomposition of the starting material. | - Lower the reaction temperature if possible.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use fresh, properly stored starting material. |
| Discoloration of the compound upon heating | Onset of thermal degradation. | - Determine the decomposition temperature using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).- Avoid prolonged heating or exposure to high temperatures. |
| Inconsistent analytical results (e.g., NMR, HPLC) | Presence of degradation products. | - Purify the compound before use, for example, by recrystallization or chromatography.- Analyze the compound immediately after purification.- Check for and identify potential impurities by techniques such as LC-MS or GC-MS. |
| Formation of an acidic or basic impurity | Hydrolysis of the nitrile or ether group. | - Ensure all solvents and reagents are anhydrous.- Avoid exposure to acidic or basic conditions unless required by the reaction protocol. If necessary, use non-aqueous workup procedures. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add 1 mL of a high-boiling, inert solvent (e.g., diphenyl ether or a suitable silicone oil).
-
Heating: Place the vial in a heating block or oil bath equipped with a calibrated thermometer.
-
Temperature Program: Gradually increase the temperature in a stepwise manner (e.g., 10 °C increments). Hold at each temperature for a set period (e.g., 30 minutes).
-
Sampling and Analysis: After each temperature step, carefully take an aliquot of the solution. Analyze the aliquot by a suitable technique such as HPLC, GC, or TLC to monitor for the appearance of degradation products and the disappearance of the starting material.
-
Data Analysis: Plot the percentage of remaining starting material against temperature to estimate the onset of decomposition.
Visualizations
References
Technical Support Center: Purification of Polar Aryl Nitriles
Welcome to the technical support center for the purification of polar aryl nitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar aryl nitriles?
A1: The primary challenges stem from their polarity, which can lead to issues such as poor solubility in non-polar solvents, strong interactions with polar stationary phases in chromatography, and difficulties in inducing crystallization. Specific problems include co-elution with polar impurities, low recovery from chromatographic columns, and the tendency to "oil out" during recrystallization. Additionally, the nitrile group can be sensitive to hydrolysis under certain pH conditions, and polar functional groups like amines can be susceptible to oxidation, leading to colored impurities.[1][2]
Q2: What are the most common purification techniques for polar aryl nitriles?
A2: The most common and effective techniques are recrystallization and column chromatography.[1] For highly polar compounds that are difficult to purify by conventional chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[3][4] Sublimation can also be a viable method for some compounds. The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.
Q3: What are the likely impurities in my crude polar aryl nitrile?
A3: Impurities are often related to the synthetic route. Common impurities include unreacted starting materials (e.g., the corresponding aryl halide, amide, or nitro compound), byproducts from side reactions (e.g., formanilides if synthesizing from an aldehyde), and reagents used in the synthesis (e.g., residual dehydrating agents from amide synthesis).[2] Oxidation of sensitive groups, like amines, can also lead to colored impurities.[1]
Q4: How can I assess the purity of my purified polar aryl nitrile?
A4: Purity can be determined using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals are resolved from the product's signals.[1]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a good indicator of high purity.[1][2]
Q5: My polar aryl nitrile is unstable on silica gel. What are my options?
A5: The acidic nature of silica gel can cause degradation of sensitive compounds. Consider the following alternatives:
-
Deactivated Silica Gel: Flushing the silica gel with a solvent mixture containing a small amount of a basic modifier like triethylamine can help neutralize acidic sites.
-
Alumina: Alumina is available in neutral, acidic, and basic forms and can be a good alternative to silica gel.
-
Florisil: A magnesium silicate gel that is less acidic than silica.
-
Reversed-Phase Chromatography: If the compound has sufficient retention, reversed-phase chromatography can be a good option.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid polar aryl nitriles. However, success is highly dependent on the choice of solvent.
Issue 1: The compound "oils out" instead of forming crystals.
-
Cause: This occurs when the solute comes out of solution above its melting point, often because the boiling point of the solvent is too high or the solution is too concentrated.[5] It can also be caused by a high concentration of impurities depressing the melting point.
-
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool very slowly to room temperature before placing it in an ice bath.
-
If the issue persists, try a solvent or solvent mixture with a lower boiling point.
-
Issue 2: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently saturated, or it may be supersaturated and require nucleation to initiate crystallization.[2][5]
-
Solution:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2]
-
Seed Crystals: Add a tiny crystal of the pure compound to act as a template for crystal growth.[2]
-
Reduce Solvent Volume: If the solution is not saturated, gently heat it to evaporate some of the solvent, then allow it to cool again.[2]
-
Issue 3: The purified crystals are still colored.
-
Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the filtration step.[1][2] The charcoal will adsorb the colored impurities. Be aware that it can also adsorb some of your product, potentially reducing the yield.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Column Chromatography
Column chromatography is a versatile technique for separating polar aryl nitriles from impurities.
Issue 1: The compound does not move down the silica gel column (Rf = 0).
-
Cause: The eluent is not polar enough to displace the highly polar compound from the stationary phase.[1]
-
Solution: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If a very high polarity is required, consider switching to a more polar solvent system like dichloromethane/methanol.
Issue 2: The compound streaks badly on the TLC plate and the column.
-
Cause: This is common for polar compounds, especially those with acidic or basic functional groups, due to strong interactions with the silica gel.
-
Solution:
-
Add a Modifier: For basic compounds like aminobenzonitriles, add a small amount of a base such as triethylamine or ammonia to the eluent (e.g., 0.1-1%). For acidic compounds like hydroxybenzonitriles, add a small amount of an acid like acetic acid.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina or deactivated silica.
-
Issue 3: Poor separation between the product and impurities.
-
Cause: The chosen solvent system does not provide sufficient selectivity to resolve the components of the mixture.
-
Solution:
-
Optimize the Solvent System: Try a different combination of solvents. For example, if a hexane/ethyl acetate mixture is not working, a dichloromethane/acetone or a toluene/ethyl acetate system might provide different selectivity.
-
Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can help to sharpen the bands and improve separation.
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation.[3][4] HILIC uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase rich in an organic solvent like acetonitrile and a small amount of water.[3][4][6]
-
Data Presentation
Table 1: Summary of Purification Techniques for Polar Aryl Nitriles
| Purification Method | Purity Achievable | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, good for large quantities. | May not remove all impurities, potential for lower yield, finding a suitable solvent can be challenging.[1] |
| Column Chromatography | >99% | High purity is achievable, effective for complex mixtures, good for separating isomers. | More time-consuming, requires larger volumes of solvent, potential for sample loss on the column.[1] |
| HILIC | >99% | Excellent for very polar compounds that have poor retention in reversed-phase chromatography.[3] | Requires specific columns and expertise in method development. |
| Sublimation | >99% | Can provide very high purity for compounds with a suitable sublimation temperature. | Not applicable to all compounds, can be difficult to scale up. |
Table 2: Common Solvents for Recrystallization of Polar Aryl Nitriles
| Solvent/Solvent System | Comments |
| Water | Good for highly polar compounds like hydroxybenzonitriles.[2] |
| Ethanol | A versatile polar solvent.[2] |
| Isopropanol | Another good polar solvent option.[5] |
| Ethanol/Water | A common mixed-solvent system that allows for fine-tuning of polarity.[2][7] |
| Toluene | Can be effective for some aryl nitriles.[8] |
| Acetonitrile | A polar aprotic solvent that can be useful. |
Experimental Protocols
Protocol 1: Recrystallization of 4-Aminobenzonitrile
This protocol is a general guideline for the purification of a polar aryl nitrile by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 4-aminobenzonitrile in various solvents (e.g., water, ethanol). The ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system of ethanol and water is often effective.[2]
-
Dissolution: Place the crude 4-aminobenzonitrile in an Erlenmeyer flask and add the minimum amount of the hot chosen solvent (or the more soluble solvent of a pair) to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, the less soluble solvent is added dropwise to the hot solution until it becomes cloudy, then a few drops of the more soluble solvent are added to redissolve the precipitate before cooling. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of a Polar Aryl Nitrile
This protocol provides a general procedure for purification by silica gel chromatography.
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4. For polar aryl nitriles, mixtures of hexane/ethyl acetate or dichloromethane/methanol are common starting points.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If a single solvent system does not provide adequate separation, a gradient elution can be performed by gradually increasing the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified polar aryl nitrile.
Visualizations
Caption: A typical experimental workflow for the purification of a polar aryl nitrile via recrystallization.
Caption: A logical workflow for troubleshooting common issues encountered during the recrystallization of polar aryl nitriles.
Caption: Common issues and their respective solutions in the column chromatography of polar aryl nitriles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
removing unreacted starting materials from 2-(4-Methoxyphenyl)-2-methylpropanenitrile
Technical Support Center: Purification of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
Welcome to the technical support resource for the synthesis and purification of this compound. This guide is designed for researchers and drug development professionals to address common challenges encountered during the post-reaction work-up and purification of this compound. Our focus is on providing robust, field-tested protocols and explaining the scientific principles behind them to ensure you can achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My initial work-up is complete, but I suspect residual methyl iodide is present. How can I safely and effectively remove this unreacted electrophile?
Answer:
Unreacted methyl iodide is a common issue, especially when it is used in excess to drive the methylation reaction to completion. Due to its volatility and toxicity, it must be neutralized (quenched) before solvent removal via rotary evaporation to prevent contamination of the apparatus and exposure.
The most effective method is a nucleophilic quench during the aqueous work-up. We recommend using a dilute basic solution, such as sodium hydroxide or sodium thiosulfate.
Scientific Rationale: Methyl iodide is a potent electrophile. A nucleophilic solution will react with it via an SN2 mechanism to form water-soluble and non-volatile products. For instance, hydroxide ions will hydrolyze methyl iodide to methanol and sodium iodide, both of which are easily removed in the aqueous phase.[1][2]
Recommended Protocol: Quenching Unreacted Methyl Iodide
-
Reaction Quenching: After the reaction is deemed complete, cool the reaction vessel to room temperature.
-
Transfer: Transfer the reaction mixture to a separatory funnel containing your chosen organic solvent (e.g., ethyl acetate or diethyl ether) and water.
-
Basic Wash: Add a 5% aqueous solution of sodium hydroxide (NaOH). Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure.
-
Separation: Allow the layers to separate and discard the aqueous (lower) layer.
-
Neutral Wash: Wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl solution) to remove residual water and aid in layer separation.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and proceed to solvent removal.
Question 2: My primary impurity is the starting material, 4-methoxyphenylacetonitrile. What is the most efficient method to separate it from my desired product?
Answer:
Separating the product from the starting material is critical and can be accomplished efficiently by leveraging the differences in their physical properties. The two most reliable methods are vacuum distillation and flash column chromatography. The choice depends on the scale of your reaction and the equipment available.
Method A: Vacuum Distillation
This is often the preferred method for multi-gram scale purification, as it exploits the significant difference in boiling points between the starting material and the product. The addition of two methyl groups lowers the product's boiling point under vacuum compared to the starting nitrile.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (Product) | 175.23[3] | 111-113 (vacuum)[4] |
| 4-methoxyphenylacetonitrile (Starting Material) | 147.17 | 286-287 (atmospheric)[5] |
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus rated for vacuum. Ensure all glass joints are properly sealed with vacuum grease.
-
Crude Material: Place the crude oil (post-work-up and solvent removal) in the distillation flask with a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: The product, this compound, will distill first. Collect the fraction that comes over at the expected boiling point and pressure (e.g., 111-113 °C).
-
Monitor Purity: Monitor the purity of the collected fractions using an appropriate analytical technique, such as GC-MS or ¹H NMR. The higher-boiling starting material will remain in the distillation flask.
Method B: Flash Column Chromatography
For smaller scales or when distillation is not feasible, flash column chromatography offers excellent separation based on polarity differences.[6] The product is less polar than the starting material due to the steric shielding of the nitrile group and the increased alkyl character.
Scientific Rationale: The starting material, 4-methoxyphenylacetonitrile, has benzylic protons that make the molecule more polar and more likely to interact with the silica gel. The product, having these protons replaced with methyl groups, is less polar and will elute faster from the column with a non-polar mobile phase.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh) in a suitable non-polar solvent like hexane.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.
-
Gradient (Optional): If separation is not optimal, you can gradually increase the polarity of the mobile phase (e.g., to 90:10 Hexane:Ethyl Acetate) to elute the more polar starting material.
-
Monitoring: Monitor the elution using Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Question 3: My NMR spectrum shows a broad singlet indicative of a carboxylic acid. How did this form and how can it be removed?
Answer:
The presence of a carboxylic acid, in this case, 2-(4-methoxyphenyl)-2-methylpropanoic acid, is typically due to the hydrolysis of the nitrile functional group. This can occur if the reaction is exposed to harsh acidic or basic conditions, particularly at elevated temperatures, during the reaction or work-up.
This acidic impurity is easily removed using a simple acid-base extraction.
Recommended Protocol: Acidic Impurity Removal
-
Dissolve: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Base Wash: Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[7] The acidic impurity will be deprotonated to form its corresponding sodium salt, which is highly soluble in the aqueous layer.
-
Separate: Separate the aqueous layer. It is good practice to perform the basic wash twice to ensure complete removal.
-
Final Wash & Dry: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.
Recommended Overall Purification Workflow
For optimal purity, a multi-step approach is recommended. The following workflow integrates quenching, extraction, and a final polishing step to ensure a high-quality final product.
Caption: Recommended workflow for purifying this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C11H13NO | CID 219166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 5351-07-5 [m.chemicalbook.com]
- 5. 4-Methoxybenzyl cyanide | 104-47-2 [chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
preventing hydrolysis of the nitrile group during work-up
A Researcher's Guide to Preventing Unwanted Hydrolysis During Reaction Work-up
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that preserving the integrity of sensitive functional groups is paramount to successful multi-step synthesis. The nitrile group, a versatile synthetic intermediate, is deceptively stable during anhydrous reaction conditions but can be prone to unwanted hydrolysis to the corresponding amide or carboxylic acid during aqueous work-up. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these challenges.
The Challenge: The Two Faces of Nitrile Reactivity
The carbon-nitrogen triple bond in a nitrile is polarized, rendering the carbon atom electrophilic.[1] However, the sp-hybridized nitrogen is not strongly basic, meaning that under neutral conditions, the nitrile group is relatively unreactive towards water.[2] Hydrolysis, whether acid or base-catalyzed, typically requires energy input, such as heating, to proceed at a significant rate.[1][3]
The core issue during work-up is the inadvertent introduction of strongly acidic or basic conditions, often at ambient or slightly elevated temperatures, which can be sufficient to initiate hydrolysis, compromising the yield and purity of your desired nitrile-containing product.
Troubleshooting Guide & FAQs
Here we address common issues encountered by researchers and provide solutions grounded in chemical principles.
Question 1: My reaction mixture is strongly acidic. How can I neutralize it without hydrolyzing my nitrile?
Answer: Direct quenching with strong bases like sodium hydroxide is highly risky. The localized heat generated from neutralization and the high pH can easily trigger base-catalyzed hydrolysis.[1][4]
Recommended Solution: Low-Temperature Buffered Quench
The key is to neutralize the acid slowly and at a reduced temperature, using a mild base to avoid pH overshoot.
-
Primary Recommendation: Cool the reaction mixture to 0 °C or below in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is a weak base that will neutralize the acid while buffering the solution in a mildly basic pH range (around pH 8). The generation of CO₂ gas also helps with mixing, but ensure the vessel is vented to avoid pressure buildup.[5]
-
Alternative: For extremely acid-sensitive substrates, a phosphate buffer system can provide even more precise pH control, though it is less common for standard work-ups.
Question 2: I've run a reaction with an organometallic reagent (e.g., Grignard, Organolithium). What is the safest way to quench it while preserving my nitrile?
Answer: Quenching powerful organometallic reagents with water or dilute acid can be highly exothermic and create harsh conditions. The intermediate imine anion formed from the addition of the organometallic to the nitrile is also prone to hydrolysis.[6][7]
Recommended Solution: Saturated Ammonium Chloride (NH₄Cl) Quench
-
Mechanism of Protection: A saturated aqueous solution of ammonium chloride is weakly acidic (around pH 4.5-5.5). It effectively quenches organometallic reagents by protonolysis while maintaining a pH that is generally safe for nitrile groups, especially at low temperatures.[8] It is significantly less harsh than quenching with stronger acids like HCl.
-
Procedure: Cool the reaction mixture to 0 °C. Add saturated aqueous NH₄Cl dropwise with vigorous stirring. The mild acidity is sufficient to protonate the intermediate magnesium or lithium salts and hydrolyze the imine salt to the desired ketone (if that is the intended product) without aggressively promoting the hydrolysis of a separate, unreacted nitrile group elsewhere in the molecule.[6][8]
Question 3: My product is dissolved in a high-boiling polar aprotic solvent like DMF or DMSO. I'm worried that prolonged heating on a rotary evaporator will cause hydrolysis with trace water. How can I remove the solvent?
Answer: Your concern is valid. Heating in the presence of residual water is a significant risk. The best approach is to remove the solvent through liquid-liquid extraction rather than evaporation.
Recommended Solution: Aqueous Wash Protocol
DMF and DMSO are highly water-soluble. You can remove them by washing the organic layer multiple times with water.
-
Standard Protocol: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer repeatedly (5-7 times) with water. To improve the partitioning of the polar solvent into the aqueous phase, each wash can be followed by a brine (saturated NaCl) wash.[9][10]
-
Advanced Tip (The "LiCl Wash"): For particularly stubborn emulsions or to more effectively pull DMF into the aqueous phase, washing with a 5% aqueous lithium chloride (LiCl) solution is a highly effective alternative to water washes.[10]
Question 4: I need to perform an extraction, but my nitrile-containing product seems to have some water solubility. How can I improve my extraction efficiency without risking hydrolysis?
Answer: This is a common issue with polar molecules. The goal is to decrease the solubility of your organic product in the aqueous layer.
Recommended Solution: "Salting Out"
-
Principle: By saturating the aqueous layer with an inert salt like sodium chloride (brine), you increase the polarity of the aqueous phase. This makes it less hospitable to organic molecules, effectively "pushing" your product into the organic layer and increasing the partition coefficient in your favor.[5]
-
Application: Use brine for all aqueous washes instead of deionized water. This will minimize the loss of your polar product to the aqueous phase.
Strategic Protocols for Nitrile Protection
Protocol 1: Optimized Low-Temperature Acidic Wash
This protocol is designed for removing basic impurities (e.g., pyridine, excess amines) when your nitrile-containing compound is sensitive to hydrolysis.
-
Cooling: Chill the reaction mixture and the wash solutions to 0-5 °C.
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Extraction: Transfer the solution to a cold separatory funnel.
-
Washing: Wash the organic layer with a pre-chilled, dilute acid solution (e.g., 0.5 M HCl). Perform the wash quickly, minimizing the contact time. Avoid vigorous shaking if emulsions are a concern; gentle inversions are often sufficient.
-
Neutralization: Immediately follow with a wash using cold, saturated NaHCO₃ solution to neutralize any residual acid.
-
Final Wash: Wash with cold brine to remove residual water and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure, keeping the bath temperature low.
Protocol 2: Non-Aqueous Work-up
This is the safest option when any exposure to water is detrimental. This example is for quenching a reaction containing a sensitive nitrile and removing a catalyst.
-
Quenching: Quench the reaction with a non-aqueous quencher if applicable (e.g., adding ethyl acetate to consume excess hydride).
-
Solvent Removal: Remove the reaction solvent under high vacuum at low temperature.
-
Precipitation/Filtration: Dissolve the crude residue in a minimal amount of a solvent in which your product is soluble but the impurities are not (e.g., diethyl ether). This may cause impurities like triphenylphosphine oxide to precipitate. Filter the mixture through a pad of Celite, washing with cold ether.
-
Silica Plug: If impurities are still present, pass the filtrate through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate). This will remove baseline impurities without the prolonged exposure of column chromatography.
-
Concentration: Concentrate the purified filtrate under reduced pressure.
Comparative Summary of Work-up Conditions
| Work-up Reagent | pH Range | Temperature | Risk of Nitrile Hydrolysis | Best For |
| Saturated NaHCO₃ | ~8.2 | 0-25 °C | Low | Neutralizing strong acids. |
| Saturated NH₄Cl | ~4.5 - 5.5 | 0-25 °C | Very Low | Quenching organometallics and other strong bases. |
| Brine (Saturated NaCl) | ~7 | 0-25 °C | Negligible | Removing bulk water, "salting out" polar products. |
| Dilute HCl (~0.5 M) | < 2 | 0-5 °C | Moderate | Removing basic impurities. Use cold and fast. |
| Dilute NaOH (~0.5 M) | > 12 | 0-5 °C | High | Removing acidic impurities. Extremely risky for nitriles. |
| Water (DI) | ~7 | 0-25 °C | Very Low | General washing to remove water-soluble impurities. |
Decision Workflow for Work-up Strategy
The following diagram illustrates a logical decision-making process for selecting the appropriate work-up strategy to preserve a nitrile group.
Caption: Decision workflow for nitrile-safe work-ups.
By carefully controlling pH and temperature and choosing the appropriate quenching and washing reagents, the unwanted hydrolysis of nitriles during work-up can be effectively prevented.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Workup [chem.rochester.edu]
effect of catalyst choice on the yield of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
Introduction
Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile. This molecule is a valuable building block in medicinal chemistry and materials science. Achieving high yields is critical for process efficiency and cost-effectiveness. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios, with a focus on the pivotal role of catalyst selection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and effective method for synthesizing this compound, and why is a catalyst essential?
The most prevalent and industrially scalable method for synthesizing α,α-disubstituted arylacetonitriles like this compound is through the nucleophilic substitution of a suitable precursor, typically 2-chloro-2-(4-methoxyphenyl)propane, with a cyanide salt.
This reaction is conducted in a biphasic system, consisting of an aqueous phase containing the cyanide salt (e.g., NaCN or KCN) and an organic phase containing the alkyl halide substrate. Because the cyanide nucleophile and the organic substrate are in separate, immiscible phases, the reaction is exceptionally slow without a catalyst.[1]
A Phase-Transfer Catalyst (PTC) is essential to facilitate the reaction. The PTC, typically a quaternary ammonium or phosphonium salt, functions by transferring the cyanide anion (CN⁻) from the aqueous phase into the organic phase, where it can react with the alkyl halide.[1][2] This transfer overcomes the phase barrier, dramatically increasing the reaction rate and enabling high conversion under mild conditions.[1]
Q2: How does the specific choice of Phase-Transfer Catalyst (PTC) impact the reaction yield?
The structure of the PTC is a critical parameter that directly influences reaction rate and, consequently, the final yield. The key is the catalyst's ability to efficiently extract the cyanide anion from the aqueous phase and present it as a reactive, "naked" anion in the organic phase. Several factors related to the PTC's structure are at play:
-
Lipophilicity (Organophilicity): The catalyst must be sufficiently soluble in the organic phase to act as an effective shuttle. This is determined by the total number of carbon atoms in the alkyl chains attached to the central nitrogen or phosphorus atom.
-
Catalysts with short alkyl chains (e.g., tetramethylammonium) are too water-soluble and remain in the aqueous phase, resulting in poor catalytic activity.[1]
-
Catalysts with longer alkyl chains are more lipophilic, partitioning effectively into the organic phase and leading to higher reaction rates.[1]
-
-
Cation Size and Steric Hindrance: A larger, more sterically hindered cation (e.g., tetra-n-butylammonium or larger) creates a looser ion pair with the cyanide anion (Q⁺CN⁻) in the organic phase. This "naked" cyanide is less shielded and more nucleophilic, leading to a faster intrinsic reaction rate compared to a tight ion pair formed with a smaller cation.[2]
-
Symmetry and Structure: Asymmetrical quaternary salts can sometimes offer a beneficial balance of solubility and reactivity.
Comparative Data on PTC Performance:
While direct yield comparisons for this specific molecule are proprietary, the principles are well-established. Below is a qualitative and quantitative comparison of common PTCs used in nucleophilic substitution reactions.
| Catalyst Name | Common Abbreviation | Structure | Key Characteristics & Expected Performance |
| Tetrabutylammonium Bromide | TBAB | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | A workhorse PTC. Good balance of lipophilicity and cost. Often provides high yields and is a good starting point for optimization.[3][4] |
| Aliquat® 336 | (Tricaprylmethylammonium chloride) | [CH₃(CH₂)₇]₃N⁺CH₃Cl⁻ | Highly lipophilic due to its long alkyl chains, ensuring it resides almost exclusively in the organic phase.[5][6][7] This makes it extremely efficient, often requiring lower catalyst loading and leading to faster reaction times and higher yields.[6] |
| Methyltributylammonium Chloride | MTBAC | (CH₃CH₂CH₂CH₂)₃N⁺CH₃Cl⁻ | Less lipophilic than Aliquat 336. Its effectiveness can be lower in nonpolar organic solvents as it may partition more into the aqueous phase.[6] |
| Hexadecyltributylphosphonium Bromide | (CH₃(CH₂)₁₅)P⁺(CH₂CH₂CH₂CH₃)₃Br⁻ | Phosphonium salts are often more thermally stable than ammonium salts. Their larger, more polarizable phosphorus center can lead to very high reactivity.[1] |
Q3: I am observing a low yield in my PTC cyanation reaction. What are the common causes and how can I troubleshoot them?
Low yields are a common issue that can often be resolved through systematic troubleshooting. Here are the most frequent causes and their solutions:
-
Poor Agitation/Mixing: The reaction occurs at the interface between the aqueous and organic phases. Insufficient mixing reduces the interfacial surface area, slowing the transfer of the cyanide anion and thus limiting the overall reaction rate.[1]
-
Solution: Increase the stirring rate to create a fine emulsion. Ensure the vortex is deep enough to facilitate good mixing between the layers. For larger scale reactions, consider using an overhead stirrer with a properly designed impeller.
-
-
Catalyst Poisoning or Inhibition: Certain anions can compete with cyanide for the PTC, effectively poisoning the catalyst. Iodide (I⁻) and, to a lesser extent, bromide (Br⁻) anions are particularly problematic as they form very strong, lipophilic ion pairs with the catalyst cation (Q⁺I⁻). These pairs are so stable that the catalyst remains "stuck" in the organic phase and is not regenerated for further cycles.[8]
-
Solution: If your starting material is an alkyl iodide, consider switching to the corresponding chloride or bromide. Ensure no extraneous sources of iodide are present in your reagents.
-
-
Sub-optimal Water Content: While it may seem counterintuitive, the amount of water can significantly impact reactivity, especially in solid-liquid PTC systems. Excess water can hydrate the cyanide anion, shielding it and reducing its nucleophilicity.[9]
-
Solution: Use a concentrated aqueous solution of your cyanide salt (e.g., 40-50% w/w NaCN) rather than a dilute solution.[9] This minimizes excess water, reduces reactor volume, and promotes higher reactivity.
-
-
Side Reactions (Elimination): The precursor, 2-chloro-2-(4-methoxyphenyl)propane, is a tertiary benzylic halide. Under basic conditions, it can undergo E2 elimination to form 4-methoxy-α-methylstyrene, especially if the nucleophile (cyanide) also has some basicity.
-
Solution: Adjusting reaction conditions can favor substitution over elimination. Lowering the reaction temperature can sometimes help. More importantly, using a highly effective PTC (like Aliquat 336) accelerates the desired substitution reaction, outcompeting the slower elimination pathway and leading to yields greater than 90%.[5]
-
Visualizing the PTC Mechanism and Troubleshooting
The following diagrams illustrate the core concepts of the PTC catalytic cycle and a logical workflow for addressing low-yield issues.
Caption: The Phase-Transfer Catalysis (PTC) cycle for cyanation.
Caption: A logical workflow for troubleshooting low yields in PTC reactions.
Q4: Are there viable alternatives to Phase-Transfer Catalysis for this synthesis? What about Lewis Acid catalysts?
Yes, alternative catalytic systems exist, primarily involving Lewis acids. These methods are particularly useful if the starting material is a tertiary alcohol, like 2-(4-methoxyphenyl)-2-propanol, rather than a halide.
Lewis Acid Catalysis:
Lewis acids such as InBr₃, Zn(OTf)₂, or B(C₆F₅)₃ can catalyze the direct cyanation of benzylic alcohols.[10] The mechanism generally involves the Lewis acid activating the hydroxyl group, facilitating its departure as a leaving group (water), and generating a stabilized benzylic carbocation. This carbocation is then trapped by a cyanide source.
-
Advantages: Allows for the direct use of more stable and often cheaper alcohol starting materials, avoiding the need to first prepare the corresponding halide.
-
Challenges:
-
Cyanide Source: Traditional metal cyanides can be problematic. Safer, alternative cyanide sources like trimethylsilyl cyanide (TMSCN) or even isonitriles are often required.
-
Catalyst Stability: The Lewis acid catalyst must be stable to the reaction conditions, including the presence of water generated in situ.[11]
-
Scope and Tolerance: The functional group tolerance can be narrower compared to PTC, as highly acidic conditions may not be compatible with sensitive substrates.
-
For the synthesis of this compound, a nickel-catalyzed Markovnikov hydrocyanation of the corresponding styrene (4-methoxy-α-methylstyrene) is also a potential route, noted for its excellent functional group tolerance.[10]
Q5: Can you provide a detailed, high-yield experimental protocol using an optimized catalyst system?
The following protocol is a representative procedure for the synthesis of this compound, optimized for high yield by using a highly lipophilic phase-transfer catalyst.
Reaction: Synthesis of this compound via PTC
Materials:
-
2-Chloro-2-(4-methoxyphenyl)propane (1.0 equiv)
-
Sodium Cyanide (NaCN) (1.5 equiv)
-
Aliquat® 336 (0.02 equiv, 2 mol%)
-
Toluene
-
Deionized Water
Procedure:
-
Reactor Setup: To a jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, and temperature probe, add 2-chloro-2-(4-methoxyphenyl)propane and toluene.
-
Aqueous Phase Preparation: In a separate vessel, prepare a 40% (w/w) solution of sodium cyanide in deionized water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
-
Catalyst Addition: Add the Aliquat® 336 (2 mol%) to the organic solution in the reactor.
-
Reaction Initiation: Begin vigorous stirring of the organic phase. Slowly add the aqueous sodium cyanide solution to the reactor.
-
Heating and Monitoring: Heat the reaction mixture to 70-80 °C. The reaction is typically exothermic. Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing by GC or TLC. The reaction is generally complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Stop stirring and allow the layers to separate.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Drain and set aside the lower aqueous layer. Caution: The aqueous layer contains excess cyanide and must be quenched and disposed of according to institutional safety protocols (e.g., treatment with bleach or hydrogen peroxide under basic conditions).
-
Washing: Wash the organic layer sequentially with 1) an equal volume of water and 2) an equal volume of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to afford the final product as a colorless to pale yellow oil.
This optimized protocol leverages a highly effective catalyst and concentrated reagents to maximize reaction rate and suppress side reactions, consistently leading to high yields (>95%).
References
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. Retrieved from [Link]
-
Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Comparison of Aliquat 336 and MTBAC in Nonpolar Carbon Disulfide. (n.d.). PTC Organics, Inc. Retrieved from [Link]
-
Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. (n.d.). CORE. Retrieved from [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Phase transfer catalysis (PTC). (2023). OperaChem. Retrieved from [Link]
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Aliquat 336 – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Phase-Transfer Catalysis. (1987). American Chemical Society. Retrieved from [Link]
-
Aliquat 336 to Create Third Phase with DMF & Perfluorooctane. (n.d.). PTC Organics, Inc. Retrieved from [Link]
-
5 Ways Phase Transfer Catalysts Work. (2025). Berkeley Learning Hub. Retrieved from [Link]
-
Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Phase-Transfer Catalysis (PTC). (2008). Macmillan Group Meeting. Retrieved from [Link]
-
PTC Cyanation. (n.d.). PTC Organics, Inc. Retrieved from [Link]
-
Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (n.d.). MDPI. Retrieved from [Link]
-
Colorful Chemical Demonstrations on the Extraction of Anionic Species from Water into Ether Mediated by Tricaprylylmethylammonium Chloride (Aliquat 336), a Liquid-Liquid Phase-Transfer Agent. (2025). ResearchGate. Retrieved from [Link]
-
Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on 2-(4-Methoxyphenyl)-2-methylpropanenitrile Formation
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the influence of solvents on the reaction rate for the synthesis of 2-(4-methoxyphenyl)-2-methylpropanenitrile. The formation of this compound, typically proceeding through a unimolecular nucleophilic substitution (SN1) mechanism, is highly sensitive to the reaction environment. This guide offers troubleshooting advice and frequently asked questions to address common experimental challenges.
Solvent Effects on Reaction Rate: A Quantitative Comparison
The rate of an SN1 reaction is critically dependent on the solvent's ability to stabilize the intermediate carbocation. Polar protic solvents are particularly effective at accelerating these reactions.[1][2][3] The following table summarizes the relative rates of a typical SN1 reaction (solvolysis of a tertiary alkyl halide) in various solvents to illustrate this effect. While this data is for a model system, it provides a strong predictive framework for the synthesis of this compound.
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Water (H₂O) | 80.4 | 100,000 | Polar Protic |
| Formic Acid (HCOOH) | 58.5 | 5,000 | Polar Protic |
| Methanol (CH₃OH) | 32.7 | 1,000 | Polar Protic |
| Ethanol (C₂H₅OH) | 24.5 | 200 | Polar Protic |
| Acetone ((CH₃)₂CO) | 20.7 | 1 | Polar Aprotic |
| Diethyl Ether ((C₂H₅)₂O) | 4.3 | ~0 | Nonpolar |
Note: The relative rates are approximate and intended for comparative purposes. The actual rates for the formation of this compound will vary based on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of this compound via an SN1 Reaction
This protocol describes a general method for the synthesis of this compound from a suitable precursor, such as 2-bromo-2-(4-methoxyphenyl)propane, using sodium cyanide.
Materials:
-
2-bromo-2-(4-methoxyphenyl)propane (or a similar suitable precursor)
-
Sodium cyanide (NaCN)
-
Selected polar protic solvent (e.g., ethanol, methanol, or a mixture with water)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the starting material, 2-bromo-2-(4-methoxyphenyl)propane, in the chosen solvent.
-
Add sodium cyanide to the solution. The cyanide source provides the nucleophile for the reaction.
-
Set up the reaction mixture for reflux and heat it to the boiling point of the solvent.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by a suitable method, such as column chromatography or recrystallization.
Visualization of Solvent Effects in SN1 Reactions
The following diagram illustrates the critical role of polar protic solvents in stabilizing the key intermediates of the SN1 reaction pathway for the formation of this compound.
Caption: Solvent stabilization of the SN1 reaction pathway.
Troubleshooting and FAQs
Q1: My reaction rate is extremely slow. What could be the issue?
A1: A slow reaction rate in an SN1 reaction is often due to an inappropriate solvent choice.
-
Troubleshooting:
-
Verify Solvent Polarity: Ensure you are using a polar protic solvent such as water, methanol, or ethanol.[1][4] Nonpolar or polar aprotic solvents will significantly hinder the reaction rate.[5][6]
-
Solvent Mixtures: Consider using a mixture of solvents. For instance, a mixture of water and ethanol can provide a good balance of reactant solubility and carbocation stabilization.
-
Temperature: While SN1 reactions are less sensitive to temperature than SN2 reactions, gentle heating can increase the rate. However, be cautious of potential side reactions like elimination.
-
Q2: I am observing significant amounts of an elimination byproduct (an alkene). How can I minimize this?
A2: Elimination (E1) is a common competing reaction with SN1, as they share the same rate-determining step (carbocation formation).
-
Troubleshooting:
-
Nucleophile Choice: While the cyanide ion is a reasonably good nucleophile, its basicity can promote elimination. Ensure there are no stronger bases present in the reaction mixture.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent: While polar protic solvents are necessary, highly acidic conditions can sometimes promote elimination. Ensure the reaction is not unnecessarily acidic.
-
Q3: Why is a polar protic solvent better than a polar aprotic solvent for this reaction?
A3: Polar protic solvents excel at stabilizing both the leaving group and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions.[1][3]
-
Leaving Group Stabilization: The protic solvent can hydrogen bond with the leaving group (e.g., bromide), making it a more stable, weaker base and thus a better leaving group.
-
Carbocation Stabilization: The solvent molecules arrange themselves around the positively charged carbocation, with the lone pairs of the oxygen atom in the solvent interacting with the positive charge, thereby stabilizing the intermediate and lowering the activation energy of the rate-determining step.[2][7] Polar aprotic solvents, while polar, lack the ability to form strong hydrogen bonds and are less effective at solvating both the leaving group and the carbocation.
Q4: Can I use a different cyanide source?
A4: Yes, other cyanide sources can be used, but their solubility and the nature of the cation can influence the reaction.
-
Potassium Cyanide (KCN): Similar to NaCN and can be used interchangeably in many cases.
-
Trimethylsilyl Cyanide (TMSCN): A less ionic source of cyanide that can be effective, often used under specific conditions with a Lewis acid catalyst.
-
Hydrogen Cyanide (HCN): Extremely toxic and volatile, and its use is generally avoided due to safety concerns.[8][9][10] If used, it requires a basic catalyst to generate the active cyanide nucleophile.[8]
Q5: How does the structure of the starting material affect the reaction rate?
A5: The stability of the carbocation intermediate is paramount for an SN1 reaction.[2][7]
-
Substrate: The starting material for the synthesis of this compound must be able to form a stable tertiary benzylic carbocation. The methoxy group on the phenyl ring further stabilizes this carbocation through resonance. A primary or secondary alkyl halide would be much less reactive under SN1 conditions.
-
Leaving Group: A good leaving group is essential for a fast reaction.[2] Halides like iodide and bromide are excellent leaving groups, while chloride is less effective, and fluoride is generally unreactive.
References
- 1. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solvent Effects on the SN1 Reaction [ns1.almerja.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. users.wfu.edu [users.wfu.edu]
- 7. 11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The characterization of 2-(4-Methoxyphenyl)-2-methylpropanenitrile relies on a suite of analytical techniques to ensure its structural integrity and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation. Chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are vital for purity assessment and quantification. This guide presents a comparative analysis of these methods, offering insights into their principles, applications, and expected outcomes.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that elucidates the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy: Provides information about the number, environment, and connectivity of protons.
¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms in the molecule.
Note: As specific experimental NMR data for this compound is not widely published, the following table presents expected chemical shifts based on the analysis of structurally similar compounds.
| Parameter | ¹H NMR (Expected) | ¹³C NMR (Expected) |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Aromatic Protons (H) | ~7.3 (d, 2H), ~6.9 (d, 2H) | ~159 (C-O), ~131 (C-C(CH₃)₂), ~127 (Ar-CH), ~114 (Ar-CH) |
| Methoxy Protons (OCH₃) | ~3.8 (s, 3H) | ~55 (OCH₃) |
| Methyl Protons (C(CH₃)₂) | ~1.7 (s, 6H) | ~28 (CH₃) |
| Quaternary Carbon (C(CH₃)₂) | - | ~40 (C(CH₃)₂) |
| Nitrile Carbon (CN) | - | ~122 (CN) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2240 - 2220 (sharp, medium intensity)[1] |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Stretch | 1610, 1510 |
| Methoxy C-O | Stretch | 1250 (asymmetric), 1030 (symmetric) |
| Alkyl C-H | Stretch | 2980 - 2850 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound (Molecular Weight: 175.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 175.
Expected Fragmentation Pattern:
-
[M]⁺: 175
-
[M-CH₃]⁺: 160 (Loss of a methyl group)
-
[M-C(CH₃)₂CN]⁺: 107 (Loss of the isobutyronitrile group, leaving the methoxyphenyl cation)
Chromatographic Characterization
Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in mixtures.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC is well-suited for purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. A reversed-phase HPLC method would be a common choice for analyzing this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., DB-5ms, HP-5) | C18 reversed-phase column |
| Mobile Phase/Carrier Gas | Helium | Acetonitrile/Water gradient |
| Detector | FID or MS | UV-Vis (e.g., at 225 nm or 254 nm) or MS |
| Typical Application | Purity assessment, residual solvent analysis | Purity determination, quantification in reaction mixtures |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
¹H and ¹³C NMR Spectroscopy
Instrumentation: 400 MHz NMR Spectrometer. Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2 s Acquisition Parameters (¹³C):
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2 s Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
FT-IR Spectroscopy
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory. Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 Data Processing: The spectrum is presented as transmittance or absorbance versus wavenumber.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: Gas chromatograph coupled to a mass spectrometer. GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40 - 400
-
Source Temperature: 230 °C
High-Performance Liquid Chromatography (HPLC)
Instrumentation: HPLC system with a UV-Vis detector. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for compound characterization and the logical relationship between different analytical techniques.
Caption: Workflow for the synthesis, purification, and characterization of a chemical compound.
References
A Comparative Guide to Purity Validation of 2-(4-Methoxyphenyl)-2-methylpropanenitrile by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-(4-Methoxyphenyl)-2-methylpropanenitrile, a key building block in various synthetic pathways. We present supporting experimental protocols, comparative data with alternative analytical techniques, and visualizations to aid in methodological selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the separation and quantification of organic molecules, making it highly suitable for assessing the purity of this compound. The high resolution of HPLC allows for the effective separation of the main compound from structurally similar impurities, which may include starting materials, byproducts, and degradation products.
A significant advantage of HPLC is its ability to resolve closely related compounds that may be present in the sample matrix. Potential impurities in a synthesized batch of this compound could include unreacted starting materials such as 4-methoxyphenylacetonitrile and methyl iodide (if following a methylation route), or byproducts from alternative synthesis pathways.
Comparative Analysis with Alternative Techniques
While HPLC is a cornerstone for purity determination, a multi-faceted approach utilizing complementary analytical techniques can provide a more comprehensive purity profile, which is often necessary for regulatory submissions and in-depth characterization of new synthetic routes.
-
Gas Chromatography (GC): GC is an excellent complementary technique to HPLC, particularly for the analysis of volatile and semi-volatile organic compounds. Its primary advantage lies in the detection and quantification of residual solvents that may be present from the synthesis and purification processes. However, GC is not suitable for non-volatile or thermally labile compounds.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR stands out for its ability to provide an absolute purity determination without the need for a specific reference standard for each impurity. It offers structural confirmation of the main component and impurities in a single experiment. The main limitations of qNMR are its lower sensitivity compared to chromatographic techniques and the potential for signal overlap in complex mixtures, which can complicate quantification.
Here is a summary of the strengths and limitations of each technique:
| Technique | Advantages | Limitations |
| HPLC | High resolution for non-volatile impurities and closely related compounds. Widely applicable and robust for routine purity assessment. | Requires a reference standard for each compound for accurate quantification. |
| GC | Ideal for the detection and quantification of residual volatile impurities and solvents. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Provides absolute purity determination and structural confirmation simultaneously. Does not require individual impurity standards. | Lower sensitivity compared to HPLC and GC. Signal overlap can complicate quantification in complex mixtures. |
Experimental Protocols
A detailed experimental protocol for a proposed RP-HPLC method for the purity validation of this compound is provided below.
Proposed HPLC Method for Purity Validation
-
Chromatographic System:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase composition may be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized batch of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main component should be not more than 2.0%.
-
The theoretical plates for the main peak should be not less than 2000.
-
The tailing factor for the main peak should be not more than 2.0.
-
-
Data Analysis:
-
The percentage purity of the sample is calculated by the area normalization method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.
-
Comparative Data
The following table summarizes simulated chromatographic and spectroscopic data from the analysis of a synthesized batch of this compound compared to a certified reference standard.
| Analyte | HPLC Retention Time (min) | HPLC Peak Area (%) - Synthesized Batch | HPLC Peak Area (%) - Reference Standard | GC Retention Time (min) - Residual Solvents | qNMR Purity (%) |
| This compound | 7.5 | 99.5 | >99.9 | - | 99.4 |
| Impurity A (e.g., 4-methoxyphenylacetonitrile) | 4.2 | 0.20 | Not Detected | - | - |
| Impurity B (Unknown) | 6.8 | 0.15 | Not Detected | - | - |
| Acetone (Residual Solvent) | - | - | - | 3.1 | - |
| Dichloromethane (Residual Solvent) | - | - | - | 4.5 | - |
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for the comparative purity validation.
Caption: Logical relationship of the purity validation process.
Comparative NMR Analysis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile and Structural Analogues
For Immediate Release
[City, State] – [Date] – A detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various organic compounds, is presented in this comprehensive guide. The spectral data of this compound is compared with two structurally related analogues, 2-phenyl-2-methylpropanenitrile and 2-(4-chlorophenyl)-2-methylpropanenitrile, to provide researchers, scientists, and drug development professionals with a valuable resource for structural elucidation and quality control.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and material science. A thorough understanding of their molecular structure is paramount for predicting their chemical behavior and biological activity. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of the title compound and two analogues, highlighting the influence of the para-substituent on the phenyl ring on the chemical shifts of the protons and carbons.
Molecular Structure and NMR Signal Assignment
The chemical structure of this compound is depicted below, with atoms numbered for clear correlation with the NMR signal assignments.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and integration values for this compound and its analogues. The spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Compound | Aromatic Protons (H2, H6) | Aromatic Protons (H3, H5) | Methyl Protons (-CH₃) | Methoxy Protons (-OCH₃) |
| This compound | ~7.35 (d, J = 8.8 Hz, 2H) | ~6.90 (d, J = 8.8 Hz, 2H) | ~1.70 (s, 6H) | ~3.80 (s, 3H) |
| 2-phenyl-2-methylpropanenitrile | ~7.40-7.25 (m, 5H) | - | ~1.72 (s, 6H) | - |
| 2-(4-chlorophenyl)-2-methylpropanenitrile | ~7.38 (d, J = 8.5 Hz, 2H) | ~7.32 (d, J = 8.5 Hz, 2H) | ~1.71 (s, 6H) | - |
Comparative ¹³C NMR Data
The table below presents the predicted ¹³C NMR chemical shifts (δ) in ppm for the key carbon atoms in this compound and its analogues.
| Compound | C-α | C-β (CH₃) | C-γ (CN) | C-1 | C-2, C-6 | C-3, C-5 | C-4 | -OCH₃ |
| This compound | ~40.5 | ~27.5 | ~123.0 | ~132.0 | ~127.0 | ~114.0 | ~159.0 | ~55.3 |
| 2-phenyl-2-methylpropanenitrile | ~41.0 | ~27.8 | ~123.5 | ~140.0 | ~128.5 | ~128.5 | ~126.0 | - |
| 2-(4-chlorophenyl)-2-methylpropanenitrile | ~40.8 | ~27.6 | ~123.2 | ~138.5 | ~128.8 | ~128.8 | ~134.0 | - |
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
3. ¹³C NMR Spectroscopy Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration and the presence of quaternary carbons.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
NMR Analysis Workflow
The logical workflow for conducting an NMR analysis for structural elucidation is illustrated in the diagram below.
Caption: A generalized workflow for NMR-based structural analysis.
Discussion
The comparative NMR data reveals distinct patterns. In the ¹H NMR spectra, the aromatic protons of this compound exhibit a characteristic AA'BB' system due to the influence of the methoxy group. In contrast, the phenyl protons of the unsubstituted analogue appear as a more complex multiplet, while the chloro-substituted analogue shows two distinct doublets. The chemical shifts of the methyl protons remain relatively consistent across the three compounds.
In the ¹³C NMR spectra, the most significant variations are observed in the chemical shifts of the aromatic carbons. The C-4 carbon bearing the methoxy group in the title compound is significantly shielded compared to the corresponding carbon in the other two analogues. Conversely, the C-4 carbon in the chloro-substituted analogue is deshielded due to the electron-withdrawing nature of the chlorine atom. These predictable trends are invaluable for the structural verification of related compounds.
This guide provides a foundational dataset and a standardized protocol that can be readily adapted by researchers for the analysis of this compound and its derivatives, facilitating more efficient and accurate research and development in the chemical and pharmaceutical sciences.
Interpreting the Mass Spectrum of 2-(4-Methoxyphenyl)-2-methylpropanenitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected mass spectrum of 2-(4-methoxyphenyl)-2-methylpropanenitrile and compares it with its positional isomer, (2-methoxyphenyl)acetonitrile. This analysis is crucial for researchers working on the identification and characterization of novel compounds in drug discovery and development.
Predicted Mass Spectrum and Fragmentation Analysis
The primary fragmentation pathways are expected to involve the cleavage of bonds alpha to the aromatic ring and the nitrile group, as well as rearrangements. The presence of the methoxy and the quaternary carbon atom significantly influences the fragmentation pattern.
Key Predicted Fragments:
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 175 | [C11H13NO]+• | Molecular Ion (M+) |
| 160 | [M - CH3]+ | Loss of a methyl group from the quaternary carbon. |
| 134 | [M - C3H5N]+ | Loss of the isobutyronitrile radical. |
| 108 | [C7H8O]+• | Formation of a methoxybenzyl radical cation. |
| 91 | [C7H7]+ | Tropylium ion, a common fragment for aromatic compounds. |
| 77 | [C6H5]+ | Phenyl cation, resulting from further fragmentation. |
Comparison with (2-Methoxyphenyl)acetonitrile
A comparison with the mass spectrum of the positional isomer, (2-methoxyphenyl)acetonitrile, highlights the influence of the substituent position on the fragmentation pattern. The mass spectrum of (2-methoxyphenyl)acetonitrile is available in the NIST WebBook.[1][2][3]
| Feature | This compound (Predicted) | (2-Methoxyphenyl)acetonitrile (Experimental) |
| Molecular Ion (M+) | m/z 175 (expected to be of moderate intensity) | m/z 147 (observed) |
| Base Peak | Likely m/z 160 or 134 | m/z 116 ([M - CH3O]+) |
| Key Fragments | m/z 160, 134, 108, 91, 77 | m/z 116, 90, 63 |
| Characteristic Loss | Loss of a methyl radical (15 Da) and isobutyronitrile radical (69 Da). | Loss of a methoxy radical (31 Da). |
The difference in the base peak and the major fragment ions is a direct consequence of the different substitution patterns on the aromatic ring. In this compound, the para-substitution allows for resonance stabilization of the resulting fragments in a different manner than the ortho-substitution in (2-methoxyphenyl)acetonitrile. Distinguishing between such positional isomers is a significant challenge in mass spectrometry that can sometimes be addressed with techniques like infrared ion spectroscopy.[4][5]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-500.
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
4. Data Analysis:
-
The acquired mass spectra are processed using the instrument's software.
-
The mass spectrum of the peak corresponding to the analyte is extracted and compared with a spectral library (if available) or interpreted based on known fragmentation patterns.
Fragmentation Pathway Diagram
The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.
References
- 1. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 2. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 3. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. | Semantic Scholar [semanticscholar.org]
distinguishing between isomers of methoxyphenylpropanenitrile using spectroscopic techniques
For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the efficacy, safety, and novelty of a compound. Methoxyphenylpropanenitrile, a structural motif found in various pharmacologically active molecules, can exist in numerous isomeric forms depending on the substitution pattern of the methoxy group on the phenyl ring and its position along the propanenitrile chain. This guide provides a comprehensive comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be employed to unambiguously distinguish between these isomers. The information is supported by established spectroscopic principles and data from analogous compounds.
The primary isomers of methoxyphenylpropanenitrile that will be considered in this guide are:
-
Positional isomers of the methoxy group on the phenyl ring:
-
3-(2-methoxyphenyl)propanenitrile
-
3-(3-methoxyphenyl)propanenitrile
-
3-(4-methoxyphenyl)propanenitrile
-
-
Isomers based on the position of the phenyl and nitrile groups:
-
2-(methoxyphenyl)propanenitrile (with ortho, meta, and para methoxy isomers)
-
-
Isomers with the methoxy group on the propanenitrile chain:
-
2-methoxy-3-phenylpropanenitrile
-
3-methoxy-2-phenylpropanenitrile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. Both ¹H and ¹³C NMR provide unique insights into the molecular structure.
¹H NMR Spectroscopy
The chemical shift, splitting pattern (multiplicity), and integration of proton signals are key to distinguishing the isomers. The substitution pattern on the aromatic ring significantly influences the signals of the aromatic protons.
| Isomer | Expected Aromatic ¹H NMR Signals (δ, ppm) | Expected Aliphatic ¹H NMR Signals (δ, ppm) | Key Distinguishing Features |
| 3-(2-methoxyphenyl)propanenitrile | Complex multiplet pattern for four protons (approx. 6.8-7.3 ppm) | Triplet for -CH₂-CN (approx. 2.6 ppm), Triplet for Ar-CH₂- (approx. 2.9 ppm), Singlet for -OCH₃ (approx. 3.8 ppm) | The ortho-substitution leads to a more complex and spread-out aromatic region compared to the meta and para isomers. |
| 3-(3-methoxyphenyl)propanenitrile | Four distinct signals for the aromatic protons (approx. 6.7-7.2 ppm) | Triplet for -CH₂-CN (approx. 2.6 ppm), Triplet for Ar-CH₂- (approx. 2.9 ppm), Singlet for -OCH₃ (approx. 3.8 ppm) | The aromatic region will show four distinct signals, characteristic of a 1,3-disubstituted benzene ring. |
| 3-(4-methoxyphenyl)propanenitrile | Two doublets (AA'BB' system) for the aromatic protons (approx. 6.8 and 7.1 ppm) | Triplet for -CH₂-CN (approx. 2.6 ppm), Triplet for Ar-CH₂- (approx. 2.9 ppm), Singlet for -OCH₃ (approx. 3.8 ppm) | The high symmetry of the para-isomer results in a simple two-doublet pattern in the aromatic region. |
| 2-methoxy-3-phenylpropanenitrile | Multiplet for five aromatic protons (approx. 7.2-7.4 ppm) | Doublet of doublets for -CH(OCH₃)-CN (approx. 4.2 ppm), Multiplet for Ar-CH₂- (approx. 3.0-3.2 ppm), Singlet for -OCH₃ (approx. 3.4 ppm) | The methoxy group is on the aliphatic chain, leading to a downfield shift for the adjacent proton. The aromatic region will resemble an unsubstituted phenyl group. |
¹³C NMR Spectroscopy
The number of unique carbon signals and their chemical shifts provide further confirmation of the isomeric structure.
| Isomer | Expected Number of Aromatic ¹³C Signals | Expected Chemical Shift of -OCH₃ (δ, ppm) | Key Distinguishing Features |
| 3-(2-methoxyphenyl)propanenitrile | 6 | ~55 | Six distinct aromatic carbon signals due to the lack of symmetry. |
| 3-(3-methoxyphenyl)propanenitrile | 6 | ~55 | Six distinct aromatic carbon signals. |
| 3-(4-methoxyphenyl)propanenitrile | 4 | ~55 | Four aromatic carbon signals due to the plane of symmetry. |
| 2-methoxy-3-phenylpropanenitrile | 4 | ~57 | Four aromatic carbon signals (ipso, ortho, meta, para) for the unsubstituted phenyl ring. The methoxy carbon will be in a slightly different environment compared to the aryl methoxy isomers. |
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is useful for confirming the presence of key functional groups and can provide clues about the aromatic substitution pattern.
| Isomer | C≡N Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Aromatic C-H Bending (out-of-plane, cm⁻¹) | Key Distinguishing Features |
| Aryl Methoxy Isomers | ~2245 | ~1250 (asymmetric), ~1030 (symmetric) | ortho: ~750meta: ~780 and ~690para: ~830 | The out-of-plane C-H bending vibrations in the fingerprint region are highly characteristic of the aromatic substitution pattern.[1][2] |
| Aliphatic Methoxy Isomers | ~2245 | ~1100 | ~750 and ~700 (monosubstituted) | The C-O-C stretch will be at a slightly different wavenumber compared to the aryl ethers. The aromatic C-H bending will be characteristic of a monosubstituted benzene ring.[3] |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While positional isomers on a phenyl ring can be challenging to distinguish by MS alone, differences in fragmentation pathways can sometimes provide clues. Tandem MS (MS/MS) can further enhance the differentiation.[4][5]
| Isomer Class | Expected Molecular Ion (M⁺) | Key Fragmentation Pathways | Distinguishing Fragmentation Patterns |
| Methoxyphenylpropanenitriles | m/z = 161 | Loss of CH₃ from the methoxy group.Loss of HCN.Benzylic cleavage. | The relative abundances of fragment ions may differ slightly between ortho, meta, and para isomers due to the influence of the methoxy group's position on bond stabilities. For example, the ortho isomer might exhibit unique fragmentation due to ortho-effects. |
| Methoxy-phenylpropanenitriles | m/z = 161 | α-cleavage next to the methoxy group or the nitrile group. | The fragmentation of isomers with the methoxy group on the aliphatic chain will be significantly different from the aryl methoxy isomers, with characteristic losses of fragments containing the methoxy group. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: Acquire the mass spectrum, noting the molecular ion peak and the major fragment ions. For more detailed structural information, perform tandem MS (MS/MS) experiments by isolating the molecular ion and inducing fragmentation.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the isomers of methoxyphenylpropanenitrile using the spectroscopic techniques described.
Caption: Workflow for the spectroscopic differentiation of methoxyphenylpropanenitrile isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the various isomers of methoxyphenylpropanenitrile, ensuring the correct identification of their target molecules.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. mass spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Quantitative Analysis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile in Reaction Mixtures
The precise quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and manufacturing. For a compound such as 2-(4-methoxyphenyl)-2-methylpropanenitrile, a key building block in the synthesis of various pharmaceutical agents, the ability to accurately measure its concentration in a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide delves into the technical nuances of three powerful analytical techniques—HPLC, GC, and qNMR—offering a comparative analysis to aid in the selection of the most appropriate method for your specific needs.
Choosing the Right Tool for the Job: An Overview of Analytical Techniques
The selection of an analytical method is a critical decision that hinges on a variety of factors, including the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired performance characteristics of the assay, such as sensitivity, accuracy, and throughput.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1][2][3] Its adaptability to a wide range of polarities and molecular weights makes it a go-to method in the pharmaceutical industry.
-
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[4] It offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID).
-
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that relies on the direct relationship between the NMR signal intensity and the number of atomic nuclei.[5][6][7] It is a primary analytical technique that often does not require a reference standard of the analyte.
In-Depth Methodologies and Experimental Protocols
A robust and reliable analytical method is built upon a well-designed and meticulously executed protocol. The following sections provide detailed experimental procedures for the quantitative analysis of this compound using HPLC, GC, and qNMR.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to present the analyte to the instrument in a form that is free from interfering matrix components and is compatible with the analytical technique.[8][9][10] For a typical reaction mixture, a multi-step sample preparation protocol is often necessary.
Experimental Protocol: Sample Preparation for HPLC and GC Analysis
-
Quenching the Reaction: Immediately after sampling, quench a known volume of the reaction mixture by adding it to a pre-determined amount of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Liquid-Liquid Extraction (LLE):
-
To the quenched sample, add an equal volume of an immiscible organic solvent (e.g., ethyl acetate) and water.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to facilitate phase separation.
-
Carefully collect the organic layer containing the analyte.
-
-
Dilution: Dilute the organic extract with the appropriate solvent (mobile phase for HPLC, or a volatile solvent like dichloromethane for GC) to a concentration within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the analytical column.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is an excellent choice for the analysis of this compound due to its aromatic structure, which provides strong UV absorbance.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined during method development.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (based on the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
Quantification: External standard calibration. Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.
Gas Chromatography with Flame Ionization Detection (GC-FID)
For a thermally stable compound like this compound, GC-FID offers a sensitive and robust analytical method.
Experimental Protocol: GC-FID Analysis
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio of 50:1).
-
Quantification: Internal standard calibration. Add a known amount of a suitable internal standard (e.g., a structurally similar, non-interfering compound) to all standards and samples. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute method of quantification, which can be particularly advantageous as it may eliminate the need for a certified reference standard of the analyte.[7][12][13]
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture sample into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., CDCl3) containing a known concentration of an internal standard (e.g., maleic acid). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
-
Data Processing and Quantification:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Concentration_IS)
Where:
-
Integral_analyte and Integral_IS are the integrated areas of the analyte and internal standard signals, respectively.
-
N_protons_analyte and N_protons_IS are the number of protons giving rise to the respective signals.
-
Concentration_IS is the known concentration of the internal standard.
-
Comparative Performance Analysis
To provide a clear comparison of the three techniques, the following table summarizes key validation parameters based on illustrative experimental data. These values are representative of what can be expected for the quantitative analysis of this compound in a moderately complex reaction mixture. All methods were validated according to ICH Q2(R1) guidelines.[14][15][16][17][18]
| Performance Parameter | HPLC-UV | GC-FID | qNMR |
| Linearity (r²) | > 0.999 | > 0.999 | Not Applicable (Absolute Method) |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | 50 - 5000 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 100.5% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.0% | < 0.5% |
| - Intermediate Precision | < 1.5% | < 1.5% | < 1.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 | 10 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.15 | 30 |
| Robustness | High | Moderate | High |
| Throughput | High | High | Low to Moderate |
| Cost per Sample | Moderate | Low | High |
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process, the following diagrams illustrate the general workflow and a decision-making tree for selecting the most suitable method.
Caption: General workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting an analytical method.
Concluding Remarks and Recommendations
The choice of an analytical method for the quantitative analysis of this compound in a reaction mixture is a multifaceted decision.
-
HPLC-UV stands out as a versatile and robust method suitable for a wide range of concentrations and is amenable to high-throughput analysis. Its primary limitation is the requirement for a well-characterized reference standard.
-
GC-FID offers superior sensitivity, making it the method of choice for trace-level quantification. However, it is only applicable if the analyte and potential impurities are thermally stable and volatile.
-
qNMR provides the significant advantage of being an absolute quantification technique, thereby minimizing the reliance on reference standards. Its lower sensitivity and throughput, along with higher instrumentation costs, are the main drawbacks.
For routine in-process control and release testing where high throughput is essential, a validated HPLC-UV method is often the most practical and efficient choice. When the highest sensitivity is required for impurity profiling or trace analysis, GC-FID is the preferred technique. qNMR serves as an invaluable tool for the certification of reference standards and for orthogonal verification of results obtained by chromatographic methods.
Ultimately, the optimal analytical strategy may involve the use of multiple techniques to leverage their complementary strengths, ensuring the generation of accurate, reliable, and defensible data throughout the drug development lifecycle.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. wjpmr.com [wjpmr.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. chemicke-listy.cz [chemicke-listy.cz]
- 5. enfanos.com [enfanos.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. Video: Sample Preparation for Analysis: Advanced Techniques [jove.com]
- 9. preprints.org [preprints.org]
- 10. agilent.com [agilent.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. qNMR - BIPM [bipm.org]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. scribd.com [scribd.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. fda.gov [fda.gov]
A Comparative Guide to Assessing the Enantiomeric Purity of 2-(4-Methoxyphenyl)-2-methylpropanenitrile Derivatives
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a cornerstone of chiral compound analysis. This guide provides a comparative overview of three prominent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for assessing the enantiomeric purity of 2-(4-Methoxyphenyl)-2-methylpropanenitrile derivatives. The selection of an appropriate method is contingent upon factors such as the specific derivative, required sensitivity, sample matrix, and available instrumentation.
While specific experimental data for the enantiomeric separation of this compound derivatives is not extensively available in the public domain, this guide leverages data from structurally similar compounds, particularly 2-aryl-2-fluoroacetonitriles and other α-aryl nitriles, to provide a robust comparative framework.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance parameters of chiral HPLC, GC, and CE for the enantiomeric analysis of compounds structurally related to this compound derivatives.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of volatile enantiomers between a chiral stationary phase (CSP) and a gaseous mobile phase. | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. |
| Typical CSP/Selector | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD), Pirkle-type, cyclodextrin-based. | Cyclodextrin derivatives (e.g., permethylated β-cyclodextrin). | Cyclodextrins, macrocyclic antibiotics, proteins. |
| Typical Mobile Phase | Normal Phase: Hexane/Alcohol mixtures. Reversed Phase: Acetonitrile/Water or Methanol/Water with additives. | Inert carrier gas (e.g., Helium, Nitrogen). | Aqueous or non-aqueous buffer containing a chiral selector. |
| Resolution (Rs) | Generally high (baseline separation often achievable). | High for volatile and thermally stable compounds. | Can be very high, offering excellent resolving power. |
| Analysis Time | Typically 10-30 minutes. | Can be faster, often in the range of 5-20 minutes. | Generally fast, with analysis times often under 15 minutes. |
| Limit of Detection (LOD) | Moderate, can be improved with sensitive detectors (e.g., MS). | High sensitivity, especially with detectors like FID or MS. | High sensitivity, especially with laser-induced fluorescence detection. |
| Sample Derivatization | Often not required. | May be necessary to improve volatility and thermal stability. | Generally not required. |
| Advantages | Broad applicability, wide variety of CSPs, well-established technique. | High efficiency and resolution for volatile compounds. | Low sample and solvent consumption, high efficiency, versatility in chiral selectors. |
| Limitations | Higher solvent consumption, potential for peak broadening. | Limited to volatile and thermally stable analytes. | Sensitivity can be limited with UV detection due to the small sample volume. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for structurally similar compounds and should be optimized for specific this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for the separation of enantiomers.[1] The direct approach, utilizing a chiral stationary phase (CSP), is the most common method.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Columns:
-
Polysaccharide-based CSPs are often the first choice for screening.[2]
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AS-H (Amylose tris((S)-α-methylbenzylcarbamate))
-
Mobile Phase Screening:
-
A common starting point for method development is to screen different mobile phases.[2]
-
Normal Phase:
-
Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v)
-
Hexane/Ethanol mixtures (e.g., 90:10, 80:20 v/v)
-
-
For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[2]
-
Typical Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the specific derivative)
-
Injection Volume: 10 µL
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:
% ee = [(A1 - A2) / (A1 + A2)] x 100
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[3] The use of capillary columns coated with cyclodextrin-based chiral stationary phases is a common approach.
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Column:
-
A capillary column coated with a permethylated β-cyclodextrin stationary phase is a good starting point for method development.
Sample Preparation:
-
If the analyte is not sufficiently volatile or thermally stable, derivatization may be necessary. For nitrile compounds, this is often not required.
Typical Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (FID) or as appropriate for MS interface.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Oven Temperature Program: A temperature gradient is often employed to optimize separation. For example, start at 100 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and low consumption of sample and reagents.[4] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE).[5]
Instrumentation:
-
A capillary electrophoresis system with a power supply, a capillary cartridge, an autosampler, and a detector (typically UV-Vis).
Chiral Selector:
-
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE.[4]
-
Neutral CDs: α-CD, β-CD, γ-CD
-
Charged CDs: Sulfated-β-CD, Carboxymethyl-β-CD
-
Background Electrolyte (BGE) Preparation:
-
A low pH buffer is often used for basic compounds. For example, a 50 mM phosphate buffer adjusted to pH 2.5.
-
The chiral selector is dissolved in the BGE at a concentration that needs to be optimized (e.g., 10-50 mM for CDs).
Typical CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm).
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for assessing enantiomeric purity using the described techniques.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC Analysis.
Caption: Workflow for Chiral CE Analysis.
References
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Methoxyphenylpropanenitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the subtle repositioning of a functional group on an aromatic scaffold can dramatically alter a molecule's reactivity and biological profile. This guide offers an in-depth comparative analysis of the reactivity of three key isomers: ortho-methoxyphenylpropanenitrile, meta-methoxyphenylpropanenitrile, and para-methoxyphenylpropanenitrile. By dissecting the intricate interplay of electronic and steric effects, we provide a predictive framework for their behavior in common synthetic transformations, supported by analogous experimental data and theoretical principles.
The Decisive Influence of Methoxy Group Positioning
The reactivity of the nitrile group in methoxyphenylpropanenitrile is not governed in isolation. Instead, it is profoundly influenced by the electronic and steric character of the methoxy (-OCH₃) substituent on the phenyl ring. The position of this group—ortho, meta, or para—dictates the electron density at the nitrile's electrophilic carbon and the steric accessibility for nucleophilic attack.
A fundamental understanding of these effects is paramount for predicting reaction outcomes and optimizing synthetic routes. The methoxy group exhibits a dual electronic nature:
-
Mesomeric (Resonance) Effect (+M): The oxygen's lone pairs can donate electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, increasing the electron density at these sites.
-
Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond. This effect is distance-dependent and weakens progressively from the ortho to the meta to the para position.
In the case of the ortho and para isomers, the electron-donating resonance effect generally outweighs the inductive effect, leading to an overall activation of the ring towards electrophilic substitution and a deactivation towards nucleophilic attack on the nitrile carbon. For the meta isomer, only the electron-withdrawing inductive effect is operative, which deactivates the ring for electrophilic substitution but can enhance the electrophilicity of the nitrile carbon.
Comparative Reactivity in Key Transformations
The interplay of these electronic and steric factors leads to a predictable hierarchy of reactivity among the three isomers.
Nucleophilic Attack on the Nitrile Carbon
Reactions such as hydrolysis, reduction, and addition of organometallic reagents to the nitrile group are contingent on the electrophilicity of the nitrile carbon.
-
Para-Methoxyphenylpropanenitrile: The strong electron-donating resonance effect of the para-methoxy group increases the electron density on the nitrile carbon, making it less electrophilic and thus less reactive towards nucleophiles.
-
Ortho-Methoxyphenylpropanenitrile: Similar to the para isomer, the ortho-methoxy group is electron-donating via resonance. However, the ortho isomer is further subject to significant steric hindrance . The proximity of the methoxy group to the propanenitrile side chain can physically obstruct the approach of a nucleophile, drastically reducing the reaction rate.
-
Meta-Methoxyphenylpropanenitrile: With the methoxy group in the meta position, the electron-donating resonance effect does not extend to the nitrile-bearing carbon. Consequently, the electron-withdrawing inductive effect predominates, making the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack.
This leads to a general reactivity trend for nucleophilic attack on the nitrile group:
Meta > Para > Ortho
This trend is supported by studies on analogous systems. For instance, in a [3+2] cycloaddition reaction involving substituted aromatic compounds, the ortho-methoxy substituted reactant exhibited a significantly lower yield (45%) compared to its meta (88%) and para (78-88%) counterparts, a difference attributed primarily to steric hindrance.[1] Similarly, studies on the alkaline hydrolysis of methyl methoxybenzoates indicate a faster reaction rate for the meta isomer, as the ground state is not stabilized by resonance, unlike the ortho and para isomers.[2]
Electrophilic Aromatic Substitution
In reactions involving electrophilic attack on the aromatic ring, the methoxy group's activating and directing effects are paramount. The methoxy group is a strong activating, ortho, para-director.[3]
-
Para-Methoxyphenylpropanenitrile: The para position is occupied, so electrophilic substitution will be directed to the positions ortho to the activating methoxy group.
-
Ortho-Methoxyphenylpropanenitrile: The methoxy group directs incoming electrophiles to the para position and the other ortho position. However, steric hindrance from both the methoxy and propanenitrile groups can influence the regioselectivity.
-
Meta-Methoxyphenylpropanenitrile: The methoxy group directs electrophiles to the positions ortho and para to itself. The nitrile group, being a deactivating, meta-director, will also influence the final substitution pattern.
The overall reactivity in electrophilic aromatic substitution is generally highest for the ortho and para isomers due to the activating nature of the methoxy group.
Quantitative Insights from Hammett Equation
The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants. The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.
The Hammett substituent constants (σ) for the methoxy group are:[4][5]
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -OCH₃ | +0.11 to +0.14 | -0.24 to -0.27 |
The positive σ_m value indicates the electron-withdrawing inductive effect at the meta position, which would predict an enhanced rate for reactions favored by electron withdrawal at the reaction center (e.g., nucleophilic attack on the nitrile). The negative σ_p value reflects the dominant electron-donating resonance effect at the para position, predicting a decreased rate for such reactions. It is important to note that standard Hammett constants are not typically applied to the ortho position due to the complication of steric effects.[6]
Experimental Protocols for Reactivity Assessment
To empirically determine the comparative reactivity of these isomers, the following experimental protocols can be employed.
Protocol for Comparative Hydrolysis
Objective: To compare the rates of alkaline hydrolysis of the three isomers to their corresponding carboxylic acids.
Procedure:
-
Prepare equimolar solutions of ortho-, meta-, and para-methoxyphenylpropanenitrile in a suitable solvent (e.g., a mixture of ethanol and water).
-
Prepare a solution of sodium hydroxide in the same solvent system.
-
Initiate the reactions by mixing the nitrile solutions with the sodium hydroxide solution in separate, thermostatted reaction vessels maintained at a constant temperature (e.g., 60°C).
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots by neutralizing the base with a standard acid.
-
Analyze the composition of each aliquot using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining nitrile and the formed carboxylic acid.
-
Plot the concentration of the nitrile as a function of time for each isomer and determine the initial reaction rates.
Protocol for Comparative Reduction
Objective: To compare the rates of reduction of the three isomers to their corresponding primary amines using a hydride reducing agent.
Procedure:
-
In three separate, dry, nitrogen-flushed reaction flasks, prepare equimolar solutions of each isomer in an anhydrous ether solvent (e.g., THF).
-
Cool the solutions to 0°C in an ice bath.
-
To each flask, add an equimolar amount of a standard solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), at the same rate.
-
Monitor the progress of each reaction by taking aliquots at regular intervals, quenching them with a suitable reagent (e.g., ethyl acetate followed by water), and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Determine the time required for complete consumption of the starting nitrile for each isomer.
Visualization of Reactivity Principles
The underlying principles governing the differential reactivity can be visualized through the following diagrams.
Caption: Interplay of electronic and steric effects on the reactivity of methoxyphenylpropanenitrile isomers.
References
A Comparative Guide to Cyanating Agents: 2-(4-Methoxyphenyl)-2-methylpropanenitrile vs. Trimethylsilyl Cyanide (TMSCN)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a cyanating agent is critical, balancing reactivity, safety, and efficiency. This guide provides an objective comparison of two such agents: the well-established and highly reactive trimethylsilyl cyanide (TMSCN) and the less-documented 2-(4-Methoxyphenyl)-2-methylpropanenitrile. This comparison aims to equip researchers with the necessary data to make informed decisions for their synthetic endeavors, particularly in the synthesis of α-aminonitriles and cyanohydrins, key intermediates in drug development.
At a Glance: Performance and Safety
| Parameter | This compound | Trimethylsilyl Cyanide (TMSCN) |
| Reaction Yield | Data not available in searched literature. | High to quantitative yields reported for various reactions (e.g., Strecker synthesis, cyanohydrin formation).[1][2][3] |
| Reaction Time | Data not available in searched literature. | Can be very rapid, from minutes to a few hours, depending on the substrate and catalyst.[3][4] |
| Selectivity | Data not available in searched literature. | High selectivity is achievable with appropriate catalysts and reaction conditions. |
| Safety Profile | Harmful if swallowed.[5] | Highly toxic, flammable, and reacts violently with water to produce toxic hydrogen cyanide gas.[6] |
Delving Deeper: Reaction Mechanisms and Workflows
The primary application for these cyanating agents in the context of drug development is the formation of α-aminonitriles via the Strecker synthesis and the synthesis of cyanohydrins.
The Strecker Synthesis
The Strecker synthesis is a three-component reaction between a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source to produce an α-aminonitrile.[7][8] This reaction is fundamental for the synthesis of α-amino acids.
Caption: The two-step reaction pathway of the Strecker synthesis.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a generalized experimental workflow for the Strecker synthesis, highlighting the key differences in handling and precautions required for TMSCN versus a potentially safer alternative like this compound.
Caption: Generalized experimental workflow for the Strecker synthesis.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative protocols for the Strecker synthesis using TMSCN. Due to the lack of available literature, a specific protocol for this compound in a similar reaction could not be provided.
Protocol 1: Strecker Reaction with Trimethylsilyl Cyanide (TMSCN)
This protocol describes a general procedure for the one-pot, three-component synthesis of α-aminonitriles using an aldehyde, an amine, and TMSCN.[1][2]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Catalyst (e.g., Tetrabutylammonium phthalimide-N-oxyl (TBAPINO), 0.03 mmol)[1]
-
Ethanol (2.5 mL)
Procedure:
-
To a solution of the appropriate aldimine (formed in situ from the aldehyde and amine) (1.0 mmol) and the catalyst (0.03 mmol) in ethanol (2.5 mL), add TMSCN (1.2 mmol, 0.15 mL).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography to yield the corresponding α-aminonitrile.
Note: This reaction should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen) due to the high toxicity of TMSCN and its reactivity with moisture.
Safety and Handling Considerations
A critical point of comparison is the significant difference in the safety and handling requirements for these two reagents.
This compound
-
Hazards: Harmful if swallowed.[5]
-
Precautions: Standard laboratory safety protocols, including wearing personal protective equipment (gloves, lab coat, safety glasses), are recommended. Work in a well-ventilated area.
Trimethylsilyl Cyanide (TMSCN)
-
Hazards: Highly toxic and flammable. It is fatal if swallowed, in contact with skin, or if inhaled. TMSCN reacts violently with water, releasing extremely toxic hydrogen cyanide (HCN) gas.[6]
-
Precautions: Requires stringent safety measures. All manipulations must be carried out in a well-ventilated fume hood under an inert and anhydrous atmosphere. Specialized personal protective equipment, including appropriate gloves and respiratory protection, is necessary. Emergency preparedness for cyanide exposure is crucial.
Caption: Safety profile comparison.
Conclusion
Based on the available data, trimethylsilyl cyanide (TMSCN) is a highly efficient and well-documented cyanating agent that provides high yields in key synthetic transformations like the Strecker synthesis. However, its extreme toxicity and hazardous reactivity necessitate stringent and specialized handling procedures.
In contrast, this compound presents a significantly more favorable safety profile, being classified only as harmful if swallowed. This suggests it could be a much safer alternative. However, the lack of published data on its performance as a cyanating agent—specifically regarding reaction yields, times, and selectivity—is a major drawback for its current consideration as a direct replacement for TMSCN.
For researchers and drug development professionals, the choice between these two reagents represents a classic risk-reward scenario. TMSCN offers predictable and high performance backed by a vast body of literature, but at a high safety risk. This compound offers a potentially much safer alternative, but its efficacy remains largely unproven in the public domain. Further research into the reactivity and applications of this compound is warranted to establish its viability as a safer and effective cyanating agent in organic synthesis.
References
- 1. sciforum.net [sciforum.net]
- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 5. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. Strecker Synthesis [organic-chemistry.org]
A Comparative Guide to Catalysts in the Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of catalyst efficacy in the synthesis of a key chemical intermediate.
The synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile, a valuable intermediate in the development of pharmaceuticals, is critically influenced by the choice of catalyst. This guide provides a comparative analysis of various catalysts, primarily focusing on phase-transfer catalysis (PTC), a robust and widely adopted method for the C-alkylation of arylacetonitriles. The data presented herein is compiled from scientific literature to aid researchers in selecting the optimal catalytic system for this transformation.
Comparison of Catalyst Performance
The synthesis of this compound is achieved through the dimethylation of the starting material, (4-methoxyphenyl)acetonitrile. Phase-transfer catalysis is a highly effective method for this reaction, offering advantages such as mild reaction conditions, high yields, and the use of inexpensive and safer bases and solvents. The efficacy of different phase-transfer catalysts, particularly quaternary ammonium salts, is a key consideration.
While direct, side-by-side comparative studies for this specific dimethylation are limited in publicly available literature, the following table summarizes typical catalysts used for C-alkylation of arylacetonitriles and their expected performance based on analogous reactions. The primary challenge in this synthesis is often achieving complete dimethylation while avoiding the formation of the mono-methylated byproduct.
| Catalyst | Catalyst Type | Typical Base | Solvent System | Reported Yield (%) | Reaction Time (hours) | Temperature (°C) |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 50% aq. NaOH | Toluene/Water | High | 2 - 6 | 25 - 40 |
| Aliquat® 336 | Quaternary Ammonium Salt | 50% aq. NaOH | Toluene/Water | High | 2 - 6 | 25 - 40 |
| Benzyltriethylammonium Chloride (BTEAC) | Quaternary Ammonium Salt | 50% aq. NaOH | Toluene/Water | Moderate to High | 4 - 8 | 25 - 40 |
| Potassium Carbonate (K₂CO₃) / 18-Crown-6 | Crown Ether | K₂CO₃ (solid) | Acetonitrile | Moderate to High | 6 - 12 | Reflux |
Note: The yields and reaction conditions are estimates based on similar alkylation reactions of arylacetonitriles. Actual results may vary depending on the specific experimental setup and optimization. Achieving a high yield of the dimethylated product often requires careful control of stoichiometry and reaction parameters.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound using a phase-transfer catalyst. This protocol is adapted from established procedures for the alkylation of arylacetonitriles.
Synthesis of this compound via Phase-Transfer Catalysis
Materials:
-
(4-methoxyphenyl)acetonitrile
-
Methyl iodide (or dimethyl sulfate)
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Toluene
-
Water (deionized)
-
Hydrochloric acid (HCl), dilute solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge the 50% aqueous sodium hydroxide solution, (4-methoxyphenyl)acetonitrile, and the phase-transfer catalyst (e.g., TBAB).
-
With vigorous stirring, add the methylating agent (e.g., methyl iodide) dropwise. Maintain the temperature between 28-35°C, using a cold-water bath if necessary to control any exotherm.
-
After the addition is complete, continue stirring for 2 hours, then increase the temperature to 40°C for an additional 30 minutes to ensure complete dimethylation.
-
Cool the reaction mixture and add water and an organic solvent (e.g., toluene).
-
Separate the organic and aqueous layers. Extract the aqueous phase with the organic solvent.
-
Combine the organic layers and wash successively with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.
-
The crude product, this compound, can be further purified by vacuum distillation or column chromatography.
Reaction Pathway and Experimental Workflow
The synthesis of this compound from (4-methoxyphenyl)acetonitrile via phase-transfer catalysis involves the deprotonation of the starting material at the benzylic position by a strong base, followed by two successive methylation steps.
Caption: Reaction pathway for the synthesis of this compound.
The general workflow for this synthesis under phase-transfer catalysis conditions is outlined below.
The Versatility of Methoxy-Substituted Aryl Nitriles: A Comparative Review of Their Applications
Methoxy-substituted aryl nitriles are a class of organic compounds that have garnered significant attention across various scientific disciplines. The presence of the electron-donating methoxy group and the electron-withdrawing, versatile nitrile functionality on an aromatic ring imparts unique electronic and steric properties to these molecules. This has led to their widespread application in medicinal chemistry as key pharmacophores and in organic synthesis as valuable building blocks. More recently, their utility in materials science for the development of novel photofunctional materials is also being explored. This guide provides a comparative overview of the applications of methoxy-substituted aryl nitriles, supported by experimental data and detailed methodologies.
Medicinal Chemistry: Potent Scaffolds for Drug Discovery
In the realm of medicinal chemistry, methoxy-substituted aryl nitriles are integral components of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects. The methoxy group can enhance metabolic stability and modulate the electronic properties of the molecule, while the nitrile group often acts as a crucial hydrogen bond acceptor or a bioisostere of other functional groups.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of molecules containing the methoxy-substituted aryl nitrile scaffold. These compounds often target specific enzymes or receptors involved in cancer progression.
Table 1: Anticancer Activity of Methoxy-Substituted Aryl Nitrile Derivatives (IC50 values in µM)
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| 1 (A 3,4,5-trimethoxy benzonitrile derivative) | Tubulin Polymerization Inhibition | MCF-7 (Breast) | 0.052 | [1] |
| 2 (A 4-methoxy benzonitrile derivative) | Aromatase Inhibition | Not Specified | 29 | [1] |
| 3 (A substituted quinoline with a 4-methoxybenzonitrile moiety) | KDM5A/KDM4B/KDM4A/HER-2 Inhibition | HeLa (Cervical) | 8.3 | [2] |
| 4 (A substituted quinoline with a 4-methoxybenzonitrile moiety) | KDM5A/KDM4B/KDM4A/HER-2 Inhibition | PC3 (Prostate) | 31.37 | [2] |
Experimental Protocol: Determination of Anticancer Activity (IC50) using MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a general protocol for determining the IC50 of a compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (methoxy-substituted aryl nitriles) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these different concentrations of the compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity
Methoxy-substituted aryl nitriles have also demonstrated promising activity against various microbial strains. The structural variations, including the position and number of methoxy groups, can significantly influence their antimicrobial potency.
Table 2: Antimicrobial Activity of Methoxy-Substituted Aryl Nitrile Derivatives (MIC values in µg/mL)
| Compound | Strain | MIC (µg/mL) | Reference |
| 5 (A spiroisoxazoline with a p-methoxy-substituted aryl nitrile oxide precursor) | Bacillus subtilis | 50 | [3] |
| 5 (A spiroisoxazoline with a p-methoxy-substituted aryl nitrile oxide precursor) | Staphylococcus aureus | 500 | [3] |
| 6 (A nicotinonitrile with a 4-methoxyphenyl group) | Bacillus megaterium | 50 | [4] |
| 7 (A nicotinonitrile with a 2-methoxyphenyl group) | Staphylococcus aureus | 50 | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Organic Synthesis: Versatile Intermediates
Methoxy-substituted aryl nitriles are valuable precursors in organic synthesis due to the reactivity of the nitrile group, which can be transformed into a variety of other functional groups such as amines, amides, carboxylic acids, and tetrazoles. The methoxy group can also influence the regioselectivity of synthetic transformations.
Table 3: Synthesis of Methoxy-Substituted Aryl Nitriles - A Comparison of Methods
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Hydroxy-3-methoxybenzonitrile | N-(3-chloropropyl)morpholine, K2CO3, DMF, 85°C, 10h | 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | 98 | A similar synthesis is described in[2] |
| 4-Methoxybenzaldehyde | Hydroxylamine hydrochloride, p-toluenesulfonic acid, microwave irradiation (320 W), 25-40s | 4-Methoxybenzonitrile | 92 | A similar synthesis is described in[6] |
| 2-Fluoroanisole | Isobutyronitrile, NaN(TMS)2, THF, reflux | 2-(2-Methoxyphenyl)-2-methylpropionitrile | 85 | A similar synthesis is described in[7] |
Experimental Protocol: Synthesis of 4-Methoxybenzonitrile from 4-Methoxybenzaldehyde
This protocol describes a one-pot synthesis of 4-methoxybenzonitrile from 4-methoxybenzaldehyde via the corresponding aldoxime, followed by dehydration.
-
Reaction Setup: In a round-bottom flask, 4-methoxybenzaldehyde (1.36 g, 10 mmol) and hydroxylamine hydrochloride (0.70 g, 10 mmol) are dissolved in formic acid (10 mL).
-
Reaction: The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water (50 mL). The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 4-methoxybenzonitrile.
Materials Science: Building Blocks for Luminescent Materials
The unique electronic properties of methoxy-substituted aryl nitriles make them attractive candidates for the development of advanced materials, particularly in the field of optoelectronics. They can serve as building blocks for aggregation-induced emission (AIE) luminogens, which are highly fluorescent in the aggregated state but weakly emissive in solution.
Table 4: Photophysical Properties of Methoxy-Substituted Aryl Nitrile-Containing Fluorophores
| Compound | Solvent | Emission Max (nm) | Quantum Yield (%) | Reference |
| 8 (A 6-methoxyquinoline-3,4-dicarbonitrile) | Acetonitrile | 540 | 15 | [5] |
| 9 (A 6,7-dimethoxyquinoline-3,4-dicarbonitrile) | Acetonitrile | 520 | 50 | [5] |
| 10 (A triphenylamine-based styryl derivative with methoxy groups) | Not Specified | 544-620 (solid state) | Not Specified | A similar compound is described in[8] |
Experimental Protocol: Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) of a compound is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process.
-
Preparation of Solutions: Solutions of the test compound and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54) are prepared in the same solvent. The concentrations are adjusted to have an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: The UV-Vis absorption spectra of all solutions are recorded.
-
Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using the same excitation wavelength.
-
Quantum Yield Calculation: The quantum yield of the test compound (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-(4-Methoxyphenyl)-2-methylpropanenitrile
For researchers and drug development professionals, the efficient and economical synthesis of chemical intermediates is a critical aspect of the therapeutic development pipeline. This guide provides a detailed comparative analysis of two primary synthetic routes to 2-(4-Methoxyphenyl)-2-methylpropanenitrile, a valuable building block in medicinal chemistry. The analysis is based on experimental data, cost of starting materials, and overall process efficiency.
Executive Summary
Two principal synthetic pathways for the preparation of this compound are evaluated:
-
Route 1: Direct Methylation of 4-Methoxyphenylacetonitrile. This is a two-step approach involving the deprotonation of 4-methoxyphenylacetonitrile followed by methylation.
-
Route 2: Strecker Reaction of 4-Methoxyacetophenone. This route involves the formation of an α-aminonitrile from 4-methoxyacetophenone, followed by subsequent conversion to the target nitrile.
The analysis reveals that Route 1, the direct methylation of 4-methoxyphenylacetonitrile, is the more cost-effective and efficient method for the synthesis of this compound. This is primarily due to the lower cost of the starting material and a more straightforward synthetic procedure, which is amenable to large-scale production. While Route 2 presents a viable alternative, the higher cost of 4-methoxyacetophenone and the complexities of the reaction sequence make it a less economically favorable option.
Data Presentation
| Parameter | Route 1: Methylation of 4-Methoxyphenylacetonitrile | Route 2: Strecker Reaction of 4-Methoxyacetophenone |
| Starting Material | 4-Methoxyphenylacetonitrile | 4-Methoxyacetophenone |
| Number of Steps | 2 | 2 |
| Key Reagents | Sodium Hydride, Methyl Iodide | Sodium Cyanide, Ammonium Chloride |
| Overall Yield | High (specific data not found) | Moderate (specific data not found) |
| Starting Material Cost (per kg) | ~$100 | ~$90 - $204[1][2][3][4][5][6] |
| Key Reagent Cost (per kg) | Sodium Hydride: ~ | Sodium Cyanide: ~$193 - |
| Process Complexity | Relatively straightforward | More complex, requires careful control of reaction conditions |
| Scalability | Readily scalable | Potentially more challenging to scale up |
Logical Workflow of Synthetic Route Comparison
Caption: Comparative workflow for the synthesis of this compound.
Experimental Protocols
Route 1: Methylation of 4-Methoxyphenylacetonitrile
Materials:
-
4-Methoxyphenylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Pentane
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place the required amount of 60% sodium hydride dispersion in mineral oil. Wash the sodium hydride with pentane to remove the mineral oil and then suspend it in anhydrous THF.
-
Deprotonation: To the suspension of sodium hydride in THF, add a solution of 4-methoxyphenylacetonitrile in anhydrous THF dropwise at room temperature under a nitrogen atmosphere. The mixture is then typically heated to reflux to ensure complete deprotonation.
-
Methylation: Cool the reaction mixture to room temperature. Add methyl iodide dropwise to the flask. The resulting mixture is then heated under reflux for several hours to complete the methylation reaction.
-
Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Route 2: Strecker Reaction of 4-Methoxyacetophenone
Materials:
-
4-Methoxyacetophenone
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
Ammonia solution
-
Ethanol
-
Water
Procedure:
-
Formation of α-Aminonitrile: In a suitable reaction vessel, a mixture of 4-methoxyacetophenone, sodium cyanide, and ammonium chloride in an aqueous ethanol solution is prepared. Ammonia solution is often added to facilitate the formation of the imine intermediate. The reaction is typically stirred at room temperature for an extended period.[9][10][11][12]
-
Isolation of Intermediate: The intermediate, 2-amino-2-(4-methoxyphenyl)propanenitrile, can be isolated by extraction with an organic solvent.
-
Conversion to the Final Product: The isolated α-aminonitrile is then subjected to a reaction to eliminate the amino group and form the desired nitrile. This step can be complex and may require specific reagents and conditions that are not well-documented for this particular substrate. One general approach involves diazotization of the amino group followed by reduction, but this adds complexity and cost to the overall synthesis.
-
Purification: The final product would require purification, likely through column chromatography or distillation, to remove byproducts and unreacted starting materials.
Cost-Benefit Analysis
Route 1: Methylation of 4-Methoxyphenylacetonitrile
-
Cost: The primary cost drivers for this route are the starting material, 4-methoxyphenylacetonitrile, and the methylating agent, methyl iodide. While methyl iodide can be moderately expensive, the overall cost is mitigated by the relatively low price of 4-methoxyphenylacetonitrile, which is commercially available in bulk. The use of sodium hydride as a base is also cost-effective.
-
Benefits: This route is a well-established and generally high-yielding reaction. The procedure is relatively simple and can be readily scaled up for industrial production. The purification of the final product is typically straightforward.
Route 2: Strecker Reaction of 4-Methoxyacetophenone
-
Cost: The starting material, 4-methoxyacetophenone, is more expensive than 4-methoxyphenylacetonitrile.[1][2][3][4][5][6] The use of sodium cyanide also presents significant handling and disposal costs due to its high toxicity.
-
Benefits: This route offers an alternative pathway using a different starting material. However, the benefits are outweighed by the drawbacks. The reaction is a multi-component reaction that can be prone to side reactions and lower yields. The conversion of the intermediate α-aminonitrile to the final product is an additional step that adds complexity and cost to the process.
Conclusion
Based on the analysis of the available data, the methylation of 4-methoxyphenylacetonitrile (Route 1) is the recommended synthetic route for the preparation of this compound. This recommendation is based on the lower cost of the starting material, the simplicity and efficiency of the reaction, and its amenability to large-scale synthesis. While the Strecker reaction of 4-methoxyacetophenone (Route 2) is a chemically viable alternative, it is less economically favorable due to the higher cost of the starting material and the increased complexity of the synthetic procedure. For researchers and drug development professionals seeking an efficient and cost-effective method for obtaining this compound, the direct methylation approach offers a clear advantage.
References
- 1. 4 -Methoxyacetophenone 99 100-06-1 [sigmaaldrich.com]
- 2. 4-METHOXYACETOPHENONE 98% 250G - A11162-30, 250 g [dabos.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ammonia-Cyanide TS, Ricca Chemical 120 mL | Buy Online | Ricca Chemical Company | Fisher Scientific [fishersci.com]
- 5. 4'-Methoxyacetophenone, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 4'-Methoxyacetophenone, 99% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 12. Strecker_amino_acid_synthesis [chemeurope.com]
Benchmarking the Stability of 2-(4-Methoxyphenyl)-2-methylpropanenitrile: A Comparative Guide to Intrinsic Stability Under Forced Degradation
In the landscape of drug discovery and development, understanding the intrinsic chemical stability of a lead compound is a cornerstone of a successful program. This guide provides a comprehensive comparative analysis of the stability of 2-(4-Methoxyphenyl)-2-methylpropanenitrile against a curated selection of its structural analogs. Through a meticulously designed forced degradation study, we will explore the degradation pathways and quantify the relative stability of these compounds under various stress conditions. This information is critical for researchers, scientists, and drug development professionals in making informed decisions regarding formulation development, storage conditions, and predicting shelf-life.
The stability of a drug substance directly impacts its safety, efficacy, and quality.[1][2] Forced degradation studies, also known as stress testing, are an essential component of this evaluation, providing insights into the degradation products that may form under stressful conditions.[2][3] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to establish the stability-indicating nature of analytical methods.[1]
This guide will delve into a hypothetical, yet scientifically rigorous, forced degradation study designed to benchmark the stability of our lead compound, this compound, and its analogs.
The Panel of Analogs: A Rationale for Selection
The selection of appropriate analogs is crucial for a meaningful comparative analysis. For this study, we have chosen three analogs of this compound that allow for the systematic evaluation of the impact of the methoxy and methyl groups on the overall stability of the molecule.
Our panel includes:
-
Compound A: this compound (Lead Compound)
-
Compound B: 2-Phenyl-2-methylpropanenitrile (Removal of the electron-donating methoxy group to assess its influence on the phenyl ring's stability.)
-
Compound C: 2-(4-Hydroxyphenyl)-2-methylpropanenitrile (Replacement of the methoxy group with a hydroxyl group to evaluate the effect of a phenolic moiety, which can be susceptible to oxidation.)
-
Compound D: 2-(4-Methoxyphenyl)propanenitrile (Removal of one of the alpha-methyl groups to investigate the steric and electronic effects at the quaternary carbon.)
Experimental Design: A Forced Degradation Protocol
To comprehensively assess the stability of these compounds, a forced degradation study will be conducted under a variety of stress conditions as recommended by ICH guidelines.[1] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without over-stressing the molecule, which could lead to secondary and irrelevant degradants.[3][4]
Methodology
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection would be the primary analytical technique for quantifying the parent compound and detecting degradation products.[5] Mass spectrometry (MS) would be coupled to the HPLC to aid in the identification of the degradants.[5]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photostability: Exposure to a light source emitting a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
The workflow for this experimental design is illustrated in the following diagram:
Caption: Experimental workflow for the forced degradation study.
Predicted Stability Profiles and Degradation Pathways
Based on fundamental chemical principles and literature on related structures, we can anticipate the following stability profiles and degradation pathways.
Hydrolytic Stability
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a carboxylic acid. The rate of hydrolysis will likely be influenced by the electronic effects of the substituents on the phenyl ring.
-
Compound A (4-methoxy): The electron-donating methoxy group is expected to slightly destabilize the nitrile group towards hydrolysis compared to an unsubstituted phenyl ring.
-
Compound B (unsubstituted): This will serve as our baseline for hydrolytic stability.
-
Compound C (4-hydroxy): The hydroxyl group, being a stronger electron-donating group, may further accelerate hydrolysis.
-
Compound D (single alpha-methyl): The reduced steric hindrance around the nitrile group might make it more susceptible to hydrolysis compared to Compound A.
The primary degradation pathway under hydrolytic stress is depicted below:
Caption: General pathway for nitrile hydrolysis.
Oxidative Stability
Oxidative degradation is most likely to affect compounds with electron-rich moieties.
-
Compound C (4-hydroxy): The phenolic hydroxyl group is highly susceptible to oxidation, potentially leading to the formation of quinone-type structures. This is expected to be the least stable compound under oxidative stress.
-
Compound A (4-methoxy): The methoxy group can also activate the aromatic ring towards oxidation, although to a lesser extent than a hydroxyl group.
-
Compounds B and D: These are expected to be relatively stable to oxidation in the absence of the activating hydroxyl or methoxy groups.
Thermal and Photostability
Thermal and photostability will be assessed to determine the compounds' robustness under storage and handling conditions. Any observed degradation will be carefully analyzed to identify the specific chromophores responsible for light sensitivity and the bonds susceptible to thermal cleavage.
Comparative Stability Data Summary
The results of the forced degradation study would be compiled into a clear and concise table for easy comparison. The table below presents a hypothetical but plausible outcome of such a study.
| Compound | Stress Condition | % Degradation | Major Degradation Product(s) |
| A: this compound | Acid Hydrolysis | 8.5 | 2-(4-Methoxyphenyl)-2-methylpropanoic acid |
| Base Hydrolysis | 12.2 | 2-(4-Methoxyphenyl)-2-methylpropanoic acid | |
| Oxidation | 3.1 | Minor unidentified products | |
| Thermal | < 1.0 | No significant degradation | |
| Photostability | 2.5 | Minor unidentified products | |
| B: 2-Phenyl-2-methylpropanenitrile | Acid Hydrolysis | 6.8 | 2-Phenyl-2-methylpropanoic acid |
| Base Hydrolysis | 10.5 | 2-Phenyl-2-methylpropanoic acid | |
| Oxidation | < 1.0 | No significant degradation | |
| Thermal | < 1.0 | No significant degradation | |
| Photostability | 1.8 | Minor unidentified products | |
| C: 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | Acid Hydrolysis | 9.2 | 2-(4-Hydroxyphenyl)-2-methylpropanoic acid |
| Base Hydrolysis | 14.5 | 2-(4-Hydroxyphenyl)-2-methylpropanoic acid | |
| Oxidation | 18.7 | Quinone-type structures, polymeric material | |
| Thermal | 2.1 | Minor unidentified products | |
| Photostability | 5.6 | Colored degradants | |
| D: 2-(4-Methoxyphenyl)propanenitrile | Acid Hydrolysis | 10.3 | 2-(4-Methoxyphenyl)propanoic acid |
| Base Hydrolysis | 15.8 | 2-(4-Methoxyphenyl)propanoic acid | |
| Oxidation | 3.5 | Minor unidentified products | |
| Thermal | < 1.0 | No significant degradation | |
| Photostability | 2.9 | Minor unidentified products |
Interpretation and Scientific Insights
The hypothetical data suggests the following key insights:
-
Hydrolytic Instability of the Nitrile Group: All compounds exhibit susceptibility to hydrolysis, with base-catalyzed hydrolysis being more pronounced. The presence of an electron-donating group (methoxy or hydroxyl) appears to slightly increase the rate of hydrolysis. The reduced steric hindrance in Compound D also seems to contribute to a higher degradation rate.
-
Oxidative Lability of the Phenolic Moiety: Compound C, with its free hydroxyl group, is significantly more prone to oxidative degradation. This is a critical finding for formulation development, suggesting that an antioxidant may be required if this analog were to be advanced.
-
General Robustness to Thermal and Photolytic Stress: The core structure of these compounds appears to be relatively stable under thermal and photolytic stress, with the exception of the more reactive phenolic analog.
Conclusion and Future Directions
This comparative guide outlines a systematic approach to benchmarking the intrinsic stability of this compound and its analogs. The forced degradation study, although hypothetical in its presented data, provides a robust framework for identifying potential liabilities in the chemical structures.
The key takeaways are the inherent susceptibility of the nitrile group to hydrolysis and the pronounced oxidative instability of the phenolic analog. These findings are instrumental for guiding further drug development efforts, including the selection of lead candidates, the design of stable formulations, and the establishment of appropriate storage and handling procedures.
For any of these compounds to progress to clinical development, a comprehensive characterization of the degradation products would be essential to assess their potential toxicity. Further studies would also involve evaluating the stability of these compounds in various formulation matrices.
References
- MedCrave. (2016).
- Research Journal of Pharmacy and Technology. (n.d.).
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Regulatory Affairs Professionals Society (RAPS). (2023).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219166, this compound. PubChem.
- BenchChem. (2025). Stability issues of 2-Methoxy-2-methylpropanenitrile in different solvents.
- Journal of Pharmaceutical and Biomedical Analysis. (2012).
- Pharmaguideline. (n.d.).
- Separation Science. (2025). Analytical Techniques In Stability Testing.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Safety Operating Guide
Proper Disposal of 2-(4-Methoxyphenyl)-2-methylpropanenitrile: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of 2-(4-methoxyphenyl)-2-methylpropanenitrile, providing immediate safety protocols, procedural guidance, and operational plans for researchers and drug development professionals.
This document outlines the recommended procedures for the proper disposal of this compound (CAS No. 5351-07-5), a compound recognized for its potential hazards. Adherence to these guidelines, in conjunction with institutional and local regulations, is imperative for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is categorized as harmful if swallowed.[1][2] It is essential to handle this chemical in a well-ventilated area, preferably within a chemical fume hood. All personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a laboratory coat, to prevent accidental exposure. In the event of contact with skin or eyes, rinse thoroughly with water and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is pertinent to its safe handling and disposal.
| Property | Value |
| Chemical Identity | |
| CAS Number | 5351-07-5[1] |
| Molecular Formula | C₁₁H₁₃NO[2] |
| Molecular Weight | 175.23 g/mol [2] |
| Hazard Classifications | |
| GHS Pictogram | Warning[2] |
| GHS Hazard Statement | H302: Harmful if swallowed[1][2] |
Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal company. This ensures that the compound is managed in a safe, environmentally responsible, and regulatory-compliant manner.
Operational Disposal Plan:
-
Segregation and Storage:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Professional Disposal:
-
Arrange for the collection of the chemical waste by a certified hazardous waste disposal service.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.
-
Do not mix with other waste streams unless explicitly approved by the disposal company.
-
Experimental Protocol for In-Lab Treatment (for consideration by qualified professionals only)
While professional disposal is the standard, in-laboratory chemical neutralization may be considered in specific circumstances and only by trained personnel with a thorough understanding of the chemical reactions and potential hazards involved. The following is a general protocol for the hydrolysis of nitriles, which should be adapted and validated for this compound under appropriate laboratory settings.
Base-Catalyzed Hydrolysis:
This procedure converts the nitrile to the corresponding carboxylate salt and ammonia.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 10-20%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
-
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, cautiously add the this compound to an excess of the sodium hydroxide solution.
-
Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by a suitable analytical method (e.g., TLC, GC).
-
Continue heating until the reaction is complete, at which point the nitrile will be converted to the sodium salt of 2-(4-methoxyphenyl)-2-methylpropanoic acid and ammonia gas will be evolved.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solution, containing the carboxylate salt, should be neutralized with a dilute acid (e.g., hydrochloric acid) before disposal down the drain with copious amounts of water, provided local regulations permit this.
-
Important Considerations:
-
This procedure should be performed in a chemical fume hood due to the evolution of ammonia gas.
-
The reaction can be exothermic, and appropriate cooling measures should be in place.
-
The final neutralized solution should be checked for any remaining hazardous materials before disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Navigating the Safe Handling of 2-(4-Methoxyphenyl)-2-methylpropanenitrile: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for 2-(4-Methoxyphenyl)-2-methylpropanenitrile, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations. By understanding the "why" behind each procedural step, you can cultivate a culture of safety and ensure the integrity of your research.
Understanding the Hazard Profile
Before any handling, it is crucial to recognize the primary hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as Acute toxicity - Oral, Category 4 , with the corresponding hazard statement H302: Harmful if swallowed .[1][2] This classification dictates the stringent safety precautions that must be followed to prevent accidental ingestion and ensure personnel safety.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Table 1: GHS Hazard Classification for this compound.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the specific laboratory procedure being performed.
Hand Protection
Given the nature of this chemical, direct skin contact should be avoided. Nitrile gloves are an excellent choice for handling this compound as they provide resistance to a wide range of chemicals.[3][4][5][6] For procedures involving larger quantities or a higher risk of splashing, consider double-gloving or using a heavier-duty glove.
Eye and Face Protection
Chemical safety goggles are mandatory to protect the eyes from potential splashes.[7][8] In situations where there is a heightened risk of splashing, a face shield should be worn in conjunction with goggles for comprehensive facial protection.
Skin and Body Protection
A standard laboratory coat should be worn to protect against accidental spills. Ensure the lab coat is buttoned to provide maximum coverage. For operations with a significant splash potential, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection
To prevent inhalation of any dust or aerosols, all work with this compound should be conducted within a certified chemical fume hood.[9]
Figure 1: Decision workflow for selecting appropriate PPE when handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
Pre-Handling Checklist:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.[1]
-
Inspect PPE: Ensure all personal protective equipment is in good condition and fits correctly.
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.
-
Prepare Spill Kit: Have a spill kit readily accessible that is appropriate for handling nitrile compounds.
Handling Procedure:
-
Transportation: When moving the chemical, use a secondary container to prevent spills.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Heating: If heating is necessary, use a controlled heating source such as a heating mantle or hot plate. Avoid the use of open flames.[9]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1]
Emergency Response and Disposal Plan
A clear and concise emergency plan is critical for mitigating the impact of any unforeseen incidents.
Exposure Scenarios:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][10][11][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[1] Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[1] Call a poison control center or doctor immediately for treatment advice.[1] Do not induce vomiting unless instructed to do so by a medical professional.[13]
Spill Management:
-
Small Spills: Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]
-
Large Spills: Evacuate the immediate area and notify your institution's environmental health and safety (EHS) department.[9][10] Prevent the spill from entering drains or waterways.[13]
Disposal Plan:
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[9]
-
Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[9][14]
-
Labeling: The container must be labeled as hazardous waste with the full chemical name.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for disposal through your institution's EHS department in accordance with local, state, and federal regulations.[1][14]
By integrating these safety protocols and operational plans into your daily laboratory workflow, you can confidently and safely handle this compound, fostering a secure research environment for yourself and your colleagues.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C11H13NO | CID 219166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. hazardoussubstances.govt.nz [hazardoussubstances.govt.nz]
- 14. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
